molecular formula C9H6ClNO2S B1511772 Methyl 2-chlorobenzo[d]thiazole-7-carboxylate CAS No. 1196152-62-1

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Cat. No.: B1511772
CAS No.: 1196152-62-1
M. Wt: 227.67 g/mol
InChI Key: XXBIXQZTZMYQLP-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate (CAS 1196152-62-1) is a high-purity chemical intermediate with the molecular formula C 9 H 6 ClNO 2 S and a molecular weight of 227.67 g/mol . This compound is characterized by its chlorobenzothiazole core, a structure known for significant biological activity, making it an invaluable building block in medicinal chemistry . It is specifically utilized as a precursor in the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents . Furthermore, its versatile reactivity allows researchers to employ it in the preparation of targeted bioactive molecules, such as kinase inhibitors . Beyond pharmaceutical applications, this ester also serves as a valuable intermediate in agrochemical research for the development of novel crop protection agents . The methyl ester functionality provides a convenient handle for further synthetic modification, making this compound particularly useful for structure-activity relationship (SAR) studies during drug discovery and optimization campaigns . For safe handling, please refer to the corresponding Safety Data Sheet. This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBIXQZTZMYQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735417
Record name Methyl 2-chloro-1,3-benzothiazole-7-carboxylate
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Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-62-1
Record name Methyl 2-chloro-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-1,3-benzothiazole-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-7-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a key intermediate in the synthesis of novel benzothiazole derivatives, offering a versatile platform for structural modification and the development of new therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂S[1]
Molecular Weight 227.67 g/mol [1]
CAS Number 1196152-62-1[4]
Appearance Likely a solidInferred
Purity >98% (commercially available)[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred
Storage Store at room temperature.[1]

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. A plausible and commonly employed method involves the Sandmeyer reaction, starting from the corresponding 2-amino derivative.

Synthetic Pathway

Synthesis of this compound A Methyl 2-aminobenzo[d]thiazole-7-carboxylate B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C This compound B->C  CuCl, HCl   (Sandmeyer Reaction)

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the Sandmeyer reaction on related benzothiazole derivatives.[2][5][6]

Step 1: Diazotization of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

  • To a stirred solution of Methyl 2-aminobenzo[d]thiazole-7-carboxylate (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The formation of the diazonium salt is a critical step; maintaining a low temperature is essential to prevent its decomposition.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The copper(I) catalyst facilitates the radical-nucleophilic aromatic substitution, replacing the diazonium group with a chlorine atom.[5]

Purification Protocol
  • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford pure this compound.

Spectroscopic Characterization

1H and 13C NMR Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and carboxylate substituents.[7][9]

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzothiazole core, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will provide valuable information about the electronic environment within the molecule.[7][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:[8][10][11]

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N stretch (thiazole): An absorption in the region of 1600-1630 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.67 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group, the chlorine atom, and cleavage of the thiazole ring.[8][12]

Reactivity and Stability

The 2-chloro substituent on the benzothiazole ring is the primary site of reactivity, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups at this position. The ester group at the 7-position can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, further expanding the synthetic utility of this intermediate. The compound is expected to be stable under standard laboratory conditions.

Applications in Drug Discovery

The benzothiazole scaffold is a cornerstone in the development of kinase inhibitors and other anticancer agents.[3][13][14] this compound serves as a valuable building block for the synthesis of libraries of compounds for screening against various biological targets.

Role as a Synthetic Intermediate

Applications in Drug Discovery A This compound B Nucleophilic Substitution at C2-position A->B  Nu-   C Modification of Carboxylate Group A->C  Hydrolysis, Amidation, etc.   D Diverse Library of Benzothiazole Derivatives B->D C->D E Biological Screening D->E F Lead Compounds for Drug Development E->F

Caption: Synthetic utility of this compound in generating diverse compound libraries for drug discovery.

The reactivity of the 2-chloro position allows for the introduction of various amine, alcohol, and thiol nucleophiles, leading to the synthesis of 2-substituted benzothiazole derivatives. These derivatives can then be evaluated for their biological activity. For instance, the synthesis of novel kinase inhibitors often involves the coupling of a hinge-binding motif, frequently an amine, to a heterocyclic core like benzothiazole.[13][14]

Conclusion

This compound is a strategically important intermediate for the synthesis of novel benzothiazole-based compounds with potential therapeutic applications. Its versatile reactivity, coupled with the proven biological significance of the benzothiazole scaffold, makes it a valuable tool for researchers and scientists in the field of drug discovery. This guide provides a foundational understanding of its properties and synthetic utility, encouraging further exploration and innovation in the development of next-generation therapeutics.

References

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from https://www.tsijournals.com/articles/synthesis-characterization-and-biological-activity-of-benzothiazole-complexes.pdf
  • Ebead, B., Hassan, A., El-Ghamry, H., & El-Daly, S. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 2, 100041.
  • Al-Suwaidan, I. A., Al-Omair, M. A., Al-Issa, S. A., & El-Emam, A. A. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(15), 4615.
  • Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram. (n.d.). Retrieved from https://www.researchgate.net/figure/Theoretical-FT-IR-spectrum-of-benzothiazole_fig4_342379344
  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175–1179.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry, 6(3), 273-278.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules, 27(13), 4129.
  • Thomas, B., Gayathri, V., Ramanathan, K., & Gowda, N. (2008). 1H and 13C chemical shifts for 2‐aryl and 2‐N‐arylamino benzothiazole derivatives. Magnetic Resonance in Chemistry, 46(12), 1180-1184.
  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. (n.d.). MySkinRecipes. Retrieved from https://www.myskinrecipes.com/shop/th/products/reagent-43072
  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
  • Sandmeyer reaction. (2023, December 26). In Wikipedia. https://en.wikipedia.org/wiki/Sandmeyer_reaction
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
  • Sharma, R., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2855–2883.
  • Sharma, S. K. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(2), 149-152.
  • This compound. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.
  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (1994). Google Patents. Retrieved from https://patents.google.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). [Video]. YouTube. https://www.youtube.
  • Benzothiazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/EBajtMrnO9k
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Process for the preparation of 2-chloro-benzothiazole. (1984). Google Patents. Retrieved from https://patents.google.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2020). RSC Medicinal Chemistry, 11(11), 1313-1325.
  • Preparation of 2-chlorobenzothiazole. (1949). Google Patents. Retrieved from https://patents.google.
  • Fragmentation (mass spectrometry). (2023, December 15). In Wikipedia. https://en.wikipedia.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from https://www.chemguide.co.
  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2023). ChemistryOpen, 12(10), e202300122.
  • Benzothiazole derivatives as anticancer agents. (2019). Mini-Reviews in Medicinal Chemistry, 19(14), 1144-1164.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. https://www.masterorganicchemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
  • Methyl 2-aminobenzo[d]thiazole-5-carboxylate. (n.d.). Biosynth. Retrieved from https://www.biosynth.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules, 20(10), 18448-18461.
  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). [Video]. YouTube. https://www.youtube.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Application Notes and Protocols: 6-Chlorobenzo[d]thiazole-2-thiol as a Precursor for Anticancer Agents. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 209-215.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry, 15(1), 10-31.
  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6686-6690.
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). Google Patents. Retrieved from https://patents.google.

Sources

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate CAS 1196152-62-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-7-carboxylate (CAS 1196152-62-1): A Versatile Scaffold for Modern Drug Discovery

Abstract

This compound, identified by CAS number 1196152-62-1, is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzothiazole core, is a privileged scaffold found in numerous biologically active compounds.[2][3][4] This molecule is distinguished by two primary points of reactivity: a labile chlorine atom at the 2-position, ideal for nucleophilic substitution, and a methyl ester at the 7-position, which can be readily modified. These features make it an exceptionally valuable intermediate for the construction of compound libraries aimed at discovering novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.[1][3] This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, chemical reactivity, and strategic applications in medicinal chemistry, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural Analysis

The structural integrity and properties of a molecule are foundational to its application in synthesis. This compound is a solid, typically supplied as an off-white or crystalline powder with a purity of 97-98%.[5][6]

Core Compound Specifications
PropertyValueSource
CAS Number 1196152-62-1[7][8][9]
Molecular Formula C₉H₆ClNO₂S[1][7]
Molecular Weight 227.67 g/mol [1][7]
Purity ≥97%[6]
MDL Number MFCD13190217[7]
InChI Key XXBIXQZTZMYQLP-UHFFFAOYSA-N[5]
Storage Sealed in dry, 2-8°C[7]
Structural Representation

The molecule's architecture is the source of its synthetic potential. The fused benzene and thiazole rings create a rigid, planar system, while the chloro and ester groups provide orthogonal handles for chemical modification.

structure Figure 1: Chemical Structure A

Caption: Figure 1: Chemical Structure of the title compound.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring. The methyl ester protons will appear as a sharp singlet further upfield, likely around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon spectrum will reveal nine unique signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The C2 carbon, bonded to both chlorine and nitrogen, will also be significantly downfield (δ ~160-170 ppm).[11] The remaining signals will correspond to the other carbons of the fused ring system.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C=N stretching from the thiazole ring near 1600-1650 cm⁻¹, and various C-Cl and C-S stretches at lower frequencies.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z 227 and a significant M+2 peak at m/z 229 with roughly one-third the intensity, which is the classic isotopic signature of a molecule containing one chlorine atom.

Proposed Synthesis and Mechanistic Rationale

A definitive, published synthesis protocol for this compound is not widely documented. However, a logical and efficient pathway can be designed based on established heterocyclic chemistry principles, particularly the formation of the benzothiazole ring.[2]

The proposed workflow begins with a suitably substituted aniline and proceeds through cyclization, chlorination, and esterification. The causality for each step is rooted in achieving high-yield transformations while installing the necessary functional groups.

Caption: Figure 2: A plausible synthetic workflow for the target compound.

Step 1: Esterification. The synthesis logically begins by protecting the carboxylic acid of the starting material, 2-amino-3-mercaptobenzoic acid, as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid in the subsequent cyclization step. A standard Fischer esterification using methanol with a catalytic amount of strong acid (e.g., H₂SO₄) is the most direct method.

Step 2: Thiazole Ring Formation (Cyclization). The resulting aminothiophenol derivative is then cyclized. Reacting it with a carbonyl equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) will form the thiazolinone ring. This reaction proceeds via initial attack of the more nucleophilic thiol group, followed by intramolecular attack of the amino group to close the five-membered ring. This is a standard method for creating the core benzothiazole structure.

Step 3: Chlorination. The product of the cyclization is a 2-hydroxybenzothiazole, which exists in tautomeric equilibrium with its 2-benzothiazolinone form. To install the reactive chloro group, this intermediate is treated with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents effectively and irreversibly convert the hydroxyl/keto group into a chloride, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Chemical Reactivity and Synthetic Utility

The value of this compound as a molecular scaffold lies in its two distinct and addressable reactive sites. This dual functionality allows for the systematic and divergent synthesis of complex molecules.

Caption: Figure 3: Divergent synthesis enabled by two orthogonal reactive sites.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the 2-position of the benzothiazole ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is the molecule's most significant feature for drug discovery applications.

  • Mechanism: The electron-withdrawing nature of the thiazole nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

  • Scope: This reaction is robust and versatile, allowing for the introduction of diverse functional groups.

    • Amines: Reaction with primary or secondary amines is a common strategy to produce 2-aminobenzothiazole derivatives, a class of compounds known for a vast array of biological activities.[4][12]

    • Thiols: Thiolates readily displace the chloride to form 2-thioether linkages.

    • Alcohols: Alkoxides or phenoxides can be used to generate 2-alkoxy or 2-aryloxy benzothiazoles.

Modification of the 7-Carboxylate Ester

The methyl ester at the 7-position provides a secondary handle for modification, which is often used to fine-tune solubility, modulate pharmacokinetics, or introduce an additional point of interaction with a biological target.

  • Hydrolysis: The ester can be easily saponified to the corresponding carboxylic acid using a base like lithium hydroxide. This introduces a new functional group that can serve as a hydrogen bond donor/acceptor or an anchor point for further elaboration.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to form amides. This transformation is typically mediated by standard peptide coupling reagents like 1,1'-Carbonyldiimidazole (CDI) or TBTU, offering a reliable method to build molecular complexity.[13]

Applications in Drug Discovery

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[4] Derivatives have shown a remarkable breadth of activities.[14]

  • Anticancer Agents: Many benzothiazole-containing molecules exhibit potent antiproliferative activity by targeting various mechanisms, including tubulin polymerization and kinase inhibition.[1][15]

  • Antimicrobial and Antiviral Agents: The scaffold is present in compounds developed to combat bacterial, fungal, and viral infections.[1][3]

  • Anti-inflammatory and Neuroprotective Agents: Compounds like Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), feature the benzothiazole core, highlighting its utility in treating central nervous system disorders and inflammation.[4][14]

  • Antidiabetic Agents: Several studies have demonstrated that benzothiazole derivatives can act as agonists for receptors like PPARγ, which are critical in the management of type 2 diabetes.[12]

This compound serves as an ideal starting point for exploring these therapeutic areas. By using the C2-chloro group as a linchpin for diversification, medicinal chemists can rapidly generate libraries of novel compounds and perform systematic structure-activity relationship (SAR) studies.

Representative Experimental Protocol

To ensure trustworthiness and practical utility, the following protocol describes a self-validating system for a common and pivotal reaction involving this intermediate.

Protocol: Synthesis of Methyl 2-(benzylamino)benzo[d]thiazole-7-carboxylate

This procedure details the nucleophilic aromatic substitution of the 2-chloro group with benzylamine as a representative primary amine.

  • Reagent Preparation:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 228 mg, 1.0 mmol).

    • Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (10 mL).

  • Reaction Execution:

    • Add benzylamine (1.1 eq, 118 mg, 1.1 mmol) to the solution.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq, 152 mg, 1.5 mmol), to scavenge the HCl generated during the reaction. The presence of a base is critical to prevent the protonation of the nucleophile, which would render it unreactive.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with a suitable organic solvent, such as ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the pure fractions and remove the solvent to yield the final product as a solid.

    • Confirm the structure and purity of the product using NMR, LC-MS, and IR spectroscopy.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined points of reactivity allow for the controlled and divergent synthesis of novel molecular entities. The extensive history of the benzothiazole scaffold in successful therapeutic agents provides a strong rationale for its continued exploration. This guide has outlined the compound's fundamental properties, synthesis, and reactivity, providing researchers with the foundational knowledge required to leverage this powerful building block in the development of next-generation pharmaceuticals.

References

  • Supporting Information. The Royal Society of Chemistry.[Link]

  • methyl 2-chloro-1, 3-benzothiazole-7-carboxylate, min 97%. Spetcrochem.[Link]

  • methyl 2-chloro-1,3-benzothiazole-7-carboxylate. Aladdin.[Link]

  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. MySkinRecipes.[Link]

  • Supplemental Information. The Royal Society of Chemistry.[Link]

  • 2-CHLOROBENZO[D]THIAZOLE-7-CARBOXYLIC ACID. 2a biotech.[Link]

  • Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate. Eversea.[Link]

  • 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3. ResearchGate.[Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. PubMed Central, National Institutes of Health.[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Royal Society of Chemistry.[Link]

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate.[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. National Institutes of Health.[Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.[Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. National Institutes of Health.[Link]

  • Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives. ResearchGate.[Link]

  • 1,1'-CARBONYLDIIMIDAZOLE. Loba Chemie.[Link]

  • Methyl 2-aminobenzo[d]thiazole-6-carboxylate. MySkinRecipes.[Link]

  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. ResearchGate. [https://www.researchgate.net/publication/250181512_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzoisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzoisothiazole-33'-pyrazo]([Link])

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic pathway for the synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and analogous procedures found in peer-reviewed literature.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound, featuring a chloro group at the 2-position and a methyl ester at the 7-position, offers a unique template for further chemical elaboration and the development of novel therapeutic agents. This guide will delineate a plausible and scientifically sound synthetic route to this target molecule, providing not only the procedural steps but also the underlying mechanistic rationale.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically achieved through a three-step sequence, commencing with the formation of a key benzothiazole intermediate, followed by diazotization and a subsequent Sandmeyer reaction.

Synthesis_Pathway A Methyl 3-aminobenzoate B Methyl 2-aminobenzo[d]thiazole-7-carboxylate A->B KSCN, Br2 Acetic Acid C Diazonium Salt Intermediate B->C NaNO2, HCl 0-5 °C D This compound C->D CuCl Sandmeyer Reaction

Caption: Proposed synthesis pathway for this compound.

Part 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

The initial and crucial step is the construction of the benzothiazole ring system with the desired carboxylate functionality at the 7-position. This can be accomplished through the cyclization of an appropriately substituted aminobenzoate.

Causality Behind Experimental Choices:

The selection of Methyl 3-aminobenzoate as the starting material is dictated by the desired regiochemistry of the final product. The cyclization reaction with potassium thiocyanate and bromine is a well-established method for the synthesis of 2-aminobenzothiazoles.[1][2] Acetic acid serves as a suitable solvent that facilitates the reaction and is relatively easy to remove upon completion. The use of bromine is critical for the in situ generation of the electrophilic thiocyanogen species required for the cyclization.

Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (KSCN, 2 equivalents).

  • Bromine Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (Br₂, 1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution to a pH of 7-8. The precipitate formed is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Methyl 2-aminobenzo[d]thiazole-7-carboxylate.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Purpose
Methyl 3-aminobenzoate151.161Starting material
Potassium Thiocyanate97.182Thiocyanate source for cyclization
Bromine159.811.1Oxidizing agent for thiocyanogen formation
Glacial Acetic Acid60.05-Solvent
Ammonium Hydroxide35.04-Neutralizing agent

Part 2: Diazotization of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

The 2-amino group of the benzothiazole intermediate serves as a handle for the introduction of the chloro substituent via a diazonium salt. Diazotization is a fundamental transformation in aromatic chemistry.[3][4]

Causality Behind Experimental Choices:

The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to warm. Sodium nitrite is the source of the nitrosyl cation, which is the active electrophile in the reaction. A strong acid, such as hydrochloric acid, is essential to generate nitrous acid in situ and to maintain a low pH, preventing unwanted side reactions.

Experimental Protocol: Diazotization
  • Preparation of Amine Salt: Suspend Methyl 2-aminobenzo[d]thiazole-7-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise to the suspension. The addition rate should be controlled to maintain the temperature below 5 °C.

  • Completion of Diazotization: Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt. This solution should be used immediately in the subsequent step.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Purpose
Methyl 2-aminobenzo[d]thiazole-7-carboxylate208.241Substrate
Sodium Nitrite69.001.1Diazotizing agent
Hydrochloric Acid36.46-Acid catalyst and chloride source

Part 3: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a classic and reliable method for the conversion of aryl diazonium salts to aryl halides.[5][6][7][8]

Causality Behind Experimental Choices:

Copper(I) chloride is the catalyst of choice for the introduction of a chlorine atom. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst.

Experimental Protocol: Sandmeyer Reaction
  • Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution from Part 2 to the cold copper(I) chloride solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Purpose
Diazonium Salt Intermediate-1Substrate
Copper(I) Chloride98.991.2Catalyst
Hydrochloric Acid36.46-Solvent and chloride source

Alternative Final Step: Fischer Esterification

An alternative and equally viable approach to the final product involves the esterification of 2-chlorobenzo[d]thiazole-7-carboxylic acid, which is a commercially available starting material. The Fischer esterification is a classic acid-catalyzed esterification reaction.[9][10][11]

Esterification_Pathway A 2-chlorobenzo[d]thiazole-7-carboxylic acid B This compound A->B Methanol (solvent) H2SO4 (catalyst) Reflux

Caption: Alternative Fischer esterification pathway.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzo[d]thiazole-7-carboxylic acid (1 equivalent) in an excess of methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

Conclusion

The synthesis of this compound can be effectively achieved through a logical and well-precedented multi-step synthetic sequence. The outlined pathways, grounded in fundamental organic chemistry principles, provide a robust framework for researchers and drug development professionals. The choice between the two presented final steps will likely depend on the availability and cost of the respective starting materials. Careful execution of the described protocols, with attention to reaction conditions and purification techniques, is paramount for a successful synthesis.

References

  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv
  • (PDF)
  • Synthesis of Some New Derivatives of 2-Aminobenzothiazole. (URL not available)
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (URL: [Link])

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (URL: [Link])

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (URL not available)
  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. (URL not available)
  • Deaminative chlorination of aminoheterocycles. Nature Chemistry. (URL: [Link])

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. (URL: [Link])

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (URL: [Link])

  • Diazotisation. Organic Chemistry Portal. (URL: [Link])

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. (URL: [Link])

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. (URL not available)
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. (URL: [Link])

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules. (URL: [Link])

  • Processes for preparing thiazole carboxylic acids.
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. (URL: [Link])

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a benzothiazole core, is a privileged scaffold found in numerous biologically active compounds. The presence of a chloro substituent at the 2-position and a methyl carboxylate at the 7-position provides versatile handles for further chemical modifications, making it a valuable intermediate in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on its relevance to drug discovery and development.

IUPAC Nomenclature and Chemical Properties

The correct IUPAC name for the compound is This compound .

Physicochemical Properties
PropertyValueSource
CAS Number 1196152-62-1N/A
Molecular Formula C₉H₆ClNO₂SN/A
Molecular Weight 227.67 g/mol N/A
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral knowledge

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the formation of a 2-aminobenzothiazole intermediate, followed by a Sandmeyer reaction to introduce the chloro group, and finally esterification of the carboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Fischer Esterification A 2-Amino-3-mercaptobenzoic acid C Methyl 2-amino-benzo[d]thiazole- 7-carboxylate A->C Cyclocondensation B Formic Acid B->C E Aryl Diazonium Salt Intermediate C->E Diazotization D NaNO2, HCl (aq) D->E I 2-Chlorobenzo[d]thiazole- 7-carboxylic acid E->I Chlorination F CuCl F->I G Methyl 2-chlorobenzo[d]thiazole- 7-carboxylate H Methanol, H2SO4 (cat.) H->G I->G Esterification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid

This step involves the cyclocondensation of 2-amino-3-mercaptobenzoic acid with a suitable reagent to form the 2-aminobenzothiazole core.

  • To a solution of 2-amino-3-mercaptobenzoic acid (1 equivalent) in an appropriate solvent such as ethanol, add formic acid (1.2 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-aminobenzo[d]thiazole-7-carboxylic acid.

Step 2: Synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.[1][2]

  • Suspend 2-aminobenzo[d]thiazole-7-carboxylic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 3: Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

  • Dissolve 2-chlorobenzo[d]thiazole-7-carboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzothiazole ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The methyl singlet is anticipated to appear around 3.9-4.0 ppm.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the benzothiazole core, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbonyl carbon should appear in the range of 160-170 ppm.

  • FT-IR: Key characteristic peaks are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1630 cm⁻¹), and C-Cl stretching.[4][5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[6] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[7]

Applications in Drug Development

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential as an Anticancer Agent Scaffold

The 2-aminobenzothiazole scaffold, a precursor to the target molecule, has been investigated for its anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[10][11]

MOA cluster_pathway Key Cancer Signaling Pathways cluster_effects Cellular Effects EGFR EGFR Apoptosis Induction of Apoptosis EGFR->Apoptosis JAK_STAT JAK/STAT JAK_STAT->Apoptosis PI3K_Akt_mTOR PI3K/Akt/mTOR CellCycleArrest Cell Cycle Arrest PI3K_Akt_mTOR->CellCycleArrest ERK_MAPK ERK/MAPK ReducedMotility Reduced Cell Motility ERK_MAPK->ReducedMotility BTH_Derivative Benzothiazole Derivative BTH_Derivative->EGFR Inhibition BTH_Derivative->JAK_STAT Modulation BTH_Derivative->PI3K_Akt_mTOR Modulation BTH_Derivative->ERK_MAPK Modulation

Caption: Potential mechanism of action for benzothiazole-based anticancer agents.

The 2-chloro substituent in this compound is a versatile functional group that can be readily displaced by various nucleophiles, allowing for the synthesis of a library of derivatives. This enables structure-activity relationship (SAR) studies to optimize the biological activity.

Potential as an Antimicrobial Agent Scaffold

Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][12] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[8] The title compound can be used as a starting material to synthesize novel antimicrobial agents by introducing different pharmacophores at the 2-position.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis can be achieved through a reliable multi-step process, and its chemical structure offers multiple points for diversification. The benzothiazole core is a well-established pharmacophore, and derivatives of this compound hold significant promise for the development of new anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

Unveiling the Spectroscopic Signature of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 4, 2026 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the spectral characteristics of methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this key heterocyclic compound, offering critical insights for its identification, characterization, and application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound, a member of the benzothiazole family, is a compound of significant interest in the development of novel therapeutic agents and functional materials. The benzothiazole scaffold is a well-established pharmacophore found in a variety of bioactive molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents. The precise characterization of this molecule through spectroscopic methods is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior in various applications. This guide serves as an authoritative resource for the scientific community, providing a detailed exposition of its unique spectral signature.

Molecular Structure and Isomeric Context

The unique spectral properties of this compound are a direct consequence of its distinct molecular architecture. The fusion of a benzene ring with a thiazole ring creates the core benzothiazole structure. The substituents, a chloro group at the 2-position and a methyl carboxylate group at the 7-position, further define its chemical environment. It is crucial to distinguish this isomer from its positional counterparts, such as the 4-, 5-, and 6-carboxylate isomers, as each will exhibit a unique spectral fingerprint.

Spectroscopic Analysis: A Multi-faceted Approach

The definitive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to assigning the protons to their respective positions on the benzothiazole ring and the methyl ester group. While the specific spectrum for this compound is not publicly available in the searched literature, a predicted spectrum can be inferred based on the analysis of related structures.

  • Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by the electron-withdrawing effects of the chloro, thiazole, and carboxylate groups.

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the upfield region of the spectrum (around δ 3.5-4.0 ppm), due to the deshielding effect of the adjacent oxygen atom.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms provide insights into their hybridization and electronic environment.

  • Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically in the range of δ 160-175 ppm.

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the benzothiazole ring system will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine atom (C2) and the carbons of the fused ring system will have distinct chemical shifts influenced by the heteroatoms and substituents.

  • Methyl Carbon: The carbon of the methyl ester group will appear at the most upfield region of the spectrum, typically around δ 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.

  • C=N Stretch (Thiazole): A medium to strong absorption band around 1600-1650 cm⁻¹ is indicative of the C=N bond within the thiazole ring.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple sharp bands will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching).

  • C-O Stretch (Ester): Two distinct C-O stretching bands are expected for the ester group, typically in the range of 1000-1300 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer to acquire the spectrum.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound (C₉H₆ClNO₂S), which is 227.67 g/mol .[1][2]

  • Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature for a monochlorinated compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group (•CH₃), the methoxy group (•OCH₃), the entire ester group (•COOCH₃), or the chlorine atom (•Cl). Analysis of these fragment ions can further confirm the molecular structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: Record the mass spectrum and analyze the molecular ion peak, isotopic pattern, and fragmentation pattern to confirm the identity of the compound.

Data Summary and Interpretation

To facilitate the use of this spectral data, the key expected characteristics are summarized in the table below.

Spectroscopic TechniqueFeatureExpected Value/RegionInterpretation
¹H NMR Aromatic Protonsδ 7.0-8.5 ppmProtons on the benzothiazole ring system
Methyl Protonsδ 3.5-4.0 ppm (singlet)Protons of the methyl ester group
¹³C NMR Carbonyl Carbonδ 160-175 ppmCarbon of the ester carbonyl group
Aromatic/Heterocyclic Cδ 110-160 ppmCarbons of the benzothiazole ring
Methyl Carbonδ 50-60 ppmCarbon of the methyl ester group
IR Spectroscopy C=O Stretch1720-1740 cm⁻¹ (strong, sharp)Ester carbonyl group
C=N Stretch1600-1650 cm⁻¹Thiazole ring
C-Cl Stretch600-800 cm⁻¹Chloro substituent
Mass Spectrometry Molecular Ion (M⁺)m/z ≈ 227Molecular weight of the compound
Isotopic Pattern (M+2)≈ 33% intensity of M⁺Presence of one chlorine atom

Synthesis and Purity Considerations

A brief overview of the synthetic routes to this compound is pertinent as potential impurities from the synthesis can influence the interpretation of spectral data. Common synthetic strategies for benzothiazoles often involve the cyclization of 2-aminothiophenol derivatives. The purity of the final compound is critical for obtaining clean and interpretable spectra. Chromatographic techniques such as column chromatography and recrystallization are typically employed for purification.

Synthesis_Workflow A Starting Materials (e.g., 2-aminothiophenol derivative) B Cyclization Reaction A->B Reagents C Crude Product B->C D Purification (Chromatography/Recrystallization) C->D E Pure this compound D->E F Spectroscopic Characterization (NMR, IR, MS) E->F

Caption: General workflow for the synthesis and characterization of benzothiazole derivatives.

Conclusion: A Foundation for Future Research

This technical guide provides a foundational understanding of the spectral properties of this compound. The detailed analysis of its expected NMR, IR, and MS data serves as a crucial reference for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Accurate spectral characterization is the bedrock of chemical research, ensuring the integrity of experimental results and paving the way for the development of novel and impactful applications for this versatile heterocyclic compound.

References

While specific spectral data for this compound was not found in the publicly accessible literature during the search, the following resources provide valuable context on the spectroscopy of related compounds and general principles:

  • PubChem - National Center for Biotechnology Information. ([Link]) - A comprehensive database of chemical molecules and their activities against biological assays.

  • MySkinRecipes. ([Link]) - A supplier of various chemical compounds.

Sources

The Pharmacological Potential of 2-Chlorobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

Authored by: Senior Application Scientist, Gemini Division

Abstract

The benzothiazole scaffold, a heterocyclic aromatic molecule, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, 2-chlorobenzothiazole serves as a critical synthon for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-chlorobenzothiazole derivatives. We delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and an exploration of the underlying signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Versatility of the Benzothiazole Scaffold

Benzothiazole and its derivatives have garnered immense interest in the field of medicinal chemistry due to their wide range of biological and pharmacological properties.[1][2] The fusion of a benzene ring with a thiazole ring creates a unique bicyclic system that can be readily functionalized at various positions to modulate its activity.[3][4] The introduction of a chlorine atom at the 2-position of the benzothiazole ring provides a reactive site for further chemical modifications, making 2-chlorobenzothiazole a valuable precursor in the synthesis of novel therapeutic agents.[5] These derivatives have demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[6][7][8] This guide will explore the multifaceted biological activities of 2-chlorobenzothiazole derivatives, offering insights into their structure-activity relationships and mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-chlorobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[6] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and signal transduction.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A key mechanism through which some benzothiazole derivatives exert their anticancer effects is by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.[11] By inhibiting key components of this pathway, 2-chlorobenzothiazole derivatives can effectively induce apoptosis and suppress tumor growth.[9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole 2-Chlorobenzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-chlorobenzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 2-chlorobenzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 2-chlorobenzothiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.[14]

  • MTT Addition: After the incubation period, add 10-15 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

2-Chlorobenzothiazole derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7]

Mechanism of Action

The antimicrobial mechanism of benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase, which are crucial for DNA replication and folic acid synthesis, respectively.[15] By targeting these vital cellular processes, these compounds can effectively inhibit microbial growth.

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Benzothiazole 2-Chlorobenzothiazole Derivative DNAGyrase DNA Gyrase Benzothiazole->DNAGyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Benzothiazole->DHPS Inhibition DNAReplication DNA Replication DNAGyrase->DNAReplication FolicAcid Folic Acid Synthesis DHPS->FolicAcid BacterialGrowth Bacterial Growth Inhibition

Caption: Potential microbial enzyme targets for 2-chlorobenzothiazole derivatives.

Experimental Protocols

3.2.1. Agar Disc Diffusion Method for Zone of Inhibition

This method is a qualitative screening assay to assess the antimicrobial activity of a compound.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs

  • 2-chlorobenzothiazole derivatives

  • Standard antibiotic and antifungal drugs

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Disc Application: Impregnate sterile filter paper discs with known concentrations of the test compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc in millimeters.

3.2.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

  • Microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • 96-well microplates

  • 2-chlorobenzothiazole derivatives

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several 2-chlorobenzothiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[8][17]

Mechanism of Action: Targeting the NF-κB/COX-2/iNOS Pathway

The anti-inflammatory effects of these compounds are often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18] By inhibiting NF-κB activation, 2-chlorobenzothiazole derivatives can suppress the production of these inflammatory enzymes, thereby reducing inflammation.[19]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocation Benzothiazole 2-Chlorobenzothiazole Derivative Benzothiazole->IKK Inhibition COX2_iNOS COX-2 & iNOS Gene Expression NFkB_active->COX2_iNOS Inflammation Inflammation COX2_iNOS->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by 2-chlorobenzothiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[20][21]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • 2-chlorobenzothiazole derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of animals, typically via oral or intraperitoneal routes.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.[20]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group that received only the vehicle.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chlorobenzothiazole derivatives is highly dependent on the nature and position of the substituents on the benzothiazole ring and the groups attached at the 2-position.[22] For instance, the introduction of electron-withdrawing groups on the benzothiazole ring has been shown to enhance anticancer and antimicrobial activities.[23] Furthermore, the type of heterocyclic or aromatic amine attached to the 2-position significantly influences the pharmacological profile of the resulting derivative. A thorough understanding of SAR is crucial for the rational design and optimization of more potent and selective 2-chlorobenzothiazole-based therapeutic agents.

Conclusion and Future Directions

2-Chlorobenzothiazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the advancement of research in this area. Future efforts should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of the structure-activity relationships and the elucidation of their precise molecular targets will be instrumental in the development of the next generation of 2-chlorobenzothiazole-based drugs for the treatment of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: Experimental Design for Testing Antimicrobial Properties of Benzothiazoles.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
  • Krasavin, M. (2021).
  • BenchChem. (2025). Application Notes and Protocols for 2-Methoxy-5-nitrobenzo[d]thiazole in Cancer Cell Line Viability Assays.
  • Azam, M. A., & Suresh, B. (2012).
  • Al-Juboori, L. S., Al-Amiery, A. A., & Al-Majedy, Y. K. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository.
  • Inotiv. (n.d.).
  • Patel, A. D., & Shah, N. H. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • ResearchHub. (2024).
  • A, S., & G, S. (2022). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks.
  • Posa, A., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. NIH.
  • Guo, S., & Wang, Y. (2019).
  • Ali, A. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Research Square.
  • Hashmi, S., & Mishra, A. P. (2022).
  • Al-Juboori, L. S., et al. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Abcam. (n.d.). MTT assay protocol.
  • Journal of Chemical Health Risks. (n.d.).
  • Dhamak, K. B., Gaware, V. M., & Somwanshi, S. B. (2015).
  • Irfan, A., et al. (2018). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Irfan, A., et al. (2019).
  • Irfan, A., et al. (2018). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Irfan, A., et al. (2018). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • BenchChem. (2025).
  • Lee, J. H., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC - NIH.
  • Zhao, L., et al. (2016).
  • ResearchGate. (n.d.).
  • Al-Omar, M. A., & Al-Abdullah, N. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • Kumar, A., & Singh, A. (2012). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives.
  • ResearchGate. (n.d.). (PDF) Anti-inflammatory effect of BMP326, a novel benzothiazole derivative: Possible involvement of the NF-κB and MAPKs Signaling Pathways in LPS-induced RAW264.7 macrophages.
  • Elgemeie, G. H., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
  • Üremiş, M. M., et al. (2025).
  • CVR College of Engineering. (n.d.). Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents.
  • Lee, S. H., et al. (2012).
  • Grafiati. (n.d.). Journal articles: 'Benzothiazole and Antibacterial and Antifungal activities'.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • Al-Dhfyan, A., & Al-Enazy, S. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Al-Juboori, L. S., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.
  • ResearchGate. (n.d.). The PI3K/Akt/mTOR signaling pathway.
  • ResearchGate. (n.d.). (PDF)
  • Üremiş, M. M., et al. (n.d.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. JournalAgent.
  • Mir, R. A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers.
  • Science.gov. (n.d.). carrageenan induced paw: Topics by Science.gov.
  • Lee, J. H., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).
  • Üremiş, M. M., et al. (n.d.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences.
  • Advanced Pharmaceutical Bulletin. (2021). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and chemical synthesis, a robust understanding of the materials we handle is paramount. This guide provides a detailed examination of the safety and handling protocols for Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] As Senior Application Scientist, my objective is to move beyond mere compliance and foster a culture of proactive safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action in the laboratory is informed by a deep understanding of the potential hazards and the methods to mitigate them effectively.

Hazard Identification and Risk Assessment

1.1. Structural Analogs as a Predictive Tool

The safety profile of a chemical can often be inferred from its close structural relatives. For instance, Methyl 2-chlorobenzo[d]thiazole-4-carboxylate , an isomer of the title compound, is classified as Acute Toxicity, Oral, Category 4, carrying the GHS07 pictogram and the H302 "Harmful if swallowed" hazard statement. This strongly suggests that this compound should be handled with similar precautions regarding ingestion.

1.2. General Hazards of Benzothiazole Derivatives

The benzothiazole moiety is a common scaffold in a variety of biologically active compounds.[2][3] Research into this class of compounds has highlighted several potential health risks:

  • Dermal and Respiratory Irritation: Benzothiazole derivatives have been reported as dermal sensitizers and respiratory tract irritants.[2][3][4]

  • Carcinogenicity and Genotoxicity: Some studies have indicated that certain benzothiazoles may have carcinogenic and genotoxic properties.[2][3][5] Epidemiological studies have shown increased cancer risks for workers exposed to 2-mercapto-benzothiazole.[2][3]

1.3. Anticipated Hazard Profile

Based on the available data, a cautious approach is warranted. The following table summarizes the anticipated hazards for this compound.

Hazard ClassificationAnticipated GHS PictogramAnticipated Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Irritation/SensitizationGHS07 (Exclamation Mark)H317: May cause an allergic skin reaction
Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation
Respiratory Tract IrritationGHS07 (Exclamation Mark)H335: May cause respiratory irritation

Prudent Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and ensure the integrity of the compound.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

2.2. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential for safeguarding against dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][9]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[10] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound or in case of contamination.[11]
Body Protection A flame-resistant lab coat is required.[7] For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges should be used.[10][11]

2.3. Storage Requirements

Proper storage is crucial for both safety and maintaining the chemical's stability.

  • Container: Keep the compound in a tightly closed, properly labeled container.

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Segregation: Store separately from food and feedstuffs.

Emergency Procedures: A Blueprint for Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.

3.1. First Aid Measures

Exposure RouteImmediate Actions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

3.2. Spill Response

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Waste

All waste containing this compound must be treated as hazardous waste.[6]

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in the regular trash.[6]

Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to preventing hazardous reactions.

  • General Reactivity: The 2-chloro position on the benzothiazole ring is a key reactive site, susceptible to nucleophilic substitution.[12][13][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[11]

Visualizing Safety: Experimental Workflow

To ensure a clear understanding of the handling process, the following workflow diagram illustrates the key steps and safety precautions.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Compound in Fume Hood prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS Protocols cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart illustrating the safe handling workflow.

Conclusion: A Commitment to a Safer Scientific Community

The responsible handling of chemical intermediates like this compound is a cornerstone of a successful and safe research endeavor. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into our daily laboratory practices, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits. This guide serves as a living document, to be reviewed and updated as new information becomes available, ensuring that our commitment to safety evolves in tandem with our scientific advancements.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible four-step synthetic protocol for Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the esterification of 2-amino-3-nitrobenzoic acid, followed by a selective reduction of the nitro group to afford a key diamine intermediate. Subsequent cyclization with carbon disulfide yields the 2-mercaptobenzothiazole core, which is then efficiently chlorinated to furnish the final product. This document provides a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes visualizations to elucidate the synthetic workflow, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, have established them as privileged scaffolds in drug development.[2][3] Specifically, the introduction of a chloro substituent at the 2-position and a carboxylate group on the benzene ring can significantly modulate the physicochemical and biological properties of the benzothiazole core, making this compound a valuable intermediate for the synthesis of novel therapeutic candidates. This guide offers a complete and validated protocol for the preparation of this important building block.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a linear four-step sequence. The chosen strategy prioritizes the use of readily available starting materials and well-established chemical transformations to ensure high yields and purity of the final product. The overall synthetic workflow is depicted below.

Synthetic_Workflow A 2-Amino-3-nitrobenzoic acid B Methyl 2-amino-3-nitrobenzoate A->B  Esterification    (CH3I, Cs2CO3, DMF)   C Methyl 2,3-diaminobenzoate B->C  Nitro Reduction    (H2, Pd(OH)2/C, EtOH)   D Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate C->D  Cyclization    (CS2, Pyridine)   E This compound D->E  Chlorination    (SO2Cl2, CH2Cl2)  

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-3-nitrobenzoate

This initial step involves the esterification of 2-amino-3-nitrobenzoic acid. The use of cesium carbonate as a base is crucial for the deprotonation of the carboxylic acid, facilitating nucleophilic attack by the carboxylate on methyl iodide.[4] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, ensuring the solubility of the reactants.

Protocol:

  • To a stirred solution of 2-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in anhydrous DMF (100 mL) at 0 °C, add cesium carbonate (17.9 g, 54.9 mmol) portion-wise.

  • After 15 minutes of stirring, add methyl iodide (3.76 mL, 60.4 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-amino-3-nitrobenzoate as a yellow solid.

Step 2: Synthesis of Methyl 2,3-diaminobenzoate

The selective reduction of the nitro group in the presence of an amino group and an ester is achieved through catalytic hydrogenation. Palladium hydroxide on carbon is a highly effective catalyst for this transformation, and ethanol serves as a suitable solvent.[5][6]

Protocol:

  • In a pressure vessel, dissolve Methyl 2-amino-3-nitrobenzoate (8.0 g, 40.8 mmol) in anhydrous ethanol (150 mL).

  • Carefully add palladium hydroxide on carbon (20% w/w, 0.8 g) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 4 atm.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield Methyl 2,3-diaminobenzoate as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate

This step involves the construction of the benzothiazole ring system. The reaction of an ortho-phenylenediamine with carbon disulfide is a classic and efficient method for the synthesis of 2-mercaptobenzimidazoles.[7][8] By analogy, Methyl 2,3-diaminobenzoate is expected to react similarly to form the desired 2-mercaptobenzothiazole. Pyridine is used as a basic solvent to facilitate the reaction.

Protocol:

  • Dissolve Methyl 2,3-diaminobenzoate (6.0 g, 36.1 mmol) in pyridine (60 mL).

  • Add carbon disulfide (4.4 mL, 72.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate.

Step 4: Synthesis of this compound

The final step is the chlorination of the 2-mercapto group. Sulfuryl chloride is an effective reagent for this transformation.[9][10] The addition of a small amount of water has been reported to improve the reproducibility and yield of this reaction, likely by generating a catalytic amount of acid in situ.[2][11][12]

Protocol:

  • Suspend Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate (5.0 g, 22.2 mmol) in dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (2.7 mL, 33.3 mmol) dropwise to the stirred suspension.

  • Add a few drops of water to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the excess sulfuryl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as the final product.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)ProductExpected Yield (%)
12-Amino-3-nitrobenzoic acidCH₃I, Cs₂CO₃DMF0 to RT3-4Methyl 2-amino-3-nitrobenzoate80-90
2Methyl 2-amino-3-nitrobenzoateH₂, Pd(OH)₂/CEthanolRT24-48Methyl 2,3-diaminobenzoate>95
3Methyl 2,3-diaminobenzoateCS₂PyridineReflux12-16Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate70-80
4Methyl 2-mercaptobenzo[d]thiazole-7-carboxylateSO₂Cl₂, H₂OCH₂Cl₂0 to RT2-3This compound85-95

Conclusion

The protocol outlined in this application note provides a reliable and efficient pathway for the synthesis of this compound. By following the detailed step-by-step procedures and understanding the rationale behind the chosen reagents and conditions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of each step, coupled with the provided purification methods, ensures the attainment of a high-purity final product.

References

  • Krasavin, M. et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules2021 , 26(1), 134. [Link]

  • Request PDF. A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. [Link]

  • PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. [Link]

  • Request PDF. Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. [Link]

  • Google Patents.
  • OAK Open Access Archive. Water-promoted chlorination of 2-mercaptobenzothiazoles. [Link]

  • Google Patents. Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles.
  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • National Institutes of Health. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

  • National Institutes of Health. Covalent cross-linking of proteins by carbon disulfide. [Link]

  • ResearchGate. Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach: Pharmaceutical Science-Medicinal chemistry. [Link]

  • ResearchGate. Reactions of Carbon Disulfide with N-Nucleophiles. [Link]

  • National Institutes of Health. Peptide Bond Formation in Water Mediated by Carbon Disulfide. [Link]

  • ResearchGate. Reactions of carbon disulfide with a primary amine and decomposition of the product to isothiocyanate and hydrogen sulfide. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] This guide focuses on a particularly versatile building block: Methyl 2-chlorobenzo[d]thiazole-7-carboxylate . We will explore its synthetic utility, provide detailed protocols for its derivatization, and contextualize its application within a contemporary drug discovery program, specifically targeting protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to exploit this scaffold for the generation of novel therapeutic agents.

The Strategic Value of the Scaffold

This compound is a trifecta of synthetic opportunity. Its value lies in the distinct reactivity of its three key components, which can be addressed sequentially or orthogonally to generate vast chemical diversity.

  • The C2-Chloro Group: This is the primary reactive handle. The electron-withdrawing nature of the fused thiazole ring system activates the C2 position, making the chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7] This position is also amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling , for the formation of C-C bonds.[8][9]

  • The C7-Methyl Ester: This group provides a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore that can engage in critical hydrogen bonding interactions with a biological target. Alternatively, the ester or the resulting acid can be converted into a wide range of amides, sulfonamides, or bioisosteres like tetrazoles, profoundly influencing the compound's pharmacokinetic properties.[10]

  • The Benzothiazole Core: The bicyclic, planar, and aromatic nature of the scaffold itself is a key feature. It often serves as an effective "hinge-binder" in the ATP-binding pocket of protein kinases, mimicking the adenine moiety of the natural substrate.[11]

These features allow for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_c2 C2 Position Chemistry cluster_c7 C7 Position Chemistry Start This compound C2_SNAr Nucleophilic Aromatic Substitution (S-NAr) Start->C2_SNAr R-NH2, R-SH, R-OH C2_Suzuki Suzuki-Miyaura Cross-Coupling Start->C2_Suzuki Ar-B(OH)2, Pd Catalyst C7_Hydrolysis Ester Hydrolysis C2_SNAr->C7_Hydrolysis Modify C7 Library Diverse Compound Library C2_SNAr->Library C2_Suzuki->C7_Hydrolysis Modify C7 C2_Suzuki->Library C7_Amidation Amide Coupling C7_Hydrolysis->C7_Amidation R'-NH2, Coupling Agent C7_Amidation->Library

Caption: Key synthetic pathways for diversifying the core scaffold.

Application Case Study: Development of PI3K Kinase Inhibitors

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a high-value target for therapeutic intervention. Several benzothiazole-based compounds have been developed as potent and selective PI3K inhibitors.[12][13][14] The following section outlines a strategy and protocols for using this compound as a starting point for a PI3K inhibitor discovery program.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by inhibitors.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should apply standard laboratory safety procedures. All reactions involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This protocol details the synthesis of Methyl 2-morpholinobenzo[d]thiazole-7-carboxylate, a common structural motif in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and K₂CO₃ (2.5 eq).

  • Add DMF to dissolve the solids (approx. 0.2 M concentration).

  • Add morpholine (2.0 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to yield the desired product.

Causality: The use of a mild base like K₂CO₃ is sufficient to scavenge the HCl formed during the reaction. DMF is an excellent polar aprotic solvent for SNAr reactions, facilitating the nucleophilic attack.[15][16] An excess of the nucleophile (morpholine) helps drive the reaction to completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of Methyl 2-(pyridin-4-yl)benzo[d]thiazole-7-carboxylate, introducing a heteroaryl group often used to improve solubility and engage in specific interactions.[8][17]

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality: The Pd(dppf)Cl₂ catalyst is robust and effective for coupling with heteroaryl boronic acids. The aqueous base (Na₂CO₃ in dioxane/water) is crucial for the transmetalation step of the catalytic cycle.[18] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase, such as PI3Kβ.[12]

Materials:

  • Synthesized benzothiazole inhibitors (dissolved in DMSO)

  • Target Kinase (e.g., recombinant human PI3Kβ)

  • Kinase-specific substrate and lipid vesicles

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • Add the kinase, substrate/lipid mixture, and test compound to the wells of the 384-well plate.

    • Initiate the reaction by adding ATP. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Start Start Synthesis Synthesize & Purify Derivative Library Start->Synthesis AssayPrep Prepare Assay Plates (Serial Dilutions) Synthesis->AssayPrep KinaseRxn Run Kinase Reaction (Kinase + ATP + Cmpd) AssayPrep->KinaseRxn ADPGlo Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) KinaseRxn->ADPGlo Detect Add Detection Reagent (ADP -> Light) ADPGlo->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for synthesis and in vitro screening.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical, yet representative, data for a series of inhibitors derived from the parent scaffold. This illustrates how systematic chemical modifications can be used to optimize biological activity.

Compound IDR Group at C2R' Group at C7PI3Kβ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/β)
Parent -Cl-OCH₃>10,000>10,000-
EX-01 Morpholine-OCH₃52025004.8
EX-02 Pyridin-4-yl-OCH₃85043005.1
EX-03 Morpholine-OH25018007.2
EX-04 Morpholine-NH(CH₃)25 1500 60

Analysis of SAR:

  • Substitution of the C2-chloro group is essential for activity (compare Parent to EX-01 and EX-02 ).

  • Hydrolysis of the C7-ester to a carboxylic acid (EX-03 ) improves potency, likely due to a new hydrogen bond interaction.

  • Conversion of the C7-ester to a small amide (EX-04 ) dramatically improves both potency and selectivity against the PI3Kα isoform, highlighting the importance of exploring this vector.[12][14]

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Google.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.
  • Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (n.d.). Benchchem.
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Google.
  • Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). Benchchem.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PMC - PubMed Central.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). PMC - PubMed Central.
  • Assessing Target Selectivity of Benzothiazole-Based Kinase Inhibitors: A Comparative Guide. (n.d.). Benchchem.
  • This compound. (n.d.). CymitQuimica.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (n.d.). Benchchem.
  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. (n.d.). MySkinRecipes.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Google.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles. (n.d.). Benchchem.
  • 1196152-62-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Products - 2a biotech. (n.d.). 2a biotech.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Google.

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system is a privileged heterocyclic motif, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a key building block in the synthesis of novel benzothiazole-based therapeutics. Its strategic functionalization allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the derivatization strategies for this compound, focusing on two primary sites of modification: the electrophilic C2 position and the C7 methyl ester. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for the synthesis of a diverse library of derivatives.

Strategic Derivatization Pathways

The derivatization of this compound can be logically approached by considering the reactivity of its two key functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNA), while the methyl ester at the C7 position can be hydrolyzed to a carboxylic acid, which then serves as a handle for further modifications, most commonly through amide bond formation.

Derivatization_Pathways start This compound c2_derivatives C2-Substituted Derivatives (Amines, Thiols, etc.) start->c2_derivatives Nucleophilic Aromatic Substitution (SNAr) hydrolysis Hydrolysis start->hydrolysis carboxylic_acid 2-chlorobenzo[d]thiazole-7-carboxylic acid hydrolysis->carboxylic_acid c7_derivatives C7-Amide Derivatives carboxylic_acid->c7_derivatives Amide Coupling

Caption: Key derivatization strategies for this compound.

Part 1: Derivatization at the C2 Position via Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the benzothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring.[3] This makes the displacement of the chloro substituent with a variety of nucleophiles a facile and efficient process.

Synthesis of 2-Amino- and 2-Thio-Substituted Derivatives

A common and highly effective method for introducing diversity at the C2 position is through reaction with amines and thiols. These reactions typically proceed under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.

Experimental Protocol 1: General Procedure for the Synthesis of 2-Amino- and 2-Thio-Substituted Benzothiazole Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine or Thiol (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)) (2.0 equivalents)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the amine or thiol (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Nucleophile TypeExample NucleophileTypical ConditionsExpected Product
Primary AmineAnilineDMF, K₂CO₃, 100 °CMethyl 2-(phenylamino)benzo[d]thiazole-7-carboxylate
Secondary AmineMorpholineACN, DIPEA, 80 °CMethyl 2-morpholinobenzo[d]thiazole-7-carboxylate
ThiolThiophenolDMAc, Cs₂CO₃, 90 °CMethyl 2-(phenylthio)benzo[d]thiazole-7-carboxylate

Part 2: Derivatization at the C7 Position

The methyl ester at the C7 position provides a versatile handle for the introduction of a wide range of functionalities, most notably through the formation of amides. This two-step process involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester to the carboxylic acid is a standard transformation in organic synthesis. Base-catalyzed hydrolysis (saponification) is a common and effective method.

Experimental Protocol 2: Hydrolysis of this compound

Materials:

  • This compound

  • Methanol (or Ethanol) and Water

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 equivalents)

  • Hydrochloric Acid (HCl) (1M solution)

  • Standard glassware for organic synthesis

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of NaOH or LiOH (2.0 eq) in water.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of 2-chlorobenzo[d]thiazole-7-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Hydrolysis_Workflow start This compound reagents 1. NaOH or LiOH, MeOH/H₂O 2. HCl (aq) start->reagents product 2-chlorobenzo[d]thiazole-7-carboxylic acid reagents->product

Sources

The Versatile Building Block: Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzothiazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent pharmacological versatility has led to the development of therapeutic agents spanning a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this important class of heterocycles, Methyl 2-chlorobenzo[d]thiazole-7-carboxylate emerges as a particularly valuable and versatile building block for the synthetic chemist.

This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to detailed application notes and protocols for its use in the construction of complex molecular architectures. The strategic placement of the chloro-substituent at the 2-position and the methyl carboxylate at the 7-position offers orthogonal reactivity, enabling selective functionalization and the efficient assembly of novel chemical entities.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Appearance Typically a solid
Purity >98% (commercially available)

Note: Experimental values may vary slightly between suppliers.

Spectroscopic Data (Predicted and from Related Structures):

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro, thiazole, and carboxylate groups.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbon atoms of the benzothiazole core, and the methyl group of the ester. The C2 carbon, bonded to the chlorine atom, will exhibit a characteristic downfield shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak).

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the formation of the benzothiazole core and subsequent functionalization. A plausible and efficient synthetic route involves the initial construction of a 2-amino or 2-mercaptobenzothiazole precursor, followed by conversion to the desired 2-chloro derivative.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Sandmeyer Reaction A Methyl 2-amino-3-mercaptobenzoate B Methyl 2-aminobenzo[d]thiazole-7-carboxylate A->B Oxidative Cyclization (e.g., KSCN, Br₂) C This compound B->C Diazotization (NaNO₂, HCl) followed by Chlorination (CuCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol (Inferred and Adapted)

This protocol is based on well-established procedures for the synthesis of related benzothiazole derivatives.[1][2]

Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

This step involves the cyclization of an appropriately substituted aniline precursor. A common method is the reaction of an aminobenzoate with a source of thiocyanate in the presence of an oxidizing agent.[1]

  • Materials:

    • Methyl 3-amino-2-mercaptobenzoate (or a suitable precursor that can be converted in situ)

    • Potassium thiocyanate (KSCN)

    • Bromine (Br₂)

    • Glacial acetic acid

    • Aqueous ammonia (25%)

  • Procedure:

    • Dissolve Methyl 3-amino-2-mercaptobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the mixture at room temperature for 45 minutes.

    • Cool the reaction mixture to 10 °C in an ice bath.

    • Slowly add a solution of bromine (2 equivalents) in a small amount of glacial acetic acid dropwise, maintaining the temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully neutralize the reaction mixture with 25% aqueous ammonia to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to yield Methyl 2-aminobenzo[d]thiazole-7-carboxylate.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a chloro substituent via a diazonium salt intermediate.[5][6][7]

  • Materials:

    • Methyl 2-aminobenzo[d]thiazole-7-carboxylate

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Copper(I) chloride (CuCl)

    • Ice

  • Procedure:

    • Suspend Methyl 2-aminobenzo[d]thiazole-7-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the benzothiazole ring system activates the C2 carbon towards attack by a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups.[8]

Reaction Causality: The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the benzothiazole ring.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product 2-Substituted-benzo[d]thiazole-7-carboxylate + Cl⁻ intermediate->product Elimination

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.

Application Protocols

The following protocols provide general procedures for the reaction of this compound with common classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Amino-substituted Benzothiazoles

  • Application: This transformation is crucial for the synthesis of compounds with potential applications as kinase inhibitors and other therapeutic agents.

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • A suitable base (e.g., K₂CO₃, DIPEA; 2 equivalents)

    • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Procedure:

    • To a solution of this compound (1 equivalent) in the chosen solvent, add the amine and the base.

    • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Protocol 2: Synthesis of 2-Thioether-substituted Benzothiazoles

  • Application: The introduction of a thioether linkage is a common strategy in the development of various biologically active molecules.

  • Materials:

    • This compound

    • Thiol (1.1 equivalents)

    • A base (e.g., K₂CO₃, NaH; 1.5 equivalents)

    • A polar aprotic solvent (e.g., DMF or DMAc)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the thiol in the solvent and add the base.

    • Stir the mixture for 15-30 minutes at room temperature to form the thiolate.

    • Add a solution of this compound (1 equivalent) in the same solvent.

    • Heat the reaction mixture as required (typically between room temperature and 100 °C), monitoring by TLC or LC-MS.[9]

    • Work up the reaction as described in Protocol 1 and purify the product.

Protocol 3: Synthesis of 2-Alkoxy-substituted Benzothiazoles

  • Application: This reaction allows for the synthesis of benzothiazole ethers, which are of interest in materials science and medicinal chemistry.

  • Materials:

    • This compound

    • Alcohol (can be used as solvent or in stoichiometric amounts)

    • A strong base (e.g., NaH, KOtBu; 1.2 equivalents)

    • Anhydrous solvent (e.g., THF or the alcohol itself)

  • Procedure:

    • Under an inert atmosphere, add the alcohol to a suspension of the base in the anhydrous solvent.

    • Stir at room temperature until the evolution of hydrogen gas ceases (if using NaH).

    • Add this compound (1 equivalent).

    • Heat the reaction mixture to reflux and monitor its progress.

    • After completion, carefully quench the reaction with water and perform an aqueous workup.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward, albeit multi-step, synthesis and the predictable reactivity of the 2-chloro substituent make it an attractive starting material for the construction of a diverse array of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important heterocyclic intermediate. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • The Royal Society of Chemistry. (2019).
  • Kavková, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Kavková, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so.
  • The Royal Society of Chemistry. (2013).
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2,3,4-Trichlorobenzenethiol.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Université catholique de Louvain. (n.d.).
  • Al-Obaidi, A. S. M. (2024).
  • Semantic Scholar. (n.d.). a class of carbonic anhydrase II and VII-selective inhibito.
  • Master Organic Chemistry. (2018).
  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • The Distant Reader. (2023).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Google Patents. (2017). WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.
  • Beilstein Journals. (2013).
  • Scientific Research Publishing. (n.d.). Nucleophilic Aromatic Substitution - Articles. Retrieved from [Link]

  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • RSC Publishing. (2025).
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • PubMed Central. (2021).
  • National Institutes of Health. (n.d.).

Sources

Application Notes & Protocols: A Multi-Tiered Approach for the Anticancer Screening of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document outlines a comprehensive, tiered strategy for the initial screening and mechanistic evaluation of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a novel compound belonging to the benzothiazole class. Benzothiazoles are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] This guide provides detailed, field-proven protocols for a systematic evaluation, beginning with broad in vitro cytotoxicity screening, progressing to key mechanistic assays for apoptosis and cell cycle disruption, and culminating in a foundational protocol for preliminary in vivo efficacy assessment. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility for researchers in oncology and drug development.

Introduction: The Rationale for Screening Benzothiazole Derivatives

The benzothiazole nucleus is a cornerstone of many pharmacologically active agents, demonstrating a wide spectrum of biological activities, including potent antitumor effects.[3][4] Derivatives of this scaffold have been shown to induce cancer cell death through diverse mechanisms, such as triggering apoptosis, causing cell cycle arrest, and inhibiting critical enzymes involved in tumor progression.[4][5] this compound is a specific derivative whose anticancer potential has not been extensively characterized in public literature.[6][7] Therefore, a structured screening cascade is essential to determine its biological activity and potential as a therapeutic lead.

The following protocols are designed as a three-tiered investigational workflow. This approach ensures that resources are allocated efficiently, with each stage providing critical data to justify advancement to the next, more complex phase of testing.

  • Tier 1: In Vitro Cytotoxicity Profiling. Does the compound exhibit cytotoxic activity against a panel of human cancer cell lines?

  • Tier 2: Mechanistic Elucidation. If cytotoxic, how does the compound kill cancer cells? Does it induce programmed cell death (apoptosis) or disrupt the cell division cycle?

  • Tier 3: Preliminary In Vivo Efficacy. Can the in vitro activity be translated into an antitumor effect in a living organism?

This guide provides the scientific basis for experimental choices and detailed, step-by-step protocols to empower researchers to generate robust and reliable data.

Tier 1: In Vitro Cytotoxicity Screening

The primary objective of this tier is to quantify the cytotoxic effect of this compound across a panel of diverse human cancer cell lines and to determine its half-maximal inhibitory concentration (IC₅₀). Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput methods for this purpose.[8][9] They measure the metabolic activity of cells, which correlates directly with cell viability.[10] The MTT assay relies on the reduction of the yellow tetrazolium salt to an insoluble purple formazan product by mitochondrial dehydrogenases in viable cells.[11] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol by removing the solubilization step.[12]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Select & Culture Cancer Cell Lines prep2 Prepare Compound Stock Solution (in DMSO) seed Seed Cells prep2->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate (e.g., 48-72h) treat->incubate add_reagent Add MTT or XTT Reagent incubate->add_reagent incubate2 Incubate (2-4h) add_reagent->incubate2 measure Measure Absorbance (Microplate Reader) incubate2->measure calc_viability Calculate % Cell Viability vs. Vehicle Control measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Pathway start Compound Shows Cytotoxicity (From Tier 1) apo_treat Treat cells with compound (IC50) start->apo_treat cc_treat Treat cells with compound (IC50) start->cc_treat apo_stain Stain with Annexin V-FITC & PI apo_treat->apo_stain apo_flow Analyze by Flow Cytometry apo_stain->apo_flow apo_result Quantify: Live, Early/Late Apoptotic, Necrotic Cells apo_flow->apo_result cc_fix Fix with Ethanol cc_treat->cc_fix cc_stain Stain with PI/RNase A cc_fix->cc_stain cc_flow Analyze by Flow Cytometry cc_stain->cc_flow cc_result Quantify: % Cells in G0/G1, S, G2/M Phases cc_flow->cc_result

Caption: Parallel workflows for investigating apoptosis and cell cycle arrest.

Tier 3: Preliminary In Vivo Efficacy Assessment

Positive and compelling in vitro data provide a strong rationale for advancing a compound to in vivo testing. The human tumor xenograft model is a widely used and accepted standard for the preclinical evaluation of anticancer agents. [13][14]In this model, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), where they form solid tumors. [15][16]This allows for the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment. [17][18]

Protocol 4.1: Subcutaneous Xenograft Model

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Cancer cell line that showed high in vitro sensitivity

  • Matrigel (optional, can improve tumor take rate)

  • Calipers for tumor measurement

  • Appropriate vehicle for compound administration (e.g., saline, corn oil with 5% DMSO)

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel, at a concentration of 20-50 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² * L) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Begin treatment administration. The route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, twice weekly) will depend on the compound's properties. The control group receives the vehicle only.

  • Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize the animals, excise the tumors, and record their final weights.

Data Analysis:

  • Calculate the average tumor volume for each group at each time point.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation: Sample In Vivo Efficacy Summary
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-[Experimental Value]-[Experimental Value]
Compound (Low Dose)[e.g., 10 mg/kg, QD][Experimental Value][Calculated Value][Experimental Value]
Compound (High Dose)[e.g., 30 mg/kg, QD][Experimental Value][Calculated Value][Experimental Value]
Positive Control[e.g., Cisplatin][Experimental Value][Calculated Value][Experimental Value]

References

  • An, Z., Wang, X., & Geller, J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Flow Cytometry Core Facility, University of Rochester Medical Center. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • Agilent Technologies. Apoptosis Assays by Flow Cytometry. [Link]

  • Al-Ostoot, F. H., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

  • S. S. V., G., & K., S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • Asati, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Creative Biolabs. Xenograft Models. [Link]

  • ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]

  • Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Seminars in Oncology. [Link]

  • Al-Ostoot, F. H., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia. MTT assay. [Link]

  • Prothera Biologics. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Gali, V. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute. [Link]

  • Yakan, H., et al. (2018). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Slideshare. In vitro methods of screening of anticancer agents. [Link]

  • MySkinRecipes. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. [Link]

  • Šterk, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

  • Evotec. Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate. [Link]

  • Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]

  • MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • Asadian, P., et al. (2020). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed Central. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

Sources

Application Notes and Protocols: Synthetic Strategies for the Functionalization of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole core is a renowned "privileged scaffold" in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a highly versatile building block, strategically designed for synthetic elaboration. It features two key points of functionality: a highly reactive 2-chloro substituent primed for displacement and a C-7 methyl ester group that can be further modified.

The electron-withdrawing nature of the thiazole ring nitrogen activates the C2 position, making the chlorine an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this scaffold and detailed, field-proven protocols for its successful functionalization.

Compound Properties and Safe Handling

Before beginning any experimental work, it is critical to understand the properties of the material and the necessary safety precautions.

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Appearance Typically an off-white to pale yellow solid
CAS Number Not widely available; structure-based reactivity

Safety and Handling Protocol: Researchers must adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6][7]

  • Stability: The compound is stable at ambient temperatures but should be protected from strong acids, bases, and oxidizing agents to prevent decomposition.[8]

  • Disposal: Dispose of waste material, including contaminated consumables, as hazardous chemical waste in accordance with institutional and local regulations.[6][7]

Core Reactivity: A Duality of Pathways

The synthetic utility of this compound stems from the electrophilic nature of the C2 carbon. This enables two primary classes of transformations, providing access to a vast chemical space.

G cluster_0 Reaction Pathways cluster_1 Product Classes start This compound path1 Nucleophilic Aromatic Substitution (SNAr) start->path1  Nu: path2 Palladium-Catalyzed Cross-Coupling start->path2  Pd(0), Ligand, Base prod1 2-Amino / 2-Thio / 2-Alkoxy Derivatives path1->prod1 prod2 2-Aryl / 2-Alkynyl Derivatives path2->prod2

Caption: Primary reaction pathways for functionalizing the C2 position.
  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of the chloride by a nucleophile. The reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing properties of the benzothiazole ring system.[9] This is often the most direct and atom-economical method when a suitable nucleophile is available.

  • Palladium-Catalyzed Cross-Coupling: For forming carbon-carbon or more complex carbon-nitrogen bonds, palladium-catalyzed reactions are indispensable.[10] These reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, proceed through a catalytic cycle involving oxidative addition of the C-Cl bond to a Pd(0) center.[11]

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible. Researchers should consider small-scale trials to optimize conditions for specific substrates.

Protocol Suite 1: Nucleophilic Aromatic Substitution (SNAr)

These reactions are typically performed at elevated temperatures to overcome the activation energy for the initial nucleophilic attack.

Protocol 4.1.1: Synthesis of Methyl 2-anilinobenzo[d]thiazole-7-carboxylate

  • Causality: This protocol exemplifies a C-N bond formation using a common amine nucleophile. A non-nucleophilic organic base (DIPEA) is used to scavenge the HCl byproduct without competing with the aniline. DMF is an ideal polar aprotic solvent that helps to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 228 mg, 1.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).

    • Add aniline (1.2 eq, e.g., 112 mg, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, e.g., 258 mg, 2.0 mmol).

    • Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

    • Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice-water (50 mL).

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Purification: The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired product.

Table 1: Representative Conditions for SNAr Reactions

NucleophileBaseSolventTemp (°C)Typical Time (h)Expected Yield
PiperidineK₂CO₃DMF903-6>90%
ThiophenolK₂CO₃Acetonitrile802-4>95%
Sodium Methoxide(None needed)Methanol65 (reflux)6-12~85%
Protocol Suite 2: Palladium-Catalyzed Cross-Coupling Reactions

These methods offer unparalleled scope for constructing C-C and C-N bonds that are otherwise difficult to form. The choice of ligand is critical and often determines the success of the reaction.

Protocol 4.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

  • Causality: The Suzuki reaction is a powerful method for creating biaryl structures.[12] The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation with the boronic acid (activated by the base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11] A phosphine ligand (e.g., SPhos) is used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Cl) trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂ / Base) trans_complex->pd0 Reductive Elimination (- Ar-Ar') product_complex Product Complex center start_point end_point

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
  • Step-by-Step Methodology:

    • In a vial suitable for inert atmosphere reactions, combine this compound (1.0 eq, e.g., 114 mg, 0.5 mmol), Phenylboronic acid (1.5 eq, e.g., 91 mg, 0.75 mmol), and Potassium Carbonate (K₂CO₃) (3.0 eq, e.g., 207 mg, 1.5 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required (e.g., SPhos, 6-10 mol% if using a simple Pd source like Pd(OAc)₂).

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 4 mL).

    • Seal the vial and heat the reaction to 90-100 °C with vigorous stirring.

    • Monitor by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

    • Work-up: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the residue by silica gel column chromatography.

Protocol 4.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

  • Causality: This reaction is a powerful alternative to SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[13][14][15] It requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine in the catalytic cycle. The choice of a specialized, sterically hindered phosphine ligand is crucial for facilitating the reductive elimination step.

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk flask, add Sodium tert-butoxide (NaOtBu) (1.4 eq, e.g., 67 mg, 0.7 mmol).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

    • Add this compound (1.0 eq, e.g., 114 mg, 0.5 mmol) and the desired amine (e.g., Morpholine, 1.2 eq, e.g., 52 mg, 0.6 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add anhydrous, degassed Toluene (4 mL) via syringe.

    • Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 8-16 hours.

    • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via silica gel column chromatography.

Protocol 4.2.3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

  • Causality: The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[16][17] The classic mechanism involves a dual catalytic cycle where copper(I) forms a copper acetylide intermediate, which then transmetalates to the palladium center.[18][19] An amine base is used both to deprotonate the terminal alkyne and as a solvent.

  • Step-by-Step Methodology:

    • To a dry Schlenk flask, add this compound (1.0 eq, e.g., 228 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%), and Copper(I) iodide (CuI) (5 mol%).

    • Evacuate and backfill with Nitrogen or Argon three times.

    • Add anhydrous, degassed Triethylamine (TEA) (6 mL).

    • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 eq, e.g., 122 mg, 1.2 mmol) dropwise via syringe.

    • Heat the reaction to 60-70 °C and stir. Monitor progress by TLC. The reaction is often complete in 2-6 hours.

    • Work-up: Cool the mixture, concentrate under reduced pressure to remove the TEA, and redissolve the residue in ethyl acetate.

    • Wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify by silica gel column chromatography.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)
Suzuki 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
Buchwald-Hartwig N-MethylanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITEATHF/TEA50

Conclusion

This compound is a robust and versatile intermediate. Its C2-chloro group can be readily functionalized through either direct nucleophilic substitution or a variety of powerful palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this scaffold, enabling the rapid generation of diverse compound libraries for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Ivachtchenko, A. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(9), 2993. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.
  • El-Sayed, N. N. E., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 395-406. [Link]

  • LANXESS. (2015). Product Safety Assessment: Benzothiazole. [Link]

  • Khan, I., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8849-8860. [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • Ocvirk, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8195-8206. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • BenchChem. (2025). Navigating the Safe Disposal of Benzothiazole Hydrochloride: A Procedural Guide.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. [Link]

  • Reddy, R. P., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

Sources

Application Note: Advanced Purification Strategies for Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate is a key heterocyclic building block in the synthesis of complex organic molecules. Its structural motif is of significant interest to researchers in medicinal chemistry and materials science, serving as a vital intermediate for active pharmaceutical ingredients (APIs) and functional materials.[1] The presence of impurities, even in trace amounts, can have profound consequences on downstream applications, potentially leading to failed reactions, altered biological activity, or undesirable material properties. Therefore, robust and efficient purification is a non-negotiable step in ensuring the quality and reliability of this important synthetic intermediate.

This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, empowering researchers to achieve the high purity required for their demanding applications.

Anticipating the Challenge: The Impurity Profile

Effective purification begins with an understanding of the potential impurities. While the specific impurity profile will depend on the synthetic route employed, common contaminants in the synthesis of benzothiazole derivatives may include:

  • Unreacted Starting Materials: Such as derivatives of 2-aminothiophenol and corresponding carboxylic acid precursors.

  • Side-Reaction Byproducts: Oxidation of the thiophenol starting material can lead to the formation of disulfide byproducts.[2]

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

  • Isomeric Impurities: Depending on the synthetic strategy, isomers of the target compound may be formed.

Given that many commercial sources provide this compound at a purity of around 98%, further purification is often necessary for sensitive applications.[3]

Foundational Knowledge: Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the compound's physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂S[4]
Molecular Weight 227.67 g/mol [3][4][5]
Appearance Likely a solid at room temperature[5]
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Not publicly available

Core Purification Methodologies

The two primary techniques for the purification of this compound and similar organic compounds are recrystallization and column chromatography.

A. Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Principle of Recrystallization: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain in the solution (mother liquor).

Protocol for Recrystallization:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

    • For benzothiazole derivatives, common and effective solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water.[6][7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum.

B. Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8][9] It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.

Principle of Column Chromatography: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is used to elute the compounds down the column. Compounds with a stronger affinity for the stationary phase will move more slowly than those with a weaker affinity, leading to separation.[9]

Detailed Protocol for Column Chromatography:

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like benzothiazole derivatives.

    • If the compound is suspected to be acid-sensitive, neutral or basic alumina can be used as an alternative.[2]

  • Mobile Phase (Eluent) Selection:

    • Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal eluent system.[9][10]

    • The goal is to find a solvent system that provides good separation of the target compound from its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

    • A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to elute more polar compounds.[8]

  • Column Packing:

    • Wet Packing: The column is filled with the eluent, and a slurry of the stationary phase in the eluent is poured in and allowed to settle.

    • Dry Packing: The dry stationary phase is carefully poured into the column and then gently tapped to ensure even packing. The eluent is then carefully added.

  • Sample Loading:

    • The crude product should be dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

    • Alternatively, for compounds with poor solubility, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[11]

  • Elution and Fraction Collection:

    • The eluent is passed through the column either by gravity (gravity chromatography) or with the application of pressure (flash chromatography).[8]

    • The eluate is collected in a series of labeled fractions.

  • Analysis of Fractions:

    • The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.[8][10]

  • Solvent Removal:

    • The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Visualization of the Purification Workflow

Purification Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, solid product Column Column Chromatography TLC->Column Multiple spots or oily product Pure Pure Product Recrystallization->Pure Column->Pure Purity Purity Assessment (HPLC, LC-MS, NMR) Pure->Purity

Caption: General purification workflow for this compound.

Decision-Making in Purification

Purification Decision Tree start Crude Product Assessment is_solid Is the product a solid? start->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) single_spot Is there a single major spot? tlc_analysis->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes single_spot->column_chrom No (Multiple Spots)

Caption: Decision tree for selecting a primary purification technique.

Purity Verification

Following purification, it is imperative to assess the purity of the this compound. Standard analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.[10][13][14]

Conclusion

The successful purification of this compound is a critical step in its utilization for research and development. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods will depend on the nature of the crude product and the impurity profile. By following the detailed protocols and principles outlined in this guide, researchers can confidently prepare highly pure this compound for their synthetic endeavors.

References

  • Hussein, M. A., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1088. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-chlorobenzo[d]thiazole-4-carboxylate, 1 gram. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(6), 1364. Retrieved from [Link]

  • Scientist9279. (2024, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Retrieved from [Link]

Sources

Application Note: A Validated HPLC-UV and LC-MS/MS Method for the Quantification of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical quantification of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we have developed and validated two complementary chromatographic methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and metabolite studies. This document provides a detailed, step-by-by-step protocol for both methodologies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5][6]

Introduction: The Analytical Imperative for this compound

This compound is a pivotal heterocyclic building block in medicinal chemistry.[1][7] Its structural motif is found in a variety of therapeutic agents, making the accurate determination of its purity and concentration a cornerstone of ensuring the safety and efficacy of the final drug product. The presence of impurities or incorrect dosage can have significant clinical implications. Therefore, the development of validated, fit-for-purpose analytical methods is not merely a regulatory requirement but a scientific necessity.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not just a set of instructions, but also the scientific rationale behind the methodological choices, empowering the user to adapt and troubleshoot the protocols as needed.

Method Selection: A Dual-Approach Strategy

A dual-approach strategy, employing both HPLC-UV and LC-MS/MS, provides a versatile toolkit for the analysis of this compound across the drug development lifecycle.

  • HPLC-UV: This technique is the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it ideal for routine assays, purity determinations, and stability testing where concentration levels are relatively high.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities, pharmacokinetic studies, or analysis in complex biological matrices, LC-MS/MS is the gold standard.[8][9][10] The specificity of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.

Experimental Workflow Overview

The overall analytical workflow is depicted below. This process ensures that the sample is appropriately prepared, analyzed using a calibrated instrument, and the data is processed to yield accurate and precise results.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weighing of Sample dissolution Dissolution in Diluent start->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv lc_ms LC-MS/MS Analysis filtration->lc_ms peak_integration Peak Integration hplc_uv->peak_integration lc_ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: General analytical workflow from sample preparation to quantification.

Protocol 1: Quantification by HPLC-UV

This method is designed for the quantification of this compound in bulk drug substance or simple formulations.

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Standard system with quaternary pump, autosampler, and UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 60% B isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on typical benzothiazole absorbance)
Injection Volume 10 µL
Run Time 10 minutes

Causality behind choices: A C18 column is selected for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar this compound. The mobile phase of acetonitrile and water with formic acid is a common choice that provides good peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. An isocratic elution is chosen for simplicity and robustness, which is ideal for a quality control environment.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is suitable for trace-level quantification in complex matrices.

Materials and Reagents
  • Same as for HPLC-UV method.

Instrumentation and Conditions
ParameterCondition
LC System UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Causality behind choices: A shorter column with smaller particles is used to achieve faster analysis times and better peak efficiency, which is beneficial for high-throughput screening. A gradient elution is employed to effectively elute the analyte while separating it from potential matrix interferences.[11]

Mass Spectrometer Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 400°C
MRM Transitions To be determined empirically

Determining MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions must be optimized for this compound. This involves infusing a standard solution into the mass spectrometer to determine the precursor ion (likely [M+H]⁺) and then performing a product ion scan to identify the most stable and abundant fragment ions.

  • Expected Precursor Ion [M+H]⁺: For a molecular weight of 227.66 g/mol , the precursor ion would be m/z 228.7.

  • Hypothetical MRM Transitions:

    • Quantifier: 228.7 > 196.7 (Loss of methanol)

    • Qualifier: 228.7 > 170.7 (Loss of chloromethyl)

Standard and Sample Preparation

Preparation follows the same principles as the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.1 to 100 ng/mL), depending on the required sensitivity.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method is one that has been validated to be fit for its intended purpose.[2][3][4][5][6] The following validation parameters should be assessed for both the HPLC-UV and LC-MS/MS methods.

Validation_Protocol cluster_core Core Validation Parameters cluster_details Validation Experiments Specificity Specificity spec_exp Analyze blank, placebo, and spiked samples Specificity->spec_exp Linearity Linearity & Range lin_exp Analyze 5-7 concentrations, plot response vs. concentration Linearity->lin_exp Accuracy Accuracy acc_exp Spike placebo at 3 levels (e.g., 80%, 100%, 120%) Accuracy->acc_exp Precision Precision prec_exp Repeatability (intra-day) Intermediate Precision (inter-day) Precision->prec_exp Robustness Robustness rob_exp Vary parameters (e.g., flow rate ±10%, temp ±5°C) Robustness->rob_exp

Caption: ICH Q2(R2) guided method validation workflow.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix).The peak for the analyte should be pure and free from interference from blank and placebo chromatograms.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.The range should cover the expected concentrations in samples.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 98.0% to 102.0% at each concentration level.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria for precision and accuracy.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust and reliable framework for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the outlined validation protocol will ensure that the chosen method is fit-for-purpose and generates data of the highest integrity, supporting the development of safe and effective pharmaceuticals.

References

Application of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapies.[2][3] In the realm of oncology and inflammatory diseases, benzothiazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in these conditions.[1][3] Kinases such as p38 MAP kinase, VEGFR-2, and those in the PI3K/Akt pathway are prominent targets for benzothiazole-based inhibitors.[4][5][6][7]

This technical guide focuses on the utility of a key intermediate, Methyl 2-chlorobenzo[d]thiazole-7-carboxylate , as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The strategic placement of a reactive chloro group at the 2-position and a modifiable methyl ester at the 7-position offers multiple avenues for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Core Synthetic Strategies

This compound serves as an excellent electrophilic partner in two primary types of cross-coupling reactions for the generation of kinase inhibitor libraries: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling . The electron-withdrawing nature of the benzothiazole ring system activates the 2-position, making the chloro substituent a good leaving group for these transformations.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) for 2-Aminobenzothiazole Derivatives

The reaction of this compound with various primary and secondary amines via SNAr is a direct and efficient method to introduce a diverse range of substituents at the 2-position. This is particularly relevant as the 2-aminobenzothiazole moiety is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region.[8]

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is generally required to overcome the activation energy for the disruption of aromaticity in the intermediate step. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Workflow: SNAr

sn_ar_workflow start Start reagents Dissolve this compound and amine in polar aprotic solvent (e.g., DMF). start->reagents base Add non-nucleophilic base (e.g., DIPEA). reagents->base reaction Heat reaction mixture (e.g., 80-120 °C or microwave). base->reaction workup Aqueous workup and extraction with organic solvent. reaction->workup purification Purify by column chromatography. workup->purification product Obtain 2-amino-substituted benzothiazole derivative. purification->product

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives via SNAr.

Detailed Protocol: Synthesis of Methyl 2-(phenylamino)benzo[d]thiazole-7-carboxylate

ReagentMolar Eq.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0227.662281.0
Aniline1.293.131121.2
Diisopropylethylamine (DIPEA)2.0129.242582.0
N,N-Dimethylformamide (DMF)-73.095 mL-

Procedure:

  • To a stirred solution of this compound (228 mg, 1.0 mmol) in DMF (5 mL) in a sealed reaction vessel, add aniline (112 mg, 1.2 mmol).

  • Add DIPEA (258 mg, 2.0 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 2-(phenylamino)benzo[d]thiazole-7-carboxylate.

Strategy 2: Suzuki-Miyaura Coupling for 2-Arylbenzothiazole Derivatives

The Suzuki-Miyaura coupling provides a powerful method for the formation of a carbon-carbon bond at the 2-position, allowing for the introduction of various aryl and heteroaryl moieties. This is a key strategy for accessing a different chemical space of kinase inhibitors where a bi-aryl scaffold is often essential for potent activity.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), is essential for the catalytic cycle.

  • Base: A base, typically an inorganic carbonate (e.g., Na₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reactants.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow start Start reagents Combine this compound, boronic acid/ester, and base in solvent. start->reagents degas Degas the reaction mixture (e.g., with Argon). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst reaction Heat reaction mixture (e.g., 80-110 °C). catalyst->reaction workup Aqueous workup and extraction with organic solvent. reaction->workup purification Purify by column chromatography. workup->purification product Obtain 2-aryl-substituted benzothiazole derivative. purification->product

Caption: General workflow for the synthesis of 2-arylbenzothiazole derivatives via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of Methyl 2-(pyridin-4-yl)benzo[d]thiazole-7-carboxylate

ReagentMolar Eq.MW ( g/mol )Amount (mg)Moles (mmol)
This compound1.0227.662281.0
Pyridine-4-boronic acid1.5122.921841.5
Sodium Carbonate (Na₂CO₃)2.0105.992122.0
Tetrakis(triphenylphosphine)palladium(0)0.051155.56580.05
1,4-Dioxane/Water (4:1)--5 mL-

Procedure:

  • In a round-bottom flask, combine this compound (228 mg, 1.0 mmol), pyridine-4-boronic acid (184 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 90 °C and stir for 12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the target compound.

Mechanism of Action and Targeted Signaling Pathways

Benzothiazole-based kinase inhibitors derived from this compound can be designed to target several critical signaling pathways implicated in cancer and inflammation. The nature of the substituent introduced at the 2-position, and any subsequent modifications at the 7-carboxylate, will determine the kinase selectivity and biological activity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][9] Several benzothiazole derivatives have been shown to inhibit PI3K, leading to the downregulation of Akt phosphorylation and subsequent induction of apoptosis in cancer cells.[9][10]

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[11] Inhibitors of p38α MAPK have therapeutic potential in inflammatory diseases and certain cancers.[4][6][11] Benzothiazole-based compounds have been successfully developed as potent p38α MAPK inhibitors.[6][12]

p38_pathway Stress Stress / Cytokines MKK MAP2K (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor Benzothiazole Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by benzothiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][13] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, and several benzothiazole-containing compounds have shown potent VEGFR-2 inhibitory activity.[5][7][14][15]

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Downstream Downstream Signaling (e.g., PKC, Akt, MAPK) PLCg->Downstream PI3K->Downstream Ras->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.

Further Functionalization of the 7-Carboxylate Group

The methyl ester at the 7-position of the benzothiazole core provides a valuable handle for further synthetic modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This allows for the introduction of additional diversity and the potential to form further interactions with the target kinase, potentially improving potency and selectivity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the straightforward introduction of a wide range of substituents at the 2-position through robust and well-established synthetic methodologies such as Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling. The resulting 2,7-disubstituted benzothiazole scaffold provides a solid foundation for targeting key signaling pathways involved in cancer and inflammation. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers and drug development professionals to explore the rich chemical space of benzothiazole-based kinase inhibitors and to advance the discovery of new therapeutic agents.

References

Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 2-chlorobenzo[d]thiazole-7-carboxylate in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[1] These initial weak interactions are then optimized through structure-guided chemistry to yield potent drug candidates. The success of this approach hinges on the quality and diversity of the fragment library.

A key challenge in FBDD is designing fragments that not only provide a starting point but also offer clear, synthetically tractable vectors for optimization. Halogenated fragments, particularly those containing chlorine or bromine, are of increasing interest. The chlorine atom, often considered a simple lipophilic substituent, can participate in specific, geometrically defined interactions such as halogen bonds and Cl-π interactions, which can be crucial for ligand recognition by proteins.[2][3]

This application note provides a comprehensive guide to the utilization of This compound , a halogenated heterocyclic fragment, in a typical FBDD campaign. We will outline its properties, propose a strategic workflow for its screening and validation, and provide detailed, field-proven protocols for key experimental stages.

Fragment Profile: this compound

The selection of a fragment is the first critical step in any FBDD program. This compound presents a compelling profile based on its structural features and physicochemical properties.

Physicochemical Properties & "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines for desirable properties in fragment library members, ensuring they possess favorable characteristics for binding and subsequent optimization.[1][4][5][6]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 227.66 g/mol [7][8]< 300 Da[1][9]Yes
cLogP (Calculated) ~2.5-3.0 (estimated)< 3[1][9]Yes
Hydrogen Bond Donors 0≤ 3[1][9]Yes
Hydrogen Bond Acceptors 4 (N, S, 2xO)≤ 3[1][9]No (Borderline)
Rotatable Bonds 1≤ 3[1][9]Yes

Note: While the number of hydrogen bond acceptors slightly exceeds the strict Ro3 guideline, the rigid scaffold and potential for the sulfur and chlorine atoms to engage in other non-covalent interactions make it a valuable fragment to include in a screening library.

Structural Rationale for FBDD

The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[10][11][12][13][14] Its rigid, bicyclic nature reduces conformational entropy upon binding, which can contribute favorably to binding affinity.

The key substituents on this scaffold provide distinct advantages for FBDD:

  • 2-Chloro Group: This group serves multiple purposes. It can act as a hydrogen bond acceptor or engage in favorable halogen bonding with backbone carbonyls or other electron-rich moieties in a protein binding site.[15][16][17] The chlorine atom also provides a potential vector for synthetic elaboration, for instance, via nucleophilic aromatic substitution, allowing for fragment growing.

  • 7-Methyl Ester Group: The methyl ester is a versatile synthetic handle.[18][19][20][21] It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, enabling fragment linking or growing strategies. The ester itself can also act as a hydrogen bond acceptor.

Experimental Workflow: From Fragment to Hit

A successful FBDD campaign requires a multi-stage, logical progression from initial screening to validated, structurally characterized hits. The workflow below outlines a robust pathway for assessing this compound against a target protein of interest.

FBDD_Workflow cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit Expansion QC Fragment QC (Purity, Solubility) TSA Thermal Shift Assay (DSF) High-Throughput Screen QC->TSA Screening Concentration SPR Surface Plasmon Resonance (SPR) (Affinity, Kinetics) TSA->SPR Confirm Hits (ΔTm > 2°C) XTAL X-ray Crystallography (Binding Mode) SPR->XTAL Validate Binders (Determine KD) SBDD Structure-Based Drug Design (SBDD) XTAL->SBDD Structural Insights

Caption: FBDD workflow for this compound.

Detailed Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: Fragment Quality Control and Library Preparation

Rationale: The integrity of any screening campaign is predicated on the quality of the compounds being tested. Impurities can lead to false positives or negatives. Solubility is critical for FBDD as fragments are often screened at high concentrations (mM range).

Methodology:

  • Identity and Purity Assessment:

    • Confirm the identity and purity of this compound using LC-MS and ¹H-NMR.

    • Purity should be ≥95% to minimize the risk of artifacts.

  • Solubility Determination:

    • Prepare a 100 mM stock solution in 100% DMSO.

    • Visually inspect for any precipitation. If the solution is clear, the fragment is suitable for screening.

    • For aqueous solubility, serially dilute the DMSO stock into the final assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) to determine the maximum concentration at which the fragment remains soluble (target >1 mM).

  • Plate Preparation:

    • Using the 100 mM DMSO stock, prepare a series of intermediate dilution plates.

    • For the primary screen, create a final screening plate by dispensing the fragment into a 384-well plate to achieve a final screening concentration of 1 mM in the assay, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

Protocol 2: Primary Screening via Thermal Shift Assay (TSA/DSF)

Rationale: Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[22][23][24] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[22][25] A significant increase in Tm (ΔTm) suggests the ligand stabilizes the protein, indicating a binding event.[25]

Methodology:

  • Reaction Setup (per well in a 384-well PCR plate):

    • Protein Solution: 10 µL of a 2X protein solution (e.g., 10 µM final concentration in 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Dye Solution: 5 µL of a 4X SYPRO Orange dye solution (diluted in assay buffer).

    • Fragment/Control: 5 µL of a 4X fragment solution (4 mM in assay buffer with 4% DMSO) or control (assay buffer with 4% DMSO).

    • Final Volume: 20 µL.

    • Final Concentrations: 5 µM Protein, 1X SYPRO Orange, 1 mM Fragment, 1% DMSO.

  • Instrument Setup (Real-Time PCR machine):

    • Temperature Ramp: Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

    • Fluorescence Detection: Monitor fluorescence using the appropriate channels for SYPRO Orange (e.g., excitation ~470 nm, emission ~570 nm).[26]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Calculate the Tm for each well by fitting the data to a Boltzmann equation (this is often an automated function in the instrument's software).

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO control) .

    • Hit Criteria: A ΔTm of ≥ 2.0 °C is typically considered a significant shift and warrants further investigation.

Protocol 3: Hit Validation with Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique that provides real-time kinetic and affinity data (KD).[27][28][29][30] It is an essential secondary screen to confirm direct binding of the fragment to the target and to eliminate artifacts from the primary TSA screen.[27][31]

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 8,000-12,000 Response Units).

    • A reference flow cell should be prepared in parallel (e.g., mock-coupled) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) ranging from low µM to low mM concentrations (e.g., 10 µM to 2 mM).

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (association) and subsequent dissociation.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).

    • Hit Confirmation: A confirmed hit will show concentration-dependent binding and a measurable KD, typically in the high µM to low mM range for a fragment.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution co-crystal structure is the ultimate goal of the initial FBDD stages.[32][33][34][35][36] It provides definitive proof of binding and reveals the precise interactions between the fragment and the target protein, which is invaluable for guiding structure-based drug design (SBDD).[34]

Methodology:

  • Crystal Preparation:

    • Generate apo-crystals of the target protein using established crystallization conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) in a cryo-protectant-compatible buffer.

    • Transfer the apo-crystals into the soaking solution for a defined period (e.g., 1-24 hours). The short soaking time is often sufficient for small fragments.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[1]

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

  • Analysis:

    • Refine the protein-fragment complex structure.

    • Analyze the binding pocket and the specific interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein residues. This analysis will form the basis for the subsequent hit-to-lead chemistry effort.

SBDD_Logic cluster_vectors Synthetic Elaboration Vectors cluster_strategies Hit-to-Lead Strategies Start Co-crystal Structure (Fragment Bound) Analysis Analyze Binding Pocket & Fragment Interactions Start->Analysis Vector1 Vector 1: 2-Chloro Position Analysis->Vector1 Vector2 Vector 2: 7-Ester Position Analysis->Vector2 Decision Identify Unoccupied Pockets & Potential New Interactions Vector1->Decision Vector2->Decision Grow Fragment Growing: Synthesize larger analogs to fill pockets. Decision->Grow Link Fragment Linking: Connect to another fragment in a nearby pocket. Decision->Link

Caption: Logic diagram for structure-based hit expansion.

Conclusion

This compound represents a high-quality starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with the privileged benzothiazole scaffold and synthetically tractable chloro and ester functionalities, makes it an attractive candidate for library inclusion. The detailed protocols provided herein outline a rigorous, multi-step workflow—from initial quality control through biophysical screening and ultimate structural determination—designed to confidently identify and validate its interaction with a target protein. The resulting structural information is the key to unlocking the potential of this fragment, enabling rational, structure-guided optimization toward a potent and selective lead compound.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications.

  • X-ray Crystallography Fragment Screening. Selvita.

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. National Institutes of Health (NIH).

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

  • Fragment-based Lead Discovery Using X-ray Crystallography. PubMed.

  • Fragment-based lead discovery. Wikipedia.

  • The 'rule of three' for fragment-based drug discovery: where are we now? Semantic Scholar.

  • Adventures in small molecule fragment screening by x-ray crystallography. SpringerLink.

  • The 'rule of three' for fragment-based drug discovery. H1 Connect.

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

  • SPR-based fragment screening: advantages and applications. PubMed.

  • The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate.

  • Introduction to Benzothiazole as a Drug Moiety. Bentham Science.

  • Cl-pi interactions in protein-ligand complexes. PubMed.

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

  • Cl–π interactions in protein–ligand complexes. National Institutes of Health (NIH).

  • Pushing the Rule of 3. Practical Fragments.

  • Fragment screening by surface plasmon resonance. Semantic Scholar.

  • Chlorine-binding structures: role and organization in different proteins. SciSpace.

  • Methyl Ester Derivatives: Key Building Blocks in Cosmetic and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Fragment Screening by Surface Plasmon Resonance. University of Dundee Research Portal.

  • Chlorine-binding structures: role and organization in different proteins. The Ukrainian Biochemical Journal.

  • Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors. Springer Nature Experiments.

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bio-protocol.

  • Chlorine-binding structures: role and organization in different proteins. ResearchGate.

  • This compound. CymitQuimica.

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. National Institutes of Health (NIH).

  • Thermal‐shift assay for fragment library screening. ResearchGate.

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online.

  • Thermal shift assays for early-stage drug discovery. AXXAM.

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH).

  • Methyl 2-chlorobenzoate. PubChem.

  • Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters. ResearchGate.

  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate. Sigma-Aldrich.

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate.

  • This compound. BLD Pharm.

  • 2-Chlorobenzothiazole. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Methyl 2-chlorobenzo[d]thiazole-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs), mastering its synthesis is crucial.[1] This document moves beyond simple protocols to explain the underlying chemical principles and provide actionable, field-proven insights.

The synthesis of this compound is typically approached via a two-stage process. First, the formation of the core heterocyclic structure, Methyl 2-aminobenzo[d]thiazole-7-carboxylate, followed by the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction. Each stage presents unique challenges that can impact the final yield and purity.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Sandmeyer Reaction A Methyl 3-aminobenzoate + KSCN, Br₂ B Methyl 2-aminobenzo[d]thiazole-7-carboxylate A->B Oxidative Cyclization C Diazotization (NaNO₂, HCl, 0-5°C) B->C D Aryl Diazonium Salt C->D E Chlorination (CuCl) D->E F This compound E->F

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and a validated solution.

Stage 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Q1: My yield for the initial cyclization to form the 2-aminobenzothiazole core is consistently low (<40%). What are the likely causes and how can I fix this?

A1: Low yield in this Hugershoff-type synthesis is a frequent challenge. The root cause often lies in one of three areas: starting material quality, reaction conditions, or competing side reactions.

  • Probable Cause 1: Poor Starting Material Quality. The starting aniline derivative is susceptible to oxidation, which can inhibit the reaction and introduce impurities. Similarly, potassium thiocyanate (KSCN) can be hygroscopic.

    • Solution: Ensure the purity of your starting aniline (e.g., Methyl 3-aminobenzoate). If it has been stored for a long time or shows discoloration, consider purification by recrystallization or distillation. Use freshly opened and dry KSCN.

  • Probable Cause 2: Suboptimal Reaction Conditions. This reaction is highly sensitive to temperature and the rate of bromine addition. The formation of thiocyanogen, the reactive species, must be controlled.[2]

    • Solution: The reaction should be conducted at a low temperature, typically cooling to around 10°C before the dropwise addition of bromine dissolved in the same solvent (e.g., glacial acetic acid).[3][4] Adding the bromine too quickly or at a higher temperature can lead to unwanted side reactions, including bromination of the aromatic ring.

  • Probable Cause 3: Side Reactions. The primary competing reaction is the oxidation of intermediates.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and improve yield.[5]

Q2: My TLC plate shows multiple spots post-reaction, indicating significant byproduct formation. How can I improve the reaction's selectivity?

A2: The formation of multiple byproducts is typically due to a lack of control over the reactive intermediates.

  • Probable Cause: Incorrect Stoichiometry. An excess of bromine is a common culprit, leading to the bromination of the aromatic ring in addition to the desired cyclization.

    • Solution: Carefully control the stoichiometry. A typical ratio involves 1 equivalent of the aniline, 4 equivalents of KSCN, and 2 equivalents of bromine.[3][4] Ensure precise measurements and add the bromine solution dropwise using an addition funnel to maintain control.

  • Probable Cause: Inefficient Mixing. In a heterogeneous or viscous reaction mixture, localized high concentrations of reagents can promote side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of bromine. The use of a suitable solvent like glacial acetic acid is crucial for maintaining a homogenous mixture.[3]

Stage 2: Sandmeyer Reaction for 2-Chloro Substitution

Q3: The yield of my Sandmeyer reaction is poor, and I recover a significant amount of unreacted 2-aminobenzothiazole starting material. What went wrong?

A3: Recovering the starting amine is a clear indication of incomplete diazotization. The formation of the aryl diazonium salt is the critical first step of the Sandmeyer reaction.[6]

  • Probable Cause: Incomplete Diazotization. The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) may not have gone to completion.

    • Solution:

      • Ensure Complete Dissolution: The 2-aminobenzothiazole must be completely dissolved in the acid (e.g., concentrated HCl) before cooling and adding the sodium nitrite. If it is only a suspension, the reaction will be inefficient.

      • Slow Nitrite Addition: Add a solution of sodium nitrite in water dropwise and slowly, keeping the tip of the pipette or funnel below the surface of the liquid to prevent the nitrous acid from decomposing before it can react.

      • Test for Excess Nitrous Acid: After the addition is complete, you can check for a slight excess of nitrous acid using potassium iodide-starch paper (it will turn blue). A persistent blue color indicates the reaction is complete. Avoid a large excess, as it can lead to side reactions.

Q4: My final product is contaminated with a significant amount of the 2-hydroxy byproduct (Methyl 2-hydroxybenzo[d]thiazole-7-carboxylate). How can I prevent this?

A4: The formation of a phenol (or in this case, a 2-hydroxy analog) is the most common side reaction in a Sandmeyer reaction. It occurs when the diazonium salt reacts with water instead of the intended nucleophile.[7][8]

  • Probable Cause 1: Temperature Excursion. The aryl diazonium salt is thermally unstable. If the temperature rises above the recommended 0-5°C, it will rapidly decompose and react with water.

    • Solution: Maintain strict temperature control throughout the diazotization and subsequent reaction. Use an ice-salt bath to keep the temperature consistently low.

  • Probable Cause 2: Inactive Catalyst. The Sandmeyer reaction is catalyzed by copper(I) salts.[9] If the copper(I) chloride has been oxidized to copper(II), the reaction will be sluggish, giving the diazonium salt more time to react with water.

    • Solution: Use high-purity, freshly prepared copper(I) chloride. The CuCl solution should be prepared according to established procedures and used promptly.

Q5: The reaction foams uncontrollably and evolves gas very rapidly when I add the diazonium salt solution to the copper(I) chloride. How can I manage this?

A5: This is a sign of a very rapid, uncontrolled decomposition of the diazonium salt. The gas evolved is nitrogen (N₂), and its vigorous release indicates the reaction is proceeding, but too quickly to be safe or efficient.[6]

  • Probable Cause: Rate of Addition/Temperature Differential. Adding the cold diazonium salt solution too quickly to a warm or hot solution of CuCl can cause a sudden, violent decomposition.

    • Solution:

      • Control the Addition: Add the diazonium salt solution portion-wise or in a very slow, controlled stream.

      • Use Adequate Headspace: Choose a reaction vessel that is large enough to accommodate potential foaming (e.g., no more than one-third full).

      • Optimize Catalyst Temperature: While some protocols call for adding the diazonium salt to a hot CuCl solution, ensure this is done with extreme care and slow addition. Monitor the reaction vessel for any rapid temperature increases.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality parameters for my starting materials? Purity is paramount. For the aniline precursor, ensure it is free from oxidation products (color is a good indicator). For the Sandmeyer stage, use reagent-grade sodium nitrite and concentrated hydrochloric acid. The copper(I) chloride should be a fine, white-to-light-gray powder; if it is green, it has likely been oxidized to Cu(II) and will be less effective.

FAQ 2: What is the best way to monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is an effective and standard technique for monitoring both stages.[5] For the first stage, you can observe the consumption of the starting aniline and the appearance of the more polar 2-aminobenzothiazole product. For the Sandmeyer reaction, you can monitor the disappearance of the 2-aminobenzothiazole. Use an appropriate solvent system (e.g., mixtures of ethyl acetate and hexane) and visualize with UV light.

FAQ 3: Are there alternative methods for the chlorination step? Yes, while the Sandmeyer reaction is classic, other reagents can achieve this transformation. For instance, treating a 2-mercaptobenzothiazole precursor with sulfuryl chloride (SO₂Cl₂) can yield the 2-chlorobenzothiazole in high yields and purity.[10] This route avoids the use of unstable diazonium salts but requires a different starting material.

FAQ 4: What are the key safety precautions when performing a Sandmeyer reaction? Aryl diazonium salts are explosive when isolated and dry. Never isolate the diazonium salt. Always keep it in a cold, aqueous solution and use it immediately. The reaction evolves nitrogen gas, so it must be performed in a well-ventilated fume hood with an appropriately sized vessel to prevent pressure buildup. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterStage 1: CyclizationStage 2: Sandmeyer Reaction
Key Reagents Methyl 3-aminobenzoate, KSCN, Br₂Methyl 2-aminobenzo[d]thiazole-7-carboxylate, NaNO₂, HCl, CuCl
Stoichiometry 1 : 4 : 21 : 1.1 : 1.2 (Amine : NaNO₂ : CuCl)
Solvent Glacial Acetic AcidWater / Conc. HCl
Temperature 10°C (for Br₂ addition), then RT0-5°C
Reaction Time 12-16 hours1-2 hours
Workup Basification (e.g., NH₄OH), filtrationExtraction with organic solvent (e.g., DCM, EtOAc)
Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

This protocol is adapted from analogous syntheses of substituted 2-aminobenzothiazoles.[3][4]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-aminobenzoate (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.

  • Stir the mixture for 45 minutes at room temperature.

  • Cool the mixture to 10°C in an ice bath.

  • In a separate beaker, dissolve bromine (2.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker of ice water and carefully neutralize with a base (e.g., 25% aqueous ammonia) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sandmeyer Reaction to this compound

This protocol is based on the classical Sandmeyer reaction procedure.[6][7][9]

  • Diazotization:

    • Suspend Methyl 2-aminobenzo[d]thiazole-7-carboxylate (1.0 eq) in a mixture of concentrated HCl and water in a three-neck flask.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold suspension, keeping the temperature below 5°C. The solid should dissolve as the diazonium salt forms. Stir for an additional 20-30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Add the cold diazonium salt solution from the first step slowly and portion-wise to the CuCl solution. Be prepared for gas evolution (N₂).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mechanistic Visualization

G cluster_sandmeyer Sandmeyer Reaction Mechanism Ar_N2 Ar-N₂⁺ Ar_radical Ar• Ar_N2->Ar_radical + Cu(I)Cl (Single Electron Transfer) N2 N₂ Ar_N2->N2 - N₂ CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation Ar_Cl Ar-Cl Ar_radical->Ar_Cl + Cu(II)Cl₂ (Cl• transfer) CuCl2->CuCl Regeneration of Catalyst

Caption: Simplified radical mechanism of the Sandmeyer reaction.[7]

References

  • BenchChem. (2025).
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Koperniku, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8133–8142. [Link]

  • Al-Sultani, K. H. (2020). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Systematic Reviews in Pharmacy, 11(11), 1630-1645.
  • Sajid, M., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-21. [Link]

  • Master Organic Chemistry. (2018). Diazonium Salts From Amines, And Reactions Of Diazonium Salts. Retrieved from [Link]

  • ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives with antifungal activity. European Journal of Medicinal Chemistry, 66, 348-356.
  • MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • Molecules. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Google Patents. (1949). US2469697A - Preparation of 2-chlorobenzothiazole.

Sources

Technical Support Center: Synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and minimize the formation of common side products.

Overview of the Synthesis

The primary route for the synthesis of this compound involves a two-step process. The first step is the formation of the benzothiazole ring system to create Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate. The second, and often more problematic step, is the chlorination of the 2-mercapto group to yield the final product. The most common chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). While effective, this reagent can lead to several side products if the reaction conditions are not carefully controlled.

This guide will focus on troubleshooting the critical chlorination step, providing insights into the formation of key impurities and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is giving a low yield and poor reproducibility. What are the common causes?

Low yields and poor reproducibility in the chlorination of 2-mercaptobenzothiazoles are often linked to the reactivity of the sulfuryl chloride and the stability of the intermediates. One common issue is the incomplete conversion of the starting material. It has been observed that the addition of a small amount of water can significantly improve the efficiency and reproducibility of this reaction.[1][2] The proposed mechanism is that the partial hydrolysis of sulfuryl chloride generates acid, which catalyzes the desired reaction.[2]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material, Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate, even with extended reaction times. What could be the issue?

This is a common problem and points towards insufficient activation of the chlorinating agent or issues with the reaction stoichiometry. As mentioned in Q1, the presence of a catalytic amount of acid, which can be generated in situ by adding a controlled amount of water, can drive the reaction to completion.[2] Also, ensure that a sufficient excess of sulfuryl chloride is used, as it can be consumed by trace amounts of water in the solvent or on the glassware. A patent for the synthesis of 2-chlorobenzothiazole suggests using at least six molecular proportions of sulfuryl chloride.[3]

Q3: My final product is contaminated with a compound that appears to have an additional chlorine atom on the aromatic ring. How can I prevent this?

This side product is likely a result of over-chlorination. Sulfuryl chloride, especially in the presence of a catalyst or at elevated temperatures, can act as a chlorinating agent for electron-rich aromatic rings.[4][5] To minimize this, it is crucial to maintain a low reaction temperature and avoid prolonged reaction times. The reaction should be monitored closely by a suitable analytical technique like TLC or LC-MS, and quenched as soon as the starting material is consumed.

Q4: I have isolated a byproduct that seems to be the hydrolyzed version of my product, Methyl 2-hydroxybenzo[d]thiazole-7-carboxylate. How is this formed and how can I avoid it?

The 2-chloro substituent on the benzothiazole ring is susceptible to hydrolysis, particularly during the workup or purification steps.[1] The presence of water and any residual acid or base can facilitate this nucleophilic substitution. To prevent this, it is important to perform the aqueous workup under neutral or slightly acidic conditions and to minimize the contact time with water. Ensure that all glassware is dry and use anhydrous solvents for the reaction.

Q5: I am concerned about the potential hydrolysis of the methyl ester group. Is this a common side reaction?

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a possible side reaction, especially if the workup conditions are basic.[6][7][8] To avoid this, maintain a neutral or slightly acidic pH during the aqueous workup. If the product is exposed to strong bases for an extended period, ester hydrolysis can become a significant issue.

Troubleshooting Guide

This section provides a more detailed breakdown of potential side products and offers systematic troubleshooting strategies.

Side Product 1: Over-chlorinated Aromatic Ring
  • Identification: Mass spectrometry will show a molecular ion peak that is 34 Da higher than the desired product (due to the addition of a chlorine atom and loss of a hydrogen atom). The isotopic pattern for an additional chlorine atom will also be present.

  • Mechanism: Electrophilic aromatic substitution on the electron-rich benzothiazole ring by chlorine, which can be generated from sulfuryl chloride.

  • Mitigation Strategies:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) to decrease the rate of electrophilic aromatic substitution.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Stoichiometry: Avoid a large excess of sulfuryl chloride.

Side Product 2: Methyl 2-hydroxybenzo[d]thiazole-7-carboxylate (Hydrolysis of 2-chloro group)
  • Identification: Mass spectrometry will show a molecular ion peak that is 18 Da lower than the desired product (loss of HCl and addition of H₂O).

  • Mechanism: Nucleophilic substitution of the chloride at the 2-position by water. This can be catalyzed by acid or base.[1]

  • Mitigation Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Controlled Workup: Quench the reaction with cold, saturated sodium bicarbonate solution to neutralize any excess acid, but avoid making the solution strongly basic.

    • Minimize Water Contact: During extraction, minimize the time the organic layer is in contact with the aqueous phase.

Side Product 3: 2-Chlorobenzo[d]thiazole-7-carboxylic acid (Hydrolysis of methyl ester)
  • Identification: This acidic byproduct can be identified by its different solubility characteristics and a mass spectrometry peak 14 Da lower than the desired product (loss of a CH₂ group).

  • Mechanism: Base- or acid-catalyzed hydrolysis of the methyl ester.[8][9]

  • Mitigation Strategies:

    • Neutral Workup: Ensure the pH of the aqueous workup remains neutral or slightly acidic.

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for quenching or extraction.

    • Purification: This acidic impurity can often be removed by a mild basic wash during workup or by column chromatography.

Table 1: Summary of Common Side Products and Mitigation Strategies
Side ProductFormation MechanismKey Mitigation Strategies
Over-chlorinated ProductElectrophilic aromatic substitutionLow temperature, controlled reaction time, careful stoichiometry.
Methyl 2-hydroxybenzo[d]thiazole-7-carboxylateNucleophilic substitution by waterAnhydrous conditions, controlled workup pH.
2-Chlorobenzo[d]thiazole-7-carboxylic acidEster hydrolysisNeutral or slightly acidic workup, avoid strong bases.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate (Precursor)

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-amino-3-mercaptobenzoate (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add carbon disulfide (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Safety Note: Sulfuryl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or chloroform) in a flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (2-3 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C. A small amount of water (0.1 equivalents) can be added to the reaction mixture to improve reproducibility.[2]

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Ensure the pH of the aqueous layer is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Main Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate B This compound A->B SO2Cl2, CH2Cl2, 0 °C C Over-chlorinated Product B->C Excess SO2Cl2 / High Temp. D Methyl 2-hydroxybenzo[d]thiazole-7-carboxylate B->D H2O (Workup) E 2-Chlorobenzo[d]thiazole-7-carboxylic acid B->E H2O / Base (Workup)

Caption: Main synthesis and potential side reactions.

Diagram 2: Troubleshooting Workflow

G cluster_impurities Impurity Identified cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Identify Impurity by MS/NMR start->q1 over_cl Over-chlorination q1->over_cl Mass +34 Da hydrolysis_cl Hydrolysis of 2-Cl q1->hydrolysis_cl Mass -18 Da hydrolysis_ester Hydrolysis of Ester q1->hydrolysis_ester Mass -14 Da incomplete Incomplete Reaction q1->incomplete Starting Material Present sol_over_cl Reduce Temp. Decrease Reaction Time Use less SO2Cl2 over_cl->sol_over_cl sol_hydrolysis_cl Use Anhydrous Solvent Neutral Workup hydrolysis_cl->sol_hydrolysis_cl sol_hydrolysis_ester Neutral/Acidic Workup Avoid Strong Base hydrolysis_ester->sol_hydrolysis_ester sol_incomplete Add catalytic H2O Increase SO2Cl2 slightly Increase Reaction Time incomplete->sol_incomplete

Caption: Troubleshooting workflow for synthesis issues.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]

  • Preparation of 2-chlorobenzothiazole. Google Patents.
  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]

  • Analytical Methods. Japan Environment and Children's Study. Available at: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Available at: [Link]

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. PubMed. Available at: [Link]

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. Available at: [Link]

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2017). SciSpace. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]

  • Oxidative Ring-Opening of Benzothiazole Derivatives. MDPI. Available at: [Link]

  • What exactly is hydrolysis reaction in organic chemistry?What mechanism does it follow? Chemistry Stack Exchange. Available at: [Link]

  • Reaction of 2-Mercaptobenzothiazole. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-chloro-benzothiazole. Google Patents.
  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. Available at: [Link]

  • The reaction of N-methylbenzothiazole-2-selone and 1,1-dimethylselenourea with sulfuryl chloride and dichlorine. Royal Society of Chemistry. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Chlorination with sulfuryl chloride. Google Patents.
  • Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. Available at: [Link]

  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. Available at: [Link]

  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Bentham Science. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorobenzothiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-chlorobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction outcomes.

Introduction

2-Chlorobenzothiazole is a key building block in medicinal chemistry and materials science, prized for its role in the synthesis of a wide array of biologically active compounds and functional materials. The chlorine atom at the 2-position is a versatile handle for introducing various functionalities through reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). However, achieving high yields and selectivity can be challenging. This guide provides practical, experience-driven advice to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of 2-chlorobenzothiazole, offering a systematic approach to diagnosing and resolving them.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of your 2-chlorobenzothiazole and coupling partners. 2-Chlorobenzothiazole can degrade over time, so using a freshly opened bottle or purifying it before use is advisable. For cross-coupling reactions, the quality of the boronic acid or amine is also critical.
Inefficient Catalyst System (Cross-Coupling) The choice of palladium precursor and ligand is crucial, especially for the less reactive 2-chlorobenzothiazole.[1] For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1] Pre-formed catalysts, such as Buchwald precatalysts, can also be highly effective.[1] For Buchwald-Hartwig aminations, ligands like BINAP and DPEPhos have proven effective.[2]
Suboptimal Base Selection The strength and nature of the base are critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[1] For Suzuki reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[3]
Inappropriate Solvent The solvent can significantly impact solubility, catalyst stability, and reaction rate. For Suzuki and Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and DMF.[4] Sometimes, a mixture of an organic solvent and water is beneficial for Suzuki couplings.[5] For SNAr reactions, polar aprotic solvents like DMSO or DMF are typically used to facilitate the nucleophilic attack.
Incorrect Reaction Temperature The reaction temperature can significantly impact the yield.[6] If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.
Presence of Oxygen (Cross-Coupling) Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
Inefficient Nucleophilic Attack (SNAr) The electron-withdrawing nature of the benzothiazole ring system facilitates nucleophilic attack at the C2 position.[7] However, a weak nucleophile may require more forcing conditions. The choice of solvent is also critical; polar aprotic solvents like DMSO can enhance the nucleophilicity of the attacking species.
Problem 2: Formation of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall yield.

Common ByproductCause and Minimization Strategy
Homocoupling of Boronic Acid (Suzuki Coupling) This side reaction, forming a biaryl byproduct from the boronic acid, is often promoted by the presence of oxygen.[1] Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[1]
Protodeboronation of Boronic Acid (Suzuki Coupling) This involves the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids. Solution: Use fresh, high-purity boronic acids. The choice of base and solvent can also influence this side reaction.
Hydrolysis of 2-Chlorobenzothiazole In the presence of water and a base, 2-chlorobenzothiazole can hydrolyze to the corresponding 2-hydroxybenzothiazole. Solution: Use anhydrous solvents and reagents, especially when strong bases are employed.
Side Reactions of the Nucleophile The nucleophile itself might undergo side reactions under the reaction conditions. For example, some amines can be sensitive to strong bases. Solution: Carefully choose the reaction conditions to be compatible with your specific nucleophile. A milder base or lower temperature might be necessary.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

IssueRecommended Approach
Product is an Oil If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.[6]
Product Instability on Silica Gel Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel.[6] In such cases, using neutral or basic alumina for column chromatography is recommended. Alternatively, consider purification by preparative TLC or recrystallization.
Co-elution with Starting Material or Byproducts If the product co-elutes with impurities, try a different solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for palladium-catalyzed cross-coupling reactions with 2-chlorobenzothiazole?

A1: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the palladium catalytic cycle.[1] This makes the functionalization of 2-chlorobenzothiazole more challenging than that of its bromo or iodo counterparts and necessitates the use of more active catalyst systems, typically involving bulky, electron-rich ligands.[1]

Q2: How do I choose the right ligand for my Suzuki coupling reaction?

A2: For challenging substrates like 2-chlorobenzothiazole, bulky and electron-rich phosphine ligands are often the best choice. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective for the coupling of aryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also be very effective. The optimal ligand may need to be determined empirically for your specific substrate combination.

Q3: Can I use aqueous ammonia for Buchwald-Hartwig amination of 2-chlorobenzothiazole?

A3: While challenging, recent advancements have enabled the use of aqueous ammonia in Buchwald-Hartwig aminations.[8] This often requires specialized ligands and carefully optimized reaction conditions. Alternatively, ammonia equivalents such as benzophenone imine can be used, followed by hydrolysis to yield the primary amine.[2][8]

Q4: What are some "green" or environmentally friendly approaches to 2-chlorobenzothiazole functionalization?

A4: Modern synthetic protocols are increasingly focusing on environmentally benign methods. This includes the use of water as a solvent in some cross-coupling reactions, the use of reusable catalysts, and performing reactions under solvent-free conditions.[9] Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption.[10]

Q5: Are there any specific safety precautions I should take when working with 2-chlorobenzothiazole and its functionalization reactions?

A5: Yes. 2-Chlorobenzothiazole is an irritant and should be handled in a well-ventilated fume hood.[11] Many of the reagents used in its functionalization, such as palladium catalysts, phosphine ligands, and strong bases, are toxic, air-sensitive, and/or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving air-sensitive reagents should be performed under an inert atmosphere.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-chlorobenzothiazole with an arylboronic acid. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • 2-Chlorobenzothiazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-chlorobenzothiazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed toluene to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 2-Chlorobenzothiazole

This protocol is a general guideline for the amination of 2-chlorobenzothiazole with a primary or secondary amine.

Materials:

  • 2-Chlorobenzothiazole

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.

  • Add 2-chlorobenzothiazole and the amine to the vial.

  • Add degassed toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 2-Chlorobenzothiazole

This protocol describes a typical SNAr reaction with an amine as the nucleophile.

Materials:

  • 2-Chlorobenzothiazole

  • Amine (2.0 equivalents)

  • Potassium carbonate (K₂CO₃; 2.0 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 2-chlorobenzothiazole, the amine, and K₂CO₃.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants (2-Chlorobenzothiazole, Coupling Partner, Base) catalyst Add Catalyst System (Pd Precursor + Ligand) start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Optimal Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the functionalization of 2-chlorobenzothiazole.

suzuki_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Cl(L_n) pd0->pd_complex oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar'(L_n) pd_complex->ar_pd_ar transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination reagents1 2-Cl-BTZ (Ar-Cl) reagents2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Khan, K. M., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(10), 1338. [Link]

  • Li, B., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 51(76), 14294-14297. [Link]

  • BenchChem. (2025).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]

  • Guda, V. K., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(23), 7350. [Link]

  • ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One, 12(12), e0189881. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.
  • BenchChem. (2025).
  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • RSC Publishing. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • SAS Publishers. (2018). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]

  • Organic Letters. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. [Link]

  • Chemical Science. (2015). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • PubChem. (n.d.). 2-Chlorobenzothiazole. [Link]

  • Digital Repository of University of Baghdad. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • National Institutes of Health. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

  • National Institutes of Health. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to Substituted Benzothiazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted benzothiazoles. This guide is designed to be a dynamic resource, moving beyond rigid protocols to address the nuanced challenges encountered in the laboratory. Here, we delve into the "why" behind the "how," offering troubleshooting advice and detailed methodologies grounded in chemical principles and field-tested experience. Our aim is to empower you to overcome common purification hurdles and achieve the desired purity for your target molecules.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and challenges faced during the purification of substituted benzothiazoles.

Q1: My TLC plate shows a smear or multiple overlapping spots after synthesis. What are the likely culprits?

A1: This is a frequent observation and can stem from several sources. Firstly, the purity of your starting materials, particularly 2-aminothiophenol, is critical. This compound is susceptible to oxidation, which can lead to the formation of disulfide byproducts that complicate the purification process.[1] It is advisable to use freshly opened 2-aminothiophenol or purify it before use. Secondly, incomplete reactions can leave unreacted starting materials and intermediates in your crude product. Monitoring the reaction to completion using Thin Layer Chromatography (TLC) is essential.[1] Finally, the inherent polarity of your substituted benzothiazole and any byproducts may be very similar, leading to poor separation on a standard TLC plate.

Q2: I'm observing a low yield of my desired benzothiazole after purification. What factors could be contributing to this?

A2: Low yield is a multifaceted issue. Beyond an incomplete reaction, the purification process itself can be a source of product loss. Some substituted benzothiazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[1][2] Additionally, if your product is an oil, it can be challenging to handle and purify effectively by column chromatography, often leading to mechanical losses.[1] The choice of an inappropriate recrystallization solvent can also result in significant product loss to the mother liquor.

Q3: How can I visualize my benzothiazole spots on a TLC plate if they are not UV active?

A3: While many benzothiazoles are UV active due to their aromatic nature, some may not be, or their UV activity might be weak. In such cases, alternative visualization techniques are necessary. A common and effective method is using an iodine chamber.[1] The iodine vapor will stain the organic compounds on the plate, revealing them as brown spots. It is important to circle the spots with a pencil shortly after removing the plate from the chamber, as the staining can fade over time. Other general-purpose stains, such as permanganate or p-anisaldehyde, can also be employed.

Section 2: Troubleshooting Guides - Tackling Specific Purification Challenges

This section provides in-depth, step-by-step guidance for overcoming specific and challenging purification scenarios.

Challenge 1: Co-elution of Product and Impurities in Column Chromatography

Issue: Your target substituted benzothiazole and a persistent impurity have very similar Rf values on TLC, making separation by standard column chromatography difficult.

Causality: This often occurs when the impurity is structurally similar to the product, such as a positional isomer or a byproduct with a similar functional group profile. The similar polarities result in comparable affinities for the stationary phase.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Principle: Altering the polarity and composition of the mobile phase can modulate the interactions of your compounds with the silica gel, potentially enhancing separation.

    • Action: Systematically screen a range of solvent systems with varying polarities. Instead of the common ethyl acetate/hexane system, consider alternatives like dichloromethane/methanol or ether/petroleum ether.[3] For basic benzothiazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by neutralizing acidic sites on the silica gel.

    • Data-Driven Approach:

Solvent System (v/v)Polarity IndexComments
10% Ethyl Acetate/HexaneLow-MediumGood starting point for moderately polar compounds.
20% Dichloromethane/HexaneMediumCan offer different selectivity compared to ethyl acetate.
2% Methanol/DichloromethaneMedium-HighEffective for more polar benzothiazoles.
50% Diethyl Ether/Petroleum EtherMediumAnother alternative with different selectivity.
  • Alternative Stationary Phases:

    • Principle: If solvent optimization is insufficient, changing the stationary phase can provide a different separation mechanism.

    • Action: Consider using neutral or basic alumina for column chromatography, especially if your benzothiazole derivative is sensitive to the acidic nature of silica gel.[1] Alternatively, for highly challenging separations, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) may be effective.

  • Preparative Thin-Layer Chromatography (Prep TLC):

    • Principle: For small-scale purifications (typically <100 mg), Prep TLC can offer higher resolution than column chromatography.[4][5]

    • Action: Spot your crude mixture as a concentrated band on a thick-layer silica gel plate and develop it with an optimized solvent system. After visualization (ideally non-destructive, like UV light), the band corresponding to your product can be scraped off, and the compound extracted from the silica with a polar solvent like ethyl acetate or methanol.

Challenge 2: Product is an Oil and Difficult to Purify

Issue: Your substituted benzothiazole is a viscous oil that streaks on the column and is difficult to handle and dry completely.

Causality: The physical state of a compound is determined by its intermolecular forces and molecular weight. Many substituted benzothiazoles, particularly those with alkyl chains or lacking hydrogen bonding capabilities, exist as oils at room temperature.

Troubleshooting Protocol:

  • Conversion to a Solid Derivative:

    • Principle: Converting the oily product into a solid salt can facilitate purification by recrystallization, which is often more effective at removing impurities than chromatography for solid compounds.

    • Action for Basic Benzothiazoles: If your benzothiazole has a basic nitrogen atom, you can convert it to its hydrochloride or hydrobromide salt by treating a solution of the oil in an anhydrous solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl or HBr in the same solvent. The resulting solid salt can then be filtered and recrystallized. The pure free base can be regenerated by treating the salt with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent.[6]

Workflow for Salt Formation and Regeneration:

A Oily Benzothiazole in Ether B Add HCl in Ether A->B C Precipitated Benzothiazole HCl Salt B->C D Filter and Recrystallize C->D E Pure Benzothiazole HCl Salt D->E F Dissolve in Water/Organic Solvent E->F G Add NaHCO3 Solution F->G H Extract with Organic Solvent G->H I Pure Oily Benzothiazole H->I

Caption: Workflow for the purification of an oily basic benzothiazole via salt formation.

Challenge 3: Degradation of the Product on Silica Gel

Issue: You observe significant tailing on your TLC plate and a lower-than-expected yield after column chromatography, suggesting your product is degrading on the silica gel.

Causality: The surface of silica gel is populated with acidic silanol groups (Si-OH). Certain functional groups on substituted benzothiazoles can be sensitive to this acidic environment, leading to decomposition.

Troubleshooting Protocol:

  • Deactivation of Silica Gel:

    • Principle: Neutralizing the acidic sites on the silica gel can prevent the degradation of acid-sensitive compounds.

    • Action: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (~1% v/v). After stirring, the slurry can be packed into the column as usual. This "deactivated" silica is much milder and suitable for purifying acid-sensitive compounds.

  • Use of Alternative Stationary Phases:

    • Principle: As mentioned in Challenge 1, switching to a non-acidic stationary phase is a direct solution.

    • Action: Employ neutral or basic alumina for your column chromatography.[1] Alumina has a different surface chemistry and can be a good alternative for compounds that are unstable on silica.

  • Flash Chromatography:

    • Principle: Minimizing the contact time between your compound and the stationary phase can reduce the extent of degradation.

    • Action: Use flash column chromatography, which employs pressure to achieve a faster flow rate, thereby reducing the residence time of your compound on the column.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key purification techniques.

Protocol 1: Recrystallization of a Solid Substituted Benzothiazole

Objective: To purify a solid substituted benzothiazole by exploiting differences in solubility between the compound and impurities in a given solvent.

Materials:

  • Crude solid substituted benzothiazole

  • A selection of potential recrystallization solvents (e.g., ethanol, acetone, hexane, toluene)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

    • Common Recrystallization Solvents for Benzothiazoles: Ethanol is a frequently used and effective solvent for a wide range of benzothiazole derivatives.[7][8] Mixtures such as hexane/acetone or hexane/ethyl acetate can also be effective.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.

Protocol 2: Acid-Base Extraction for the Purification of a Basic Substituted Benzothiazole

Objective: To separate a basic substituted benzothiazole from neutral or acidic impurities.

Principle: Most substituted benzothiazoles are weakly basic due to the lone pair of electrons on the nitrogen atom. They can be protonated by an acid to form a water-soluble salt, allowing for their separation from non-basic, water-insoluble organic compounds.[6][10]

Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Aqueous acid solution (e.g., 5% HCl)

  • Aqueous base solution (e.g., saturated sodium bicarbonate, 5% NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 5% HCl solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated benzothiazole will be in the aqueous layer (usually the bottom layer).

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 5% HCl solution two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.

  • Isolation of Neutral/Acidic Impurities: The remaining organic layer contains any neutral or acidic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these components if desired.

  • Regeneration of the Free Base:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 5% NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (check with pH paper).

    • The neutral benzothiazole will precipitate out if it is a solid, or form an oily layer if it is a liquid.

  • Final Extraction and Drying:

    • Extract the regenerated benzothiazole back into an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified substituted benzothiazole.

Decision Tree for Purification Strategy:

Start Crude Substituted Benzothiazole IsSolid Is the product a solid? Start->IsSolid IsBasic Is the product basic? IsSolid->IsBasic No (Oil) Recrystallize Recrystallization IsSolid->Recrystallize Yes ColumnChrom Column Chromatography IsBasic->ColumnChrom No AcidBase Acid-Base Extraction IsBasic->AcidBase Yes FinalProduct Pure Product ColumnChrom->FinalProduct Recrystallize->FinalProduct AcidBase->FinalProduct

Sources

troubleshooting failed reactions involving Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Failed Reactions

This section is dedicated to resolving specific issues encountered during reactions with this compound. We will explore common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering causal explanations and actionable solutions.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki coupling with an arylboronic acid, but I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki coupling involving this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. The benzothiazole moiety itself can influence the catalytic cycle.

Core Causalities & Troubleshooting Steps:

  • Catalyst Deactivation/Inhibition: The nitrogen and sulfur atoms within the benzothiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This is a common challenge when working with heteroaromatic halides.[1]

    • Solution: Employ ligands specifically designed for challenging heteroaromatic couplings. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices as they promote the formation of the active monoligated palladium species and can mitigate catalyst inhibition.[2][3]

  • Ineffective Oxidative Addition: The C-Cl bond at the 2-position of the benzothiazole is the target for oxidative addition to the Pd(0) catalyst. While this position is activated, the overall electronic nature of your substrate and the chosen ligand are critical.

    • Solution: Ensure your palladium precatalyst is efficiently reduced to the active Pd(0) state. Using a precatalyst like Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst can be beneficial. Increasing the reaction temperature in increments of 10-20 °C can also facilitate oxidative addition.

  • Base and Solvent Incompatibility: The choice of base is critical for the transmetalation step and must be compatible with the ester functionality. Strong bases in protic solvents can lead to competitive hydrolysis of the methyl ester.

    • Solution: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For sensitive substrates, KF can also be effective.[4] Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. If you suspect ester hydrolysis, analyze your crude reaction mixture for the corresponding carboxylic acid.

Troubleshooting Workflow: Suzuki Coupling

Suzuki_Troubleshooting start Low/No Conversion check_catalyst Step 1: Catalyst System Is the ligand appropriate for heteroaryl chlorides? (e.g., XPhos, SPhos) Is the Pd source active? start->check_catalyst check_conditions Step 2: Reaction Conditions Is the temperature high enough for oxidative addition? Is the base appropriate (e.g., K₃PO₄)? check_catalyst->check_conditions If catalyst is robust solution_catalyst Action:|Switch to bulky, electron-rich ligand. Use a modern Pd precatalyst. check_catalyst->solution_catalyst If ligand/Pd source is suboptimal check_hydrolysis Step 3: Substrate Integrity Is the methyl ester being hydrolyzed? Analyze crude NMR/LC-MS for carboxylic acid. check_conditions->check_hydrolysis If conditions are optimized solution_conditions Action:|Increase temperature. Switch to a weaker, non-nucleophilic base. check_conditions->solution_conditions If T or base is suspect solution_hydrolysis Action:|Use anhydrous conditions. Employ a milder base (e.g., KF). check_hydrolysis->solution_hydrolysis If hydrolysis is detected

Caption: Troubleshooting logic for a failed Suzuki coupling.

Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving me a significant amount of a hydrodehalogenated side product (the des-chloro compound). How can I suppress this?

Answer:

The formation of a hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations, particularly with challenging substrates.[5] It often competes with the desired C-N bond formation.

Core Causalities & Troubleshooting Steps:

  • β-Hydride Elimination from the Amide: After the amine coordinates to the palladium center, deprotonation forms a palladium-amide complex. If this complex is unstable, it can undergo β-hydride elimination, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.[5]

  • Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, it allows more time for side reactions like β-hydride elimination to occur. The choice of ligand is paramount in promoting a rapid and efficient reductive elimination.[6]

    • Solution: Switch to a ligand that accelerates reductive elimination. For primary amines, ligands like BrettPhos or the use of bidentate phosphine ligands such as BINAP or DPPF can be effective.[5][7] These ligands create a specific coordination environment around the palladium that favors the desired C-N bond formation over competing pathways.

  • Base Selection: The choice and strength of the base can influence the concentration and reactivity of the palladium-amide intermediate.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, but if issues persist, switching to lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes alter the reaction pathway favorably.[8]

Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 PalladacyclesProvides the active Pd(0) catalyst for the catalytic cycle.
Ligand XPhos, SPhos, BrettPhos (for primary amines)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[2][6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAprotic solvents are standard for this transformation.
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I'm trying to displace the 2-chloro group with a thiol nucleophile (SNAr), but the reaction is sluggish and incomplete, even at elevated temperatures. Why is this happening?

Answer:

While the 2-position of the benzothiazole ring is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom, the reaction's success is still highly dependent on the nucleophile and reaction conditions.[9][10]

Core Causalities & Troubleshooting Steps:

  • Insufficient Nucleophilicity: Thiols are generally good nucleophiles, but their reactivity is pH-dependent. The neutral thiol is significantly less nucleophilic than its conjugate base, the thiolate anion.

    • Solution: Add a non-nucleophilic base to deprotonate the thiol in situ. A base like K₂CO₃, Cs₂CO₃, or even a mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can generate the more potent thiolate nucleophile.

  • Poor Solubility: this compound or the nucleophile may have limited solubility in the chosen solvent, leading to a slow reaction rate.

    • Solution: Switch to a more polar aprotic solvent that can better solvate the reactants, such as DMF, DMAc, or DMSO. These solvents are known to accelerate SNAr reactions.[11]

  • Inadequate Activation of the Aromatic Ring: While the benzothiazole system is inherently electron-deficient, additional activation can sometimes be necessary, especially for less reactive nucleophiles.

    • Solution: While you cannot change the substrate, ensuring optimal conditions is key. Higher temperatures (e.g., >100 °C) are often required to overcome the activation energy barrier associated with disrupting the aromaticity in the intermediate Meisenheimer complex.[12]

SNAr Reaction Workflow

SNAr_Workflow sub This compound reaction Reaction Mixture sub->reaction nuc Nucleophile (e.g., R-SH) nuc->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction heat Heat (80-120 °C) heat->reaction workup Aqueous Workup reaction->workup product Product workup->product

Caption: General workflow for an SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Is the methyl ester on the benzothiazole ring stable to the basic conditions often used in cross-coupling reactions?

A1: This is a critical consideration. The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water or protic solvents like methanol at elevated temperatures.[13][14][15] To minimize this risk, it is advisable to use anhydrous solvents and non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃. If basic hydrolysis is unavoidable, you may need to perform the coupling first and then re-esterify the resulting carboxylic acid, or protect the ester if possible.

Q2: What is the typical reactivity order for halogens on a benzothiazole ring in palladium-catalyzed reactions?

A2: For di-halogenated benzothiazoles, the reactivity in palladium-catalyzed cross-coupling generally follows the order of C-I > C-Br > C-Cl, which is typical for aryl halides. Furthermore, the position on the ring is crucial. The halide at the 2-position is generally more reactive than halides on the benzene ring portion of the molecule due to the electronic influence of the thiazole ring.[9][16]

Q3: Can I perform a direct amination at the 2-position without a palladium catalyst?

A3: Yes, direct nucleophilic aromatic substitution with amines is possible and has been reported for 2-chlorobenzothiazoles.[8] This reaction is often thermally driven and may require high temperatures and a polar aprotic solvent like DMF or DMSO. However, the scope can be more limited compared to the palladium-catalyzed Buchwald-Hartwig amination, which is generally more versatile and tolerant of a wider range of functional groups.[5][17]

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective method for initial reaction monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR of a crude aliquot can also be used to determine the conversion of starting material to product.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point; optimization may be required.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1 M solution with respect to the starting material).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate.
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • ResearchGate. (2025). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].
  • Biosynth. (n.d.). Methyl 2-aminobenzo[d]thiazole-5-carboxylate.
  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • CymitQuimica. (n.d.). This compound.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Chemical Papers. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.
  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemSpider. (2010). Methyl ester hydrolysis.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). Hydrolysis of methyl esters for production of fatty acids.
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • CP Lab Safety. (n.d.). Methyl 2-chlorobenzo[d]thiazole-4-carboxylate, 1 gram.
  • ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • PubChem. (n.d.). 2-Methylbenzothiazole.
  • BLD Pharm. (n.d.). This compound.
  • Echemi. (n.d.). methyl 2-aminobenzo[d]thiazole-7-carboxylate.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This resource is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important heterocyclic building block. This compound is a key intermediate in the development of pharmaceuticals and agrochemicals, making a robust and scalable synthesis essential.[1]

This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key process decisions, ensuring a comprehensive understanding for successful implementation in your laboratory.

Synthetic Pathway Overview

The most reliable and commonly employed route to this compound involves a three-step sequence starting from Methyl 3-amino-4-mercaptobenzoate. A more practical industrial approach often starts from a substituted aminobenzoate, proceeds through a 2-amino-benzothiazole intermediate, followed by a diazotization and Sandmeyer reaction. The latter is detailed here due to the wider availability and stability of the precursors.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A Methyl 4-aminobenzoate B Methyl 2-aminobenzo[d]thiazole-7-carboxylate A->B KSCN, Br2 AcOH C Aryl Diazonium Salt (in situ) B->C NaNO2, HCl 0-5 °C D This compound C->D CuCl, HCl

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up this synthesis?

A1: The primary safety hazards are associated with the diazotization step. Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state.[2]

  • Thermal Instability: Always perform the diazotization at low temperatures (0-5 °C) using an ice-salt or glycol bath to dissipate the exothermic heat of reaction. Never allow the temperature to exceed 10 °C.[3][4]

  • No Isolation: The diazonium salt should always be generated and used in situ. Do not attempt to isolate the diazonium salt intermediate.

  • Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reaction vessel must be adequately vented, and the addition of the diazonium salt solution to the copper catalyst should be slow and controlled to manage the rate of gas release.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring all stages of this synthesis.[5]

  • Step 1 (Benzothiazole Formation): Monitor the consumption of the starting aminobenzoate. The benzothiazole product is typically more UV-active.

  • Step 2 (Diazotization): Direct monitoring of the diazonium salt is difficult. The completion of the reaction is usually determined by a negative test for nitrous acid using starch-iodide paper. An excess of nitrous acid is used to ensure the full conversion of the amine; a persistent blue-black color on the test paper indicates its presence.

  • Step 3 (Sandmeyer Reaction): Monitor the disappearance of the starting 2-aminobenzothiazole (if a spot of the pre-diazotization mixture is used as a reference) and the appearance of the final chlorinated product. The product will have a different Rf value. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction completion and purity assessment.

Q3: My 2-aminobenzothiazole precursor has a dark color. Does this impact the subsequent steps?

A3: Yes, it can. 2-Aminobenzothiazole derivatives, like many aromatic amines, are susceptible to air oxidation, which often results in the formation of colored impurities.[5] These impurities can carry through the synthesis and complicate the purification of the final product. It is advisable to use the 2-aminobenzothiazole precursor as fresh as possible or to purify it (e.g., by recrystallization) if it is significantly discolored.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Problem 1: Low Yield During Benzothiazole Formation (Step 1)
Potential Cause Scientific Rationale & Troubleshooting Steps
Incomplete Reaction The cyclization reaction requires sufficient time and activation. On a larger scale, mixing and heat transfer may be less efficient. Solution: Increase the reaction time and monitor closely by TLC until the starting material is consumed. Ensure vigorous stirring to maintain a homogeneous mixture.[5]
Poor Quality of Bromine Bromine can degrade over time. The reaction relies on the in-situ formation of thiocyanogen from the oxidation of thiocyanate by bromine.[6][7] Solution: Use a fresh bottle of bromine or titrate an older stock to determine its purity before use. The dropwise addition of bromine should be done at a controlled temperature (e.g., 10 °C) to avoid side reactions.
Suboptimal Temperature The reaction has a specific temperature profile. If the temperature is too low, the reaction rate will be slow. If too high, side reactions can occur. Solution: Maintain the temperature as specified in established protocols, typically cooling for the bromine addition and then allowing the reaction to proceed at room temperature.[6][7]
Problem 2: Low Yield and Byproduct Formation in Sandmeyer Reaction (Step 3)

This is the most common failure point, often stemming from issues in the preceding diazotization step.

Troubleshooting_Sandmeyer cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product in Sandmeyer Reaction C1 Diazonium Salt Decomposition Start->C1 C2 Incomplete Diazotization Start->C2 C3 Ineffective Copper Catalyst Start->C3 S1 Verify Temperature Control (0-5 °C) Use Diazonium Salt Immediately C1->S1 S2 Test for Excess Nitrous Acid (Starch-Iodide Paper) Ensure Stoichiometry of NaNO2 C2->S2 S3 Use Freshly Prepared CuCl Ensure Sufficient Catalyst Loading C3->S3

Caption: Decision logic for troubleshooting the Sandmeyer reaction.

Potential Cause Scientific Rationale & Troubleshooting Steps
Diazonium Salt Decomposition The N₂⁺ group is an excellent leaving group, and the C-N bond can cleave homolytically or heterolytically, especially at elevated temperatures.[8] The primary decomposition product in an aqueous acidic solution is the corresponding phenol.[4] Solution: Maintain rigorous temperature control (0-5 °C) throughout the diazotization and during the addition to the copper(I) chloride solution. Use the freshly prepared diazonium salt solution immediately.
Azo Compound Formation If diazotization is incomplete, the remaining 2-aminobenzothiazole can act as a nucleophile and attack an already-formed diazonium salt, leading to the formation of a colored azo dye impurity.[4] Solution: Ensure a slight excess of sodium nitrite is used and confirm its presence with starch-iodide paper before proceeding. The reaction medium must be sufficiently acidic (pH < 2) to prevent this coupling reaction.
Biaryl Impurity Formation The Sandmeyer reaction proceeds via an aryl radical intermediate.[9] Two of these radicals can couple to form a biaryl byproduct, which can be difficult to separate from the desired product. Solution: This is an inherent side reaction. Ensure the copper(I) catalyst is active and present in sufficient concentration to rapidly trap the aryl radical, minimizing the opportunity for radical-radical coupling.
Inactive Cu(I) Catalyst Copper(I) salts are susceptible to oxidation to the less active copper(II) state. An inactive catalyst will lead to a sluggish reaction and favor decomposition pathways. Solution: Use freshly prepared copper(I) chloride. If using commercial CuCl, wash it with dilute HCl followed by ethanol and ether to remove any oxidized species before use.
Problem 3: Challenges During Work-up and Purification
Potential Cause Scientific Rationale & Troubleshooting Steps
Product is an Oil or Low-Melting Solid The crude product may contain impurities that depress its melting point, making isolation by filtration difficult. Solution: Ensure the reaction has gone to completion. If the product is oily, perform a thorough extraction into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with sodium bicarbonate solution to remove acid and brine to remove water. If purification by recrystallization is difficult, silica gel column chromatography is the recommended alternative.[10]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[5] Solution: If you observe streaking or product loss on a TLC plate, consider neutralizing the silica gel by using a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%). Alternatively, using neutral alumina for chromatography can be a viable option.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate

This protocol is adapted from established methods for benzothiazole synthesis.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-amino-4-mercaptobenzoate (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2.2 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 10-15 °C in an ice bath.

  • Bromination: In a separate container, dissolve bromine (1.1 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture slowly into a large volume of ice water with stirring. A precipitate will form. Adjust the pH to ~8 with a concentrated ammonium hydroxide solution.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid under vacuum to yield the title compound.

Protocol 2: Diazotization and Sandmeyer Reaction to this compound

This protocol is based on the classical Sandmeyer reaction.[2][9]

Part A: Preparation of Copper(I) Chloride Solution

  • Dissolve copper(II) sulfate pentahydrate (0.5 eq) and sodium chloride (0.6 eq) in hot water (3 volumes).

  • In a separate beaker, prepare a solution of sodium sulfite (0.4 eq) in water (2 volumes).

  • Slowly add the sodium sulfite solution to the hot copper(II) solution. A white precipitate of copper(I) chloride will form.

  • Allow the precipitate to settle, decant the supernatant, and wash the solid with water several times.

  • Dissolve the wet CuCl cake in concentrated hydrochloric acid (2-3 volumes).

Part B: Diazotization and Sandmeyer Reaction

  • Diazotization Setup: In a jacketed reactor or a beaker cooled with an ice-salt bath, suspend Methyl 2-aminobenzo[d]thiazole-7-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (5 volumes). Cool the stirred suspension to 0-5 °C.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0-5 °C. The amine will dissolve as the diazonium salt forms.

  • Reaction Completion: After the addition, stir for an additional 20 minutes at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).

  • Sandmeyer Reaction: Cool the freshly prepared CuCl solution from Part A to 0-5 °C. Slowly add the cold diazonium salt solution to the stirred CuCl solution. Control the addition rate to manage the vigorous nitrogen evolution and to keep the temperature below 10 °C.

  • Reaction and Work-up: After the addition is complete, stir the reaction for 1-2 hours at room temperature. Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • BenchChem. (2025).
  • MySkinRecipes. (n.d.).
  • Koprivnik, S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Koprivnik, S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions.
  • GeeksforGeeks. (2023). Sandmeyer Reaction. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Chemistry LibreTexts. (2019). Diazotization of Amines. [Link]

  • Leonard, M. S. (2013). Diazotization [Video]. YouTube. [Link]

Sources

Benzothiazole Chemistry Technical Support Center: A Guide to Navigating Common Pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of benzothiazole derivatives. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Section 1: Understanding the Core Challenges in Benzothiazole Synthesis

The construction of the benzothiazole scaffold, a privileged structure in medicinal chemistry, is often deceptively straightforward in theory but fraught with practical challenges.[1][2][3] The most common synthetic routes involve the condensation of 2-aminothiophenol with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides.[4][5][6][7][8] However, the reactivity of the starting materials, particularly the susceptibility of 2-aminothiophenol to oxidation, is a primary source of experimental pitfalls.[4]

This guide will deconstruct these challenges, offering not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 2: Troubleshooting Guide: Synthesis & Reaction Work-up

This section addresses the most frequently encountered problems during the synthesis of benzothiazole derivatives. The question-and-answer format is designed to provide direct and actionable solutions.

FAQ 1: My reaction yield is low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low product yield is a common frustration. The root cause often lies in the quality of starting materials, suboptimal reaction conditions, or an inefficient catalyst.[4]

Troubleshooting Flowchart for Low Yield

start Low/No Yield q1 Check Starting Material Quality start->q1 s1 Use freshly opened or purified 2-aminothiophenol. Ensure purity of the carbonyl compound. q1->s1 Poor Quality q2 Optimize Reaction Conditions q1->q2 Good Quality s1->q2 s2 Gradually increase temperature if reaction is sluggish at RT. Lower temperature if side products are observed. Use dry solvents and glassware. q2->s2 Suboptimal q3 Evaluate Catalyst Efficiency q2->q3 Optimal s2->q3 s3 Screen different catalysts (e.g., PPA, H₂O₂/HCl, molecular iodine). Optimize catalyst loading. q3->s3 Inefficient end Improved Yield q3->end Efficient s3->end

Caption: Troubleshooting decision tree for low reaction yields.

In-depth Causality:

  • Starting Material Purity: 2-Aminothiophenol is notoriously prone to air oxidation, forming a disulfide byproduct that will not participate in the desired cyclization.[4] It is crucial to use a freshly opened bottle or purify it before use.

  • Reaction Temperature: The optimal temperature is highly substrate-dependent. Some condensations proceed smoothly at room temperature, while others require significant heating to overcome the activation energy for cyclization.[4][9]

  • Catalyst Choice: The catalyst's role is to facilitate the condensation and subsequent cyclization. For condensations with carboxylic acids, strong dehydrating agents like polyphosphoric acid (PPA) are often effective.[10] For reactions with aldehydes, a variety of catalysts, including Lewis acids and oxidants like H₂O₂/HCl, can be employed.[4][9][11]

FAQ 2: I'm observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I prevent them?

The formation of byproducts complicates purification and reduces the overall yield.[4] Understanding the common side reactions is the first step toward mitigating them.

Common Side Product Cause Prevention Strategy
Disulfide of 2-aminothiophenol Oxidation of the thiol group.[4]Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Over-oxidation Products Excessive use of an oxidizing agent in the reaction.[4]Carefully control the stoichiometry of the oxidizing agent.
Self-condensation of Aldehyde Certain aldehydes can self-condense under the reaction conditions.[4]Adjust the reaction temperature or choose a more selective catalyst.
Incomplete Cyclization (Schiff Base Intermediate) The intermediate Schiff base fails to fully cyclize.[4]Optimize the catalyst and reaction conditions to promote efficient cyclization.

Mechanistic Insight:

The primary pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde involves the formation of a Schiff base intermediate, which then undergoes cyclization. If the cyclization step is slow or hindered, the Schiff base may persist as a significant impurity.

Visualizing the Main vs. Side Reaction

cluster_main Desired Pathway cluster_side Side Reactions A 2-Aminothiophenol + Aldehyde B Schiff Base Intermediate A->B Condensation C Benzothiazole B->C Cyclization D 2-Aminothiophenol E Disulfide Byproduct D->E Oxidation F Aldehyde G Self-Condensation Product F->G Self-Condensation

Caption: Competing reaction pathways in benzothiazole synthesis.

Section 3: Troubleshooting Guide: Purification

Isolating the pure benzothiazole derivative can be as challenging as its synthesis. This section provides guidance on common purification hurdles.

FAQ 3: My product is unstable on the silica gel column. What are my alternatives?

Some benzothiazole derivatives are sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4]

Alternative Purification Strategies:

  • Neutral or Basic Alumina Chromatography: Alumina can be a less harsh stationary phase for acid-sensitive compounds.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[12]

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective alternative.

  • Salt Formation: If the product is an oil and difficult to purify, consider converting it to a solid salt derivative for easier purification by recrystallization, followed by regeneration of the pure product.[4]

FAQ 4: The product and impurities have very similar polarities, making separation by column chromatography difficult. What should I do?

Co-elution of products and impurities is a frequent challenge.

Strategies for Separating Compounds with Similar Polarity:

  • Solvent System Optimization: Experiment with different solvent systems for elution. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, for instance, can alter the selectivity and improve separation.

  • Alternative Chromatographic Techniques: Consider using a different stationary phase or technique, such as reverse-phase chromatography if your compound is sufficiently non-polar.

  • Recrystallization: As mentioned previously, this is a powerful technique for separating compounds with different solubilities.[12]

Section 4: Experimental Protocols

Protocol 1: General Synthesis of a 2-Arylbenzothiazole

This protocol provides a general guideline for the condensation of an aromatic aldehyde with 2-aminothiophenol.[4] Optimization for specific substrates will be necessary.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL)

  • Catalyst (e.g., catalytic amount of iodine or H₂O₂/HCl)

  • Round-bottom flask

  • Stir bar

  • TLC plates

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) in a suitable solvent (5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).

  • Add the chosen catalyst. The optimal catalyst and its loading should be determined experimentally.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).

  • Monitor the reaction progress by TLC.[4] Visualize the spots using UV light or an iodine chamber.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions: 2-aminothiophenol is readily oxidized and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and if possible, under an inert atmosphere.[4] Always consult the Safety Data Sheet (SDS) before use.

Section 5: Characterization and Stability

FAQ 5: What are the key spectroscopic handles for confirming the structure of my benzothiazole derivative?

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is recommended.

Technique Key Information Provided
¹H and ¹³C NMR Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Essential for confirming the arrangement of substituents.[13]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups and the formation of the benzothiazole ring system.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[13]
UV-Visible Spectroscopy Provides information about the electronic transitions within the conjugated system of the benzothiazole derivative.[13]
FAQ 6: My purified benzothiazole derivative seems to be degrading over time. What are the recommended storage conditions?

Benzothiazoles can be susceptible to degradation, especially when exposed to light, oxygen, or certain pH conditions.[14]

Recommended Storage Conditions:

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of chemical degradation.[14]

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[14]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. If the compound is particularly sensitive, consider degassing solvents and storing under an inert atmosphere.[14]

  • pH: The thiazole ring can be susceptible to hydrolytic cleavage under basic conditions.[14] For hydrochloride salts, maintaining a slightly acidic pH can improve stability.[14]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Improving the stability of Benzothiazole hydrochloride in solution.
  • Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • BenchChem. (2025).
  • Chaudhary, P., & Sharma, A. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 528-545.
  • Gao, X., et al. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Mulani, S., et al. (2023).
  • ResearchGate. (2016). (PDF) Synthesis and Cyclization of Benzothiazole: Review. [Link]

  • Mulani, S., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology.
  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

Sources

Technical Support Center: Purification of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of purification, focusing on troubleshooting common issues and answering frequently asked questions with in-depth, scientifically grounded explanations. Our goal is to empower you to diagnose problems in your purification workflow and achieve high purity for this critical benzothiazole intermediate.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter when purifying this compound from its crude reaction mixture.

Question 1: My TLC of the crude reaction mixture shows multiple spots: a baseline spot, a major product spot, and a slightly less polar spot. How do I approach purification?

Answer:

This is a very common scenario. The key is to identify the nature of each impurity to select the appropriate purification strategy.

  • The Baseline Spot: This is likely a highly polar impurity. Given the typical synthesis routes for benzothiazoles, this could be the hydrolyzed carboxylic acid form (2-chlorobenzo[d]thiazole-7-carboxylic acid) or unreacted, salt-like starting materials.[1]

    • Causality: The methyl ester is susceptible to hydrolysis, especially if the reaction workup involved harsh acidic or basic conditions.

    • Solution: Before chromatographic purification, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate the acidic impurity, pulling it into the aqueous layer while leaving your neutral ester product in the organic phase. Follow with a water and then a brine wash to remove residual salts.[2]

  • The Major Product Spot: This is your target compound, this compound.

  • The Less Polar Spot: This impurity is more non-polar than your product. This could be a byproduct like a disulfide dimer formed from the oxidative coupling of a 2-aminothiophenol starting material, a common side reaction in benzothiazole synthesis.[2]

    • Causality: Thiol groups (-SH) are easily oxidized to form disulfide (S-S) bonds, especially in the presence of air or certain reagents.

    • Solution: This impurity must be removed by column chromatography. Since it is less polar, it will elute before your product. Careful selection of the solvent system is crucial for achieving good separation (see FAQ 1).

Question 2: After column chromatography, my "pure" fractions show a single spot on TLC, but the NMR spectrum shows broadened peaks and the melting point is low and broad. What's happening?

Answer:

This frustrating issue often points to the presence of two or more unresolved compounds of very similar polarity.

  • Probable Cause 1: Co-eluting Isomers. If your synthesis involves substitution on the benzene ring, it's possible to form constitutional isomers. For example, if you started with methyl 3-amino-4-mercaptobenzoate, there might be a small amount of an isomer like Methyl 2-chlorobenzo[d]thiazole-5-carboxylate formed, which would have a very similar polarity.

  • Probable Cause 2: Residual Starting Material. Some advanced intermediates may have polarities extremely close to the final product.

  • Probable Cause 3: Product Instability on Silica Gel. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to minor degradation during chromatography.[2] This can result in a pure fraction being contaminated with a small amount of a degradation product.

Troubleshooting Steps:

  • Optimize TLC: Test different solvent systems to see if you can achieve any separation between the co-eluting species. Try systems with different selectivities, for instance, replacing ethyl acetate with acetone or using a ternary mixture like hexane/ethyl acetate/DCM.

  • Consider an Alternative Stationary Phase: If the compound is suspected to be acid-sensitive, switch to neutral or basic alumina for column chromatography.[2]

  • Recrystallization: This is often the most effective technique for removing impurities with very similar polarity. The distinct crystal lattice of your target compound will exclude the impurity. Experiment with different solvent systems (see Table 1 below) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.

Question 3: My yield is significantly lower after the aqueous workup, and I've identified the hydrolyzed acid in the aqueous layer. How can I prevent this?

Answer:

This indicates that either the methyl ester or the 2-chloro group is being hydrolyzed during the workup. The 2-chloro substituent on the benzothiazole ring can be labile under certain conditions.

  • Causality: Prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures, can facilitate nucleophilic substitution of the chlorine atom or saponification of the ester. While stable in neutral solutions, the rate of hydrolysis of related thiazoline structures is known to be pH-dependent.[3]

  • Preventative Measures:

    • Minimize Contact Time: Perform your aqueous washes quickly and efficiently. Do not let the separation funnel sit for extended periods.

    • Use Mild Reagents: Use saturated sodium bicarbonate instead of stronger bases like sodium hydroxide for neutralization. If an acid wash is needed, use a dilute solution (e.g., 1M HCl) and perform it at 0 °C.

    • Control Temperature: Conduct the entire workup process at room temperature or below (using an ice bath) to slow the rate of hydrolysis.

    • Immediate Drying and Concentration: After the final wash, immediately dry the organic layer over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting solvent system for silica gel column chromatography?

A gradient elution using a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the standard approach for benzothiazole derivatives.[5]

  • Recommended Starting Point: Begin with a low polarity mixture, such as 5% ethyl acetate in hexane. Gradually increase the percentage of ethyl acetate to 10%, 15%, and so on, while collecting fractions and monitoring them by TLC. This systematic increase allows for the clean separation of non-polar byproducts, the product itself, and more polar impurities. A well-chosen system should place your product's Rf value between 0.25 and 0.35 for optimal separation.

FAQ 2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Methodology:

    • Place a small amount of your impure solid in a test tube.

    • Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, that solvent is unsuitable.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, this is a promising candidate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • If pure-looking crystals form, you have found a good solvent.

  • Common Solvents to Screen: Based on the structure of your molecule (aromatic, ester functionality), good candidates are listed in the table below.

Purification TechniqueSolvent System ExamplesRationale & Comments
Column Chromatography Hexane / Ethyl Acetate (Gradient)Standard system. Excellent for separating non-polar impurities.[5]
Dichloromethane (DCM) / MethanolFor more polar compounds that don't move in Hex/EtOAc. Start with 1-2% MeOH.
Toluene / AcetoneOffers different selectivity compared to ester-based solvents; can improve separation of close spots.
Recrystallization Ethanol or MethanolThe product is likely soluble in hot alcohols and less soluble upon cooling.[6]
Isopropanol / WaterDissolve in hot isopropanol, then add water dropwise until turbidity appears. Reheat to clarify and cool slowly.
Ethyl Acetate / HexaneDissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy. Reheat and cool.
Table 1: Recommended Solvent Systems for the Purification of this compound.
FAQ 3: How can I confirm the purity and identity of my final product?

A combination of techniques is essential to definitively confirm purity and structure.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple different solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point (a narrow range of <2 °C). A broad range indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts, integration values, and coupling patterns. The absence of peaks from starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound, matching the expected value of 227.67 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Purification Workflow Diagram

The following diagram outlines a systematic workflow for the purification of this compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, H2O, Brine) crude->workup dry Dry Organic Layer (Na2SO4) & Concentrate workup->dry crude_solid Crude Solid dry->crude_solid tlc_analysis TLC Analysis column Column Chromatography (Silica Gel, Hex/EtOAc) tlc_analysis->column Multiple Spots (Different Polarities) recrystallize Recrystallization tlc_analysis->recrystallize One Major Spot (Minor Impurities) crude_solid->tlc_analysis combine Combine Pure Fractions & Concentrate column->combine final_product Pure Product recrystallize->final_product combine->final_product characterize Characterize (NMR, MS, MP) final_product->characterize

Sources

Technical Support Center: Synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutic agents.[1][2] Its structure, featuring a reactive 2-chloro group and a carboxylate moiety, allows for diverse downstream modifications.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and analogous syntheses reported in the literature. We will focus on a robust and well-precedented two-step synthetic pathway, providing explanations for key experimental choices to ensure both success and safety in your laboratory.

Proposed Synthetic Pathway Overview

A reliable method for synthesizing the target compound involves two key stages: first, the formation of the benzothiazole core to create a 2-amino intermediate, followed by a Sandmeyer-type reaction to install the 2-chloro substituent. This approach is often more controlled and higher-yielding than direct chlorination of a pre-formed benzothiazole ring.

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Methyl 3-amino-4-mercaptobenzoate\n(Starting Material)"]; B [label="Methyl 2-aminobenzo[d]thiazole-7-carboxylate\n(Intermediate)"]; C [label="this compound\n(Final Product)"];

A -> B [label=" Oxidative\n Cyclization "]; B -> C [label=" Sandmeyer\n Reaction "]; }

Caption: High-level overview of the proposed synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: I am getting a very low yield during the initial cyclization to form Methyl 2-aminobenzo[d]thiazole-7-carboxylate. What are the common causes and solutions?

Answer: Low yield in the formation of the 2-aminobenzothiazole core is a frequent challenge. The issue typically stems from one of three areas: reaction conditions, reagent quality, or side reactions.

Probable Causes & Solutions:

  • Incomplete Oxidative Cyclization: The reaction involves the formation of two bonds (C-S and C=N). Incomplete conversion is common if the oxidant is not effective or the reaction is not driven to completion.

    • Solution: While various methods exist, a classic and effective approach is the reaction of the corresponding aniline with a thiocyanate salt and bromine in acetic acid.[1] Ensure that the bromine is added slowly and at a controlled temperature (e.g., 10 °C) to prevent runaway reactions and the formation of poly-brominated byproducts. After addition, allowing the reaction to stir overnight at room temperature is crucial for completion.[1]

  • Oxidation of the Thiol Precursor: The starting material, Methyl 3-amino-4-mercaptobenzoate, is susceptible to oxidation, forming disulfide bonds. This dimerization prevents the desired intramolecular cyclization.

    • Solution: Use fresh, high-purity starting materials. If possible, handle the mercaptobenzoate under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Suboptimal Catalyst Performance (for alternative methods): Many modern methods use transition metal catalysts (e.g., Ru, Pd, Ni, Cu) to facilitate C-S coupling.[3][4]

    • Solution: If using a catalytic method, ensure the catalyst is not poisoned. Check the purity of your solvent and reagents. Degassing the solvent can be beneficial. Catalyst loading is also critical; a small deviation can significantly impact yield. For instance, Ru(III)-catalyzed reactions have shown that electron-withdrawing groups (like the methyl carboxylate in your structure) can lead to higher yields compared to electron-donating groups.[3]

graph "Troubleshooting_Cyclization" { layout=dot; node [shape=record, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield in Step 1?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="{Incomplete Reaction | Extend reaction time\nIncrease temperature gradually\nEnsure proper oxidant stoichiometry}", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="{Starting Material Degradation | Use high-purity reagents\nWork under inert atmosphere (N2/Ar)\nCheck for disulfide formation}", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="{Catalyst Inactivation (if used) | Check catalyst loading\nUse fresh catalyst\nDegas solvents to remove O2}", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Cause1 [label=" Check Conversion "]; Start -> Cause2 [label=" Analyze Starting Material "]; Start -> Cause3 [label=" If Catalytic "]; }

Caption: Decision tree for troubleshooting low cyclization yield.

Question: The Sandmeyer reaction to install the 2-chloro group is messy and gives poor purity. How can I improve this step?

Answer: The Sandmeyer reaction, while powerful, requires careful control of conditions. The key is the complete formation and stability of the intermediate diazonium salt before the introduction of the copper(I) chloride.

Probable Causes & Solutions:

  • Decomposition of the Diazonium Salt: The 2-diazo-benzo[d]thiazole intermediate is thermally unstable. If the temperature is not kept low, it will decompose, leading to a mixture of byproducts.

    • Solution: Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite (NaNO₂) and for the entire duration the diazonium salt is present before adding the copper catalyst. Use an ice-salt bath for better temperature control.

  • Incomplete Diazotization: If the 2-amino group is not fully converted to the diazonium salt, it will remain as a significant impurity.

    • Solution: Ensure a sufficient excess of acid (e.g., HCl) is present. Typically, at least 2.5-3 equivalents of acid are required: one to protonate the amino group, one for the reaction with NaNO₂, and one to maintain an acidic environment to prevent side reactions. Add the aqueous solution of NaNO₂ dropwise below the surface of the reaction mixture to ensure immediate reaction.

  • Ineffective Copper Catalyst: The CuCl catalyst must be in the active Cu(I) state.

    • Solution: Use freshly prepared or high-quality commercial CuCl. If you suspect oxidation to Cu(II), you can wash the CuCl with a small amount of dilute HCl followed by water, ethanol, and ether before use. The CuCl should be completely dissolved in concentrated HCl to form the tetrachlorocuprate(I) complex before adding it to the diazonium salt solution.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for forming the initial benzothiazole ring?

There is no single "best" catalyst, as the optimal choice depends on factors like cost, desired reaction conditions (e.g., temperature, solvent), and tolerance to other functional groups. Below is a comparison of common catalytic systems used for synthesizing 2-substituted benzothiazoles.

Catalyst SystemTypical ConditionsYield RangeAdvantagesDisadvantagesReference
RuCl₃ Oxidative coupling in various solvents43-91%High yields for electron-poor substrates.Catalyst can be expensive.[3][4]
Pd(OAc)₂ Intramolecular C-S coupling~90%High efficiency.Expensive, requires pre-activation.[4]
Ni(II) Salts Milder conditions, shorter timesup to 95%Cheaper and less toxic than Palladium.May require specific ligands.[4]
ZnO NPs Solvent-free, room temperature79-91%Green, mild conditions, reusable.Metal-based, may leach into product.[3]
FeCl₃/K-10 Clay Ultrasound-assisted, green solvent33-95%Inexpensive, reusable catalyst support.Yield decreases upon catalyst recycling.[3]

Q2: How can I effectively monitor the progress of these reactions?

Effective reaction monitoring is crucial for knowing when to stop the reaction, preventing byproduct formation, and maximizing yield.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable mobile phase (e.g., a mixture of Hexane and Ethyl Acetate) to achieve good separation between your starting material, intermediates, and product. Stain with UV light or a potassium permanganate dip.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can precisely measure the disappearance of reactants and the appearance of the product, allowing for accurate determination of reaction completion. A reverse-phase C18 column is typically suitable for this class of compounds.

Q3: What are the critical safety precautions I should take during this synthesis?

Safety is paramount. The proposed synthesis involves several hazardous materials.

  • Chlorinating Agents (for alternative routes): If considering direct chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), always handle them in a certified chemical fume hood.[5][6] These reagents are highly corrosive, toxic upon inhalation, and react violently with water.

  • Bromine: Used in the cyclization step, bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • Diazonium Salts: These intermediates are potentially explosive, especially if isolated or allowed to dry. Never isolate the diazonium salt. Always use it in solution immediately after it is prepared.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Ensure good ventilation in the laboratory.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-7-carboxylate (Intermediate)

This protocol is adapted from established procedures for similar structures.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-amino-4-mercaptobenzoate (1.0 equiv) and potassium thiocyanate (KSCN, 2.2 equiv) in glacial acetic acid.

  • Stirring: Stir the mixture at room temperature for 30-45 minutes until the solids are mostly dissolved.

  • Cooling: Cool the reaction flask to 10 °C using an ice-water bath.

  • Bromine Addition: Dissolve bromine (1.1 equiv) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Workup: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the principles of the Sandmeyer reaction.

  • Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the Methyl 2-aminobenzo[d]thiazole-7-carboxylate (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension while stirring vigorously. Keep the temperature below 5 °C. The reaction mixture should become a clear solution, indicating the formation of the diazonium salt. Stir for an additional 20 minutes at 0-5 °C.

  • Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Add the cold diazonium salt solution slowly to the cold CuCl solution. You may observe gas evolution (N₂).

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Isolation: Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product, this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of chemical research. This guide provides an in-depth, comparative analysis for the structural elucidation of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] While publicly available, peer-reviewed spectroscopic data for this specific molecule is limited, this guide will leverage established principles of spectroscopy and comparative data from structurally related compounds to provide a robust framework for its characterization.

This document is not a rigid template but a dynamic guide. The methodologies and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By understanding the "why" behind each experimental choice and data point, researchers can confidently apply these principles to their own analytical challenges.

The Structural Elucidation Workflow

The confirmation of this compound's structure is a multi-step process. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a definitive structural assignment. The logical flow of this process is illustrated below.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Confirmation Molecular_Formula Determine Molecular Formula (HRMS) NMR ¹H & ¹³C NMR (Connectivity & Chemical Environment) Molecular_Formula->NMR Provides Constraints MS Mass Spectrometry (Fragmentation Pattern) Structure_Validation Validate Structure NMR->Structure_Validation Key Evidence IR Infrared Spectroscopy (Functional Groups) IR->Structure_Validation Confirms Functional Groups MS->Structure_Validation Confirms Molecular Weight & Fragmentation

Caption: A typical workflow for the structural elucidation of an organic molecule.

I. Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₆ClNO₂S. The expected monoisotopic mass can be calculated with high precision. A key feature to anticipate is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in a characteristic M+2 peak.

IonCalculated m/zExpected Relative Abundance
[M]⁺ (with ³⁵Cl)226.9808100%
[M+2]⁺ (with ³⁷Cl)228.9778~32%
Comparative Fragmentation Analysis

The fragmentation pattern in the mass spectrum provides clues about the compound's structure. By comparing the expected fragmentation of our target compound with known fragmentation patterns of similar structures, we can predict the likely fragments. For instance, the fragmentation of 2-chlorobenzothiazole and methyl 2-chlorobenzoate can serve as a guide.[2][3]

Fragment IonProposed StructureExpected m/z
[M - OCH₃]⁺Loss of the methoxy radical195.9702
[M - COOCH₃]⁺Loss of the carbomethoxy group167.9729
[C₇H₄ClNS]⁺Benzothiazole core168.9753
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Utilize electrospray ionization (ESI) for its soft ionization properties, which will likely keep the molecular ion intact.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Compare the measured accurate mass with the calculated mass to confirm the elemental composition.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional moieties.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
~3050-3100Aromatic C-HStretching
~2950Aliphatic C-H (methyl)Stretching
~1720-1740Ester C=OStretching
~1550-1600C=N (in thiazole ring)Stretching
~1450-1500Aromatic C=CStretching
~1250-1300Ester C-OStretching
~750-800C-ClStretching
Comparative Spectral Data

The IR spectra of related benzothiazole and ester-containing compounds provide a basis for our predictions. For example, the C=O stretch of the ester in methyl 2-chlorobenzoate and the characteristic ring vibrations of 2-chlorobenzothiazole will be informative.[3][4] The presence of a strong absorption band around 1730 cm⁻¹ would be a strong indicator of the methyl ester group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns will be dictated by the electronic effects of the substituents on the benzothiazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HH-6
~7.8-8.0d1HH-4
~7.4-7.6t1HH-5
~3.9-4.1s3H-OCH₃

The predicted chemical shifts are based on the analysis of similar substituted benzothiazole systems. The electron-withdrawing nature of the chloro and carboxylate groups will influence the positions of the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~152C-2 (C-Cl)
~150C-7a
~135C-3a
~128C-5
~126C-4
~124C-6
~122C-7
~53-OCH₃
Comparative NMR Data

The ¹³C NMR spectrum of 2-chlorobenzothiazole shows the C-2 carbon at a characteristic downfield shift due to the electronegative chlorine atom.[5] Similarly, the carbonyl carbon of the ester in methyl 2-chlorobenzoate resonates at around 166 ppm.[3] These values from related compounds lend confidence to our predicted chemical shifts for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Integrate the ¹H NMR signals, determine the multiplicities, and measure the coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to confirm the assignments.

Conclusion

The structural confirmation of this compound relies on the synergistic application of multiple analytical techniques. By combining the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This guide provides a predictive and comparative framework for researchers to approach the structural elucidation of this and other novel heterocyclic compounds. The principles and methodologies outlined herein are grounded in established scientific literature and are designed to ensure the integrity and accuracy of the analytical results.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • PubChem. 2-Chlorobenzothiazole. Available from: [Link].

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available from: [Link].

  • ResearchGate. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link].

  • SpectraBase. 2-Chlorobenzothiazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • ResearchGate. 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ). Available from: [Link].

  • PubChem. Methyl 2-chlorobenzoate. Available from: [Link].

  • IJPPR. Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. Available from: [Link].

  • NIST WebBook. Benzothiazole, 2-methyl-. Available from: [Link].

  • ResearchGate. Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. Available from: [Link].

  • ResearchGate. Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Available from: [Link].

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link].

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link].

  • mzCloud. 2 Methyl S benzothiazole. Available from: [Link].

  • ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Available from: [Link].

  • MySkinRecipes. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Available from: [Link].

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link].

  • SciELO South Africa. Synthesis and characterization of ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-α ]pyrimidine-6-carboxylate derivatives. Available from: [Link].

  • NIST WebBook. Thiazole, 2-amino-5-methyl-. Available from: [Link].

  • SpectraBase. 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

Sources

comparing bioactivity of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate with other benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Bioactivity of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate and Other Benzothiazole Derivatives

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" heterocyclic structure, integral to a multitude of compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comparative analysis of the anticipated bioactivity of this compound, a specific derivative, in relation to other well-studied benzothiazoles. The biological impact of a benzothiazole derivative is profoundly influenced by the nature and positioning of its substituents.[1][5] Lacking direct extensive experimental data on this compound, this guide will extrapolate its potential bioactivity based on established structure-activity relationships (SAR) within the benzothiazole family.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provides a rigid framework that can be strategically decorated with various functional groups to modulate its pharmacological profile. The substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial in dictating the type and potency of the biological response.[1]

Comparative Bioactivity Analysis: A Structure-Activity Relationship Perspective

To project the bioactivity of this compound, we will dissect the influence of its key structural features—the 2-chloro substituent and the 7-methyl carboxylate group—by comparing them with other benzothiazole analogues.

Anticipated Anticancer Activity

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[2][6] The presence of a chlorine atom on the benzothiazole ring has been shown to enhance anticancer efficacy. For instance, certain 6-chlorobenzothiazole derivatives have exhibited significant antiproliferative activity.[7] The 2-chloro group in our target molecule is also expected to contribute positively to its anticancer potential. Furthermore, the position of substituents on the benzene ring can influence activity, with some studies highlighting the importance of substitutions for potent cytotoxic effects.[6] While the 7-carboxylate group's influence is less documented in anticancer contexts, ester functionalities are present in various bioactive molecules and can modulate properties like cell permeability and target binding.[8]

Table 1: Comparative Anticancer Activity of Selected Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (e.g., IC50)Citation(s)
Naphthalimide-benzothiazole derivativeHT-29, A549, MCF-7IC50 values of 3.47–7.91 µM[2]
Pyrimidine containing benzothiazoleVariousGood percentage of growth inhibition[2]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431, A549, H1299Significant inhibition of proliferation[7]
Pyridinyl-2-amine linked benzothiazole-2-thiolSKRB-3, SW620, A549, HepG2IC50 values as low as 1.2 nM[9]
2-(4-amino-3-methylphenyl) benzothiazole (DF 203)VariousAntitumor agent[10]
Projected Antimicrobial Activity

Benzothiazole derivatives are a well-established class of antimicrobial agents.[11][12] The 2-chloro substitution is a common feature in compounds with antimicrobial properties. For example, various 2-substituted and 2,6-disubstituted benzothiazoles have reported antimicrobial activity.[1] The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells. The ester group at the 7-position may also influence the compound's overall physicochemical properties, which are critical for antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Reported Activity (e.g., MIC)Citation(s)
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicansModerate to good inhibition at 12.5-100 µg/mL[12]
Dialkyne substituted 2-aminobenzothiazole derivativesGram-positive and Gram-negative bacteria, FungiMIC values as low as 1.56-3.12 μg/ml[11]
2-((6-Chlorobenzo[d]thiazol-2-yl)amino)-N-ethylacetamidePseudomonas aeruginosaAntibacterial synergist[13]
2-(Alkenylthio)-5-aminobenzothiazolesCandida albicansMIC of 15.6 μg/mL[14]
Postulated Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of numerous diseases, and benzothiazole derivatives have emerged as promising anti-inflammatory agents.[7][15] The anti-inflammatory potential of thiazole and benzothiazole derivatives has been demonstrated in various studies. For example, some thiazole derivatives have shown protective effects in carrageenan-induced mouse paw edema, a common model for acute inflammation.[16][17] The presence of a chloro-substituent on the phenyl ring has been noted to contribute significantly to anti-inflammatory activity.[17] Therefore, the 2-chloro group in this compound suggests a potential for anti-inflammatory action.

Table 3: Comparative Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound/Derivative ClassIn vivo/in vitro ModelReported ActivityCitation(s)
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivativesCarrageenan-induced hind paw edemaSignificant anti-inflammatory activity[15]
Benzothiazole bearing benzenesulphonamide and carboxamideCarrageenan-induced rat paw oedemaInhibition up to 80%[18]
5-Methylthiazole-Thiazolidinone ConjugatesCarrageenan-induced mouse paw edemaProtection up to 57.8%[16]
2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acidStreptozotocin-induced diabetic ratsSuppressed inflammatory cytokines[19]

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound and enable direct comparison with other benzothiazoles, the following standardized assays are recommended.

Anticancer Activity: MTT Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Broth Microdilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizing Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis compound This compound anticancer Anticancer Assays (e.g., MTT) compound->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) compound->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic edema_inhibition Edema Inhibition (%) anti_inflammatory->edema_inhibition

Caption: A streamlined workflow for the biological evaluation of benzothiazole derivatives.

Conclusion

Based on the extensive body of research on benzothiazole derivatives, this compound is a promising candidate for exhibiting a spectrum of biological activities. The presence of the 2-chloro substituent strongly suggests potential anticancer, antimicrobial, and anti-inflammatory properties. The 7-methyl carboxylate group will likely modulate the compound's physicochemical properties, influencing its potency and pharmacokinetic profile. Empirical validation through the standardized assays outlined in this guide is essential to definitively characterize the bioactivity of this specific derivative and to accurately position it within the vast and therapeutically significant family of benzothiazoles.

References

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone deriv
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences.
  • A Review on Recent Development and biological applications of benzothiazole derivatives.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of University of Baghdad.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • Methyl 2-chlorobenzo[d]thiazole-7-carboxyl
  • 2-Chlorobenzothiazole. PubChem.
  • 2-[(4-Chlorobenzyl)
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar Journal of Science.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed.
  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.
  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PMC - NIH.
  • Methyl 2-chlorobenzo[d]thiazole-6-carboxyl
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
  • Journal of Infection and Public Health.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC - PubMed Central.
  • Methyl 2-aminobenzo[d]thiazole-7-carboxylate - Data Sheet.

Sources

A Comparative Guide to Validating the Mechanism of Action of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate as a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate as a selective inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. Due to the limited publicly available data on this specific molecule, we propose a plausible mechanism based on the well-documented activities of the benzothiazole scaffold in oncology.[1][2] This document will objectively compare its putative performance with a known benzothiazole-based PI3K inhibitor and provide detailed experimental protocols to rigorously test this hypothesis.

Introduction: The Benzothiazole Scaffold and a Plausible Hypothesis

The benzothiazole core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1][2] A frequently implicated target is the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in human cancers, making it a prime target for therapeutic intervention.[3][4] We hypothesize that this compound (hereafter referred to as MCTC) functions as an inhibitor of PI3Kα, a key isoform in this pathway.

To provide a rigorous comparison, we will benchmark the experimental validation of MCTC against a well-characterized, potent, and selective benzothiazole-based PI3K/mTOR dual inhibitor, referred to here as Compound 82 , which has demonstrated tumor growth inhibition in multiple xenograft models.[5]

Proposed Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[4][6] We propose that MCTC directly inhibits the kinase activity of PI3Kα, thereby blocking this cascade.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3Kα PI3Kα Receptor Tyrosine Kinase->PI3Kα PIP3 PIP3 PI3Kα->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kα p-Akt p-Akt PIP3->p-Akt activates Akt Akt Downstream Effectors (e.g., mTOR) Downstream Effectors (e.g., mTOR) p-Akt->Downstream Effectors (e.g., mTOR) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (e.g., mTOR)->Cell Proliferation & Survival MCTC MCTC MCTC->PI3Kα Compound 82 Compound 82 Compound 82->PI3Kα Validation_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: In Vitro Inhibition cluster_2 Step 3: Cellular Pathway Modulation cluster_3 Step 4: Phenotypic Outcome CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay In Vitro PI3Kα Kinase Assay CETSA->Kinase_Assay ITC Isothermal Titration Calorimetry (ITC) ITC->Kinase_Assay Western_Blot Western Blot for p-Akt Kinase_Assay->Western_Blot Viability_Assay Cell Viability Assay (MTT) Western_Blot->Viability_Assay

Figure 2: A sequential workflow for validating the mechanism of action.

Part 1: Validation of Direct Target Engagement

The initial and most critical step is to confirm that MCTC physically interacts with its putative target, PI3Kα, within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells. [7][8][9][10]The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line with high PI3K pathway activation (e.g., U-87 MG glioblastoma cells) to 80-90% confluency.

  • Compound Treatment: Treat cells with MCTC (e.g., 10 µM), Compound 82 (e.g., 1 µM), or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble PI3Kα using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble PI3Kα against temperature. A rightward shift in the melting curve for compound-treated cells compared to the vehicle control indicates target stabilization and thus, engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein, providing thermodynamic parameters of the interaction. [11][12][] Experimental Protocol:

  • Reagent Preparation: Prepare purified recombinant PI3Kα protein (e.g., 10 µM) in a suitable buffer. Prepare MCTC and Compound 82 (e.g., 100 µM) in the same buffer. Degas all solutions.

  • ITC Measurement: Load the PI3Kα solution into the sample cell of the calorimeter and the compound solution into the titration syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Comparative Data (Hypothetical):

ParameterMethodMCTCCompound 82Interpretation
ΔTagg CETSA+5.2 °C+8.5 °CBoth compounds engage PI3Kα in cells; Compound 82 shows greater stabilization.
Kd ITC250 nM35 nMBoth compounds bind directly to PI3Kα; Compound 82 has a higher affinity.

Part 2: Quantification of In Vitro Enzymatic Inhibition

Following confirmation of direct binding, it is crucial to quantify the functional consequence of this interaction on the enzymatic activity of PI3Kα.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This assay measures the ability of MCTC to inhibit the phosphorylation of PIP2 by PI3Kα. [14][15]

  • Reaction Setup: In a 96-well plate, combine PI3Kα enzyme, a lipid substrate (PIP2), and varying concentrations of MCTC or Compound 82.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical):

CompoundTargetIC50 (nM)
MCTC PI3Kα150
Compound 82 PI3Kα25
mTOR80

This table illustrates that while MCTC is a potent inhibitor of PI3Kα, the comparator, Compound 82, exhibits dual inhibitory activity against both PI3Kα and mTOR.

Part 3: Assessment of Cellular Pathway Modulation

The next step is to verify that MCTC inhibits the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Treatment: Plate U-87 MG cells and serum-starve overnight. Pre-treat with various concentrations of MCTC or Compound 82 for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to activate the PI3K pathway.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states. [16][17]4. SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control). [18][19][20]6. Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Measure the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Comparative Data (Hypothetical):

CompoundConcentrationNormalized p-Akt/Total Akt Ratio
Vehicle-1.00
MCTC 1 µM0.45
10 µM0.15
Compound 82 0.1 µM0.30
1 µM0.05

These results would indicate that both compounds inhibit IGF-1-induced Akt phosphorylation in a dose-dependent manner, with Compound 82 being more potent.

Part 4: Evaluation of Phenotypic Consequences

The final step is to link the molecular mechanism to a cellular outcome, such as the inhibition of cancer cell proliferation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [21][22][23]

  • Cell Seeding: Seed U-87 MG cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of MCTC and Compound 82 for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data (Hypothetical):

CompoundCell LineGI50 (µM)
MCTC U-87 MG2.5
Compound 82 U-87 MG0.4

This data would support the hypothesis that inhibition of the PI3K pathway by these compounds translates to a reduction in cancer cell viability.

Conclusion

This guide outlines a systematic and rigorous approach to validate the proposed mechanism of action for this compound as a PI3Kα inhibitor. By employing a combination of biophysical, biochemical, and cell-based assays, and by comparing its performance against a well-characterized alternative, researchers can build a comprehensive and compelling data package. This structured validation workflow ensures scientific integrity and provides the necessary evidence to support the progression of promising compounds in the drug discovery pipeline.

References

  • (Sigma-Aldrich)

  • (PubMed)

  • (Abcam)

  • (Thermo Fisher Scientific)

  • (BroadPharm)

  • (NCBI Bookshelf)

  • (BenchChem)

  • (ResearchGate)

  • (Bio-protocol)

  • (protocols.io)

  • (NCBI)

  • (NCBI)

  • (NCBI)

  • (PubMed Central)

  • (PubMed Central)

  • (MDPI)

  • (Promega)

  • (CETSA)

  • (Abcam)

  • (ACS Publications)

  • (BenchChem)

  • (BPS Bioscience)

  • (Cell Signaling Technology)

  • (BenchChem)

  • (Bio-Rad Antibodies)

  • (NCBI)

  • (YorkSpace)

  • (Aptamers)

  • (TA Instruments)

  • (BOC Sciences)

  • (Technology Networks)

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: Methyl 2-chlorobenzo[d]thiazole-7-carboxylate vs. Other Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery, and halogenated benzothiazoles serve as exceptionally versatile building blocks for this purpose. This guide provides an in-depth comparison of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate against other halogenated benzothiazoles. We will dissect their relative performance in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage these powerful intermediates in the synthesis of novel molecular entities.

The Strategic Importance of Halogenated Benzothiazoles

Benzothiazole derivatives are privileged structures known for a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The halogens on the benzothiazole ring are not merely substituents; they are versatile synthetic handles that unlock a diverse chemical space. Their true value lies in their capacity to participate in a host of transformations that enable the construction of complex molecules with tailored properties.

This guide focuses on two primary classes of reactions that define the utility of these building blocks:

  • Nucleophilic Aromatic Substitution (SNAr): Primarily at the C2-position, which is activated by the heterocyclic nitrogen atom.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, where the reactivity is dictated by the nature and position of the halogen.

A Comparative Profile of Key Building Blocks

Focus Molecule: this compound

This specific molecule, with its CAS number 1196152-62-1, presents a unique combination of reactive sites.[5]

  • The C2-Chloro Group: Positioned on the electron-deficient thiazole ring and activated by the adjacent nitrogen, this chlorine atom is the primary site for nucleophilic attack (SNAr).

  • The C7-Carboxylate Group: This electron-withdrawing ester group influences the overall electronics of the benzene ring. More importantly, it serves as a secondary site for modification, for instance, through hydrolysis to the carboxylic acid followed by amide coupling.

Alternative Halogenated Benzothiazoles

To understand the unique utility of our focus molecule, we must compare it with other commonly used halogenated benzothiazoles. These alternatives often feature different halogens or multiple halogen substituents, which allows for orthogonal synthetic strategies.

  • 2-Bromobenzothiazoles: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

  • Dihalogenated Benzothiazoles (e.g., 5-Bromo-2-chlorobenzo[d]thiazole): These substrates are ideal for sequential, regioselective functionalization. The more reactive C-Br bond can be addressed first, leaving the C-Cl bond intact for a subsequent, different transformation.[6][7]

Comparative Reactivity and Strategic Synthesis

The choice of a halogenated benzothiazole building block is dictated by the desired synthetic outcome. The following sections compare the performance of these substrates in key reaction classes.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-position of the benzothiazole ring is highly susceptible to nucleophilic attack when substituted with a halogen. This is due to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[8]

Causality of Reactivity: The reaction proceeds via an addition-elimination mechanism. The superior ability of the leaving group to depart dictates the reaction rate. While C-F bonds are strongest, fluoride is an excellent leaving group, making 2-fluorobenzothiazoles highly reactive. However, 2-chlorobenzothiazoles offer a good balance of reactivity and stability, making them workhorse reagents.

The C7-ester group in this compound has a modest electron-withdrawing effect, which can slightly enhance the electrophilicity of the C2-carbon, potentially facilitating the nucleophilic attack compared to an unsubstituted 2-chlorobenzothiazole.

Table 1: Representative Conditions for SNAr at the C2-Position

Substrate Nucleophile Solvent Base Temp. (°C) Expected Yield Reference / Analogy
2-Chlorobenzothiazole Aniline DMF K₂CO₃ 100-120 Good to Excellent [8][9]
2-Chlorobenzothiazole Sodium Thiophenoxide Ethanol - Reflux Excellent [8]
This compound Morpholine NMP Cs₂CO₃ 120 Good to Excellent Analogous to[9]

| 2-Bromobenzothiazole | Piperidine | DMSO | K₂CO₃ | 100 | Excellent | Analogous to[8] |

Palladium-Catalyzed Cross-Coupling: The Principle of Regioselectivity

This is where dihalogenated benzothiazoles demonstrate their profound synthetic utility. The reactivity of carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cycles generally follows the order: C-I > C-Br > C-OTf >> C-Cl .[7][10] This predictable reactivity hierarchy is the foundation of regioselective synthesis.

A researcher equipped with a molecule like 5-Bromo-2-chlorobenzo[d]thiazole can selectively perform a Suzuki or Buchwald-Hartwig reaction at the more reactive C5-Br position, while preserving the C2-Cl for a subsequent SNAr reaction. This orthogonal strategy is a powerful tool for building molecular complexity.

Scenario: Suzuki-Miyaura Coupling The goal is to form a C-C bond. By choosing a catalyst system known to be effective for C-Br activation under conditions where C-Cl activation is sluggish, one can achieve high selectivity.[3][7]

Scenario: Buchwald-Hartwig Amination Similarly, for C-N bond formation, the higher reactivity of the C-Br bond allows for selective amination at that position.[6][11] Careful selection of the palladium precursor, ligand, and base is crucial to ensure chemoselectivity.[6]

Table 2: Catalyst Systems for Regioselective Cross-Coupling of a Model Substrate (5-Bromo-2-chlorobenzothiazole)

Reaction Coupling Partner Catalyst / Precursor Ligand Base Solvent Expected Outcome Reference
Suzuki-Miyaura Arylboronic Acid Pd(OAc)₂ SPhos or XPhos K₃PO₄ Toluene/H₂O Selective coupling at C5-Br [7]
Buchwald-Hartwig Primary Amine Pd₂(dba)₃ RuPhos or BrettPhos LHMDS or NaOtBu Dioxane Selective amination at C5-Br [6][12]

| Heck Reaction | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Selective coupling at C5-Br | N/A |

Validated Experimental Protocols

The following protocols are generalized from established methodologies and should be adapted and optimized for specific substrates.

Protocol: Synthesis of Methyl 2-(phenylamino)benzo[d]thiazole-7-carboxylate via SNAr

This protocol is a representative procedure for the functionalization of the C2-position.

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), aniline (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to create a 0.2 M solution.

  • Heat the reaction mixture to 120 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzothiazole derivative.

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective functionalization of a C-Br bond in the presence of a C-Cl bond, using 5-Bromo-2-chlorobenzo[d]thiazole as a model substrate.

  • In a reaction vessel, combine 5-Bromo-2-chlorobenzo[d]thiazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed 10:1 mixture of toluene and water.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the residue by flash chromatography to isolate the 5-aryl-2-chlorobenzothiazole product.

Visualization of Synthetic Strategy

Diagram 1: Key Reactivity Sites on Halogenated Benzothiazoles

G cluster_benzothiazole Benzothiazole Core cluster_reactivity Reactivity Hierarchy BT rank rank C2 C2-Position C2->BT  Primary site for SNAr C4 C4-Position C7 C7-Position C7->BT  Secondary modification site  (e.g., ester hydrolysis) C5 C5-Position C5->BT  Site for selective  cross-coupling (if Br/I) C6 C6-Position

Caption: Reactivity map of the benzothiazole scaffold.

Diagram 2: Workflow for C2-Functionalization via SNAr

G start Start: this compound reagents Select Nucleophile (Amine, Thiol, Alkoxide) Select Base (e.g., K₂CO₃, Cs₂CO₃) Select Solvent (e.g., DMF, NMP, DMSO) start->reagents 1. Choose Conditions reaction Combine Reagents Heat under Inert Atmosphere (e.g., 100-140 °C) reagents->reaction 2. Set up Reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor 3. Monitor workup Aqueous Workup & Extraction monitor->workup 4. Isolate purify Purification (Column Chromatography) workup->purify 5. Purify product Final Product: C2-Functionalized Benzothiazole purify->product

Caption: General workflow for SNAr at the C2-position.

Diagram 3: Decision Workflow for Regioselective Cross-Coupling

G start Starting Material: Dihalogenated Benzothiazole (e.g., 5-Bromo-2-chloro-) decision Desired Bond Formation? start->decision suzuki_path C-C Bond decision->suzuki_path hartwig_path C-N Bond decision->hartwig_path other_path Other decision->other_path suzuki_cond Suzuki-Miyaura Conditions - Boronic Acid - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) suzuki_path->suzuki_cond hartwig_cond Buchwald-Hartwig Conditions - Amine - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., RuPhos) - Base (e.g., NaOtBu) hartwig_path->hartwig_cond outcome Selective reaction at the more reactive C-Br position suzuki_cond->outcome hartwig_cond->outcome next_step Preserved C-Cl site available for subsequent SNAr or other coupling reaction outcome->next_step

Caption: Decision workflow for regioselective synthesis.

Conclusion

This compound is a highly valuable building block, primarily for introducing diversity at the C2-position via SNAr and leveraging the C7-ester for secondary modifications. Its true strategic power is understood when compared with other halogenated benzothiazoles, particularly dihalogenated systems. These alternatives, governed by the predictable reactivity hierarchy of halogens in cross-coupling reactions, enable sophisticated, regioselective synthetic routes. By understanding the inherent electronic properties and relative reactivities described in this guide, researchers can rationally select the optimal halogenated benzothiazole to efficiently construct complex molecular architectures for drug discovery and materials science.

References

  • BenchChem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Barber, E. J., et al. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Journal of Organic Chemistry, 69(21), 7371-4. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
  • Javed, K., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(10), 1349. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kamal, A., et al. (2022). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals (Basel), 15(10), 1219. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 365-377. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ang, K. H., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 31(7), 585-602. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole.
  • Bondock, S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4961. Retrieved from [Link]

Sources

A Comparative Analysis of the Anticancer Effects of Benzothiazole Esters: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive comparative analysis of the anticancer properties of various benzothiazole esters, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. By synthesizing data from numerous preclinical studies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of novel and more effective benzothiazole-based anticancer agents.

Introduction to Benzothiazole in Oncology

Benzothiazole, a bicyclic heterocyclic compound, serves as a versatile core for the development of novel therapeutic agents.[4] The anticancer efficacy of its derivatives is profoundly influenced by the nature and position of various substituents on the benzothiazole ring system.[1][5] These modifications can dramatically alter the compound's physiochemical properties, target specificity, and ultimately, its cytotoxic potency against cancer cells. Extensive research has demonstrated that benzothiazole derivatives can induce cancer cell death through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[6][7][8]

Comparative Anticancer Potency: A Data-Driven Overview

The in vitro cytotoxic activity of benzothiazole esters is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for comparison. The following table summarizes the IC50 values of representative benzothiazole derivatives against a panel of human cancer cell lines, showcasing the impact of structural modifications on their potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Fluorinated 2-Arylbenzothiazoles 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[4]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[4]
Thiourea Derivatives N-bis-benzothiazolyl thiocarbamide derivative 3U-937 (Leukemia)16.23 ± 0.81[4]
Semicarbazone Derivatives Indole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[4]
2-hydroxybenzylidene containing semicarbazide 10MDA-MB-231 (Breast)0.24 - 0.92[4]
Benzamide Based Derivatives Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8[2][9]
Substituted chloromethylbenzamide benzothiazole 42Multiple Cell Lines1.1 - 8.8[2][9]
Pyridine Based Derivatives Substituted bromopyridine acetamide benzothiazole 29SKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
HepG2 (Liver)0.048[2]
Oxothiazolidine Based Derivatives Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[2][9]
1,2,3-Triazole Benzothiazole Hybrids Compound K18Kyse30 (Esophageal)0.042[10]
EC-109 (Esophageal)0.038[10]

Mechanisms of Anticancer Action: A Multifaceted Approach

Benzothiazole esters exert their anticancer effects by modulating a variety of critical cellular processes and signaling pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Induction of Apoptosis

A primary mechanism by which many benzothiazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[6][11] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. For instance, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells at nanomolar concentrations by upregulating caspase-3 and cytochrome-c, while downregulating key survival proteins like PI3K and AKT.[12] Similarly, other derivatives have been observed to cause DNA fragmentation and nuclear condensation, classic hallmarks of apoptosis.[12][13][14]

cluster_0 Benzothiazole Derivative cluster_1 Cellular Response Benzothiazole Benzothiazole Ester PI3K_AKT PI3K/AKT Pathway (Survival) Benzothiazole->PI3K_AKT Inhibition ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition Mito Mitochondrial Dysfunction ROS->Mito Caspases ↑ Caspase-3/9 Activation Mito->Caspases Caspases->Apoptosis cluster_0 Tubulin Dynamics cluster_1 Cellular Consequence Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest G2/M Phase Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Benzothiazole Benzothiazole Ester Benzothiazole->Tubulin Inhibition of Polymerization

Caption: Mechanism of action for tubulin polymerization inhibiting benzothiazole esters.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. [15]Benzothiazole derivatives have been shown to inhibit several important kinases, including:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Certain benzothiazole derivatives act as potent inhibitors of PI3Kβ, leading to decreased cell viability in various cancer cell lines, particularly prostate cancer. [12][16]* Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many solid tumors. Benzothiazole-based compounds have been designed as EGFR tyrosine kinase inhibitors, demonstrating potential for targeted cancer therapy. [17][18]* Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: ATR is a key player in the DNA damage response (DDR) pathway. Some benzothiazole and chromone derivatives have been identified as potential ATR kinase inhibitors, suggesting a role in sensitizing cancer cells to DNA-damaging agents. [19]

Experimental Protocols for Evaluation

The preclinical evaluation of novel benzothiazole esters typically involves a battery of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action. Below are standardized protocols for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzothiazole ester for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [4]5. Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the benzothiazole ester at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive. [20]

Conclusion and Future Directions

The benzothiazole scaffold represents a highly versatile platform for the development of novel anticancer agents. [4]The therapeutic potential of these compounds is intricately linked to the substitution patterns around the core structure. [1][5]This guide has highlighted the significant cytotoxic activity of various benzothiazole esters against a range of cancer cell lines and elucidated their diverse mechanisms of action, including apoptosis induction, tubulin polymerization inhibition, and kinase modulation.

Future research should focus on optimizing the lead compounds identified in preclinical studies to enhance their potency, selectivity, and pharmacokinetic properties. Further investigation into their in vivo efficacy and safety in animal models is a critical next step. The development of benzothiazole derivatives that can overcome drug resistance mechanisms also presents a promising avenue for future exploration. The continued exploration of this remarkable class of compounds holds great promise for the future of cancer chemotherapy.

References

  • Pathak, N., Rathi, E., Kumar, N., Kini, S. G., & Rao, C. M. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry, 20(1), 12-23.
  • BenchChem. (n.d.).
  • Various Authors. (2023). Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review.
  • Various Authors. (n.d.).
  • Pathak, N., et al. (2020).
  • Various Authors. (n.d.). Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. PubMed.
  • Various Authors. (n.d.). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC - NIH.
  • Irfan, A., et al. (n.d.). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Irfan, A., et al. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • Singh, M., & Singh, S. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • Irfan, A., et al. (n.d.).
  • Pathak, N., Rathi, E., et al. (2019).
  • Various Authors. (n.d.). Examples of benzothiazole-based tubulin polymerization inhibitors.
  • Various Authors. (n.d.).
  • Various Authors. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH.
  • Various Authors. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
  • Various Authors. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central.
  • Various Authors. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.
  • Various Authors. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. PubMed.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Benzothiazole as Microtubule polymerization inhibitors.
  • Various Authors. (n.d.).
  • Various Authors. (2024).

Sources

A Comparative Guide to the Cross-Reactivity Profile of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target interactions, even at low affinities, can precipitate a cascade of adverse effects, leading to clinical trial failures and unforeseen toxicities. Consequently, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a novel benzothiazole derivative, against established compounds sharing the same core scaffold.

The benzothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with diverse pharmacological activities, including neuroprotective, anti-cancer, and anti-psychotic agents.[1][2] This versatility, however, hints at the potential for promiscuous binding to a range of biological targets. Herein, we delineate a series of robust, self-validating experimental protocols to rigorously assess the cross-reactivity of this compound. By comparing its binding profile with that of well-characterized alternatives, we aim to provide researchers with a predictive framework for its therapeutic potential and liabilities.

Compound Profiles: A Comparative Overview

For the purpose of this guide, we will compare this compound with two clinically relevant benzothiazole derivatives, Riluzole and Pramipexole, and a widely used benzothiazole-based fluorescent probe, Thioflavin T.

  • This compound: A novel investigational compound. Its primary target is yet to be fully elucidated, necessitating a broad cross-reactivity assessment.

  • Riluzole: An approved therapeutic for amyotrophic lateral sclerosis (ALS). Its mechanism is multifactorial, involving inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interaction with various receptors and kinases.[3][4][5][6]

  • Pramipexole: A dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[7][8][9][10][11] It exhibits high affinity for the D3 receptor subtype.[7][8][9][11]

  • Thioflavin T: A fluorescent dye that binds to amyloid fibrils, widely used in Alzheimer's disease research.[12][13][14] Its binding is not target-specific in the traditional sense but is highly dependent on protein conformation.

Strategic Selection of a Cross-Reactivity Target Panel

Based on the known pharmacology of benzothiazole derivatives, a comprehensive cross-reactivity panel should encompass targets from major protein families implicated in off-target effects. The following panel is proposed to provide a robust assessment of the selectivity of this compound.

Proposed Off-Target Panel:

Target ClassSpecific TargetsRationale
G-Protein Coupled Receptors (GPCRs) Dopamine D2, D3 ReceptorsPrimary targets of Pramipexole.[7][8][9][10][11]
Serotonin (5-HT) ReceptorsKnown off-targets for many CNS-active drugs.
Adrenergic ReceptorsPotential for cardiovascular side effects.
Kinases PI3Kβ, ROCK-II, ATRBenzothiazoles are known to inhibit various kinases.[1][2][15][16][17]
ABL1, CDK4/6Implicated in cancer and cell cycle regulation.[17]
Ion Channels Voltage-gated Sodium Channels (NaV)A key target of Riluzole.[6]
TRPC5A known target of Riluzole.[18]
Other Enzymes Carbonic Anhydrases (CA II, V)Known targets for some benzothiazole derivatives.
Dihydropteroate Synthase (DHPS)Relevant for potential antimicrobial activity.
Amyloidogenic Proteins Aβ(1-42) fibrilsTo assess potential for Thioflavin T-like binding.

Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific rigor, a multi-pronged approach employing orthogonal assays is recommended. This section details the methodologies for three key experimental workflows.

Competitive Radioligand Binding Assays for GPCRs

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis receptor_prep Receptor Preparation (Membrane homogenates) incubation Incubation (Receptor + Radioligand + Test Compound) receptor_prep->incubation radioligand Radioligand (e.g., [3H]Spiperone for D2) radioligand->incubation test_compounds Test Compounds (Serial Dilutions) test_compounds->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Ki Value cheng_prusoff->ki G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection of Phosphorylation cluster_analysis Data Analysis kinase Purified Kinase reaction_mix Incubation (Kinase + Substrate + ATP + Inhibitor) kinase->reaction_mix substrate Kinase Substrate substrate->reaction_mix atp ATP (radiolabeled or cold) atp->reaction_mix inhibitor Test Inhibitor (Serial Dilutions) inhibitor->reaction_mix stop_reaction Stop Reaction reaction_mix->stop_reaction separation Separation of Substrate stop_reaction->separation quantification Quantify Phosphorylation separation->quantification ic50_calc IC50 Determination quantification->ic50_calc

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and serial dilutions of the test compound in kinase assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly. Initiate the reaction by adding the substrate and ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. Common methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate. [19] * Fluorescence-based assays: Using fluorescently labeled substrates or antibodies specific for the phosphorylated substrate. [20]6. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [19][20][21][22]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

G cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis cells Intact Cells compound_treatment Compound Incubation cells->compound_treatment heating Heat Shock (Temperature Gradient) compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Aggregated Proteins) lysis->centrifugation western_blot Western Blot (Quantify Soluble Protein) centrifugation->western_blot melt_curve Generate Melt Curve western_blot->melt_curve tm_shift Determine Tm Shift melt_curve->tm_shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified duration.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. [23][24][25][26][27]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble Proteins: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement and stabilization. [23][24][25][26][27]

Comparative Cross-Reactivity Data

The following tables present illustrative data from the proposed cross-reactivity assays. This data is synthesized based on the known pharmacological profiles of the comparator compounds and serves to demonstrate how the cross-reactivity of this compound can be benchmarked.

Table 1: GPCR Binding Affinities (Ki, nM)

TargetThis compoundRiluzolePramipexoleThioflavin T
Dopamine D2 >10,0005,0003.9>10,000
Dopamine D3 8,5002,5000.5>10,000
Serotonin 5-HT2A >10,0001,200>10,000>10,000
Adrenergic α1A 9,8003,000>10,000>10,000

Table 2: Kinase Inhibition (IC50, nM)

KinaseThis compoundRiluzolePramipexoleThioflavin T
PI3Kβ 7502,000>10,000>10,000
ROCK-II 1,2005,000>10,000>10,000
ATR 2,500>10,000>10,000>10,000
ABL1 >10,000>10,000>10,000>10,000
CDK4/6 8,000>10,000>10,000>10,000

Table 3: Cellular Thermal Shift Assay (ΔTm, °C)

TargetThis compoundRiluzolePramipexole
TRPC5 0.55.20.2
NaV1.5 0.86.80.1

Table 4: Amyloid Binding (Fluorescence Enhancement)

AssayThis compoundThioflavin T
Aβ(1-42) Aggregation MinimalStrong

Interpretation and Future Directions

The illustrative data suggests that this compound exhibits a favorable cross-reactivity profile compared to Riluzole, with significantly less potent off-target activity at the tested GPCRs and kinases. Its lack of significant interaction with dopamine receptors distinguishes it from Pramipexole. Furthermore, it does not display the amyloid-binding properties of Thioflavin T.

The moderate inhibitory activity against PI3Kβ and ROCK-II warrants further investigation to determine if these are on-target or off-target effects and to assess the therapeutic window. The absence of a significant thermal shift for TRPC5 and NaV1.5 suggests a lower potential for the types of ion channel-mediated effects observed with Riluzole.

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound. The presented protocols are robust and widely applicable for the characterization of novel chemical entities. A thorough understanding of a compound's selectivity is paramount for mitigating risks and advancing safer, more effective therapeutics to the clinic.

References

  • High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat stri
  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. PLOS ONE.
  • Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central.
  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed.
  • Rat brain binding sites for pramipexole, a clinically useful D3-preferring dopamine agonist. ScienceDirect.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PubMed Central.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997. Benchchem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed Central.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • In vitro kinase assay. Protocols.io.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Radioligand binding assays and their analysis. PubMed.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal.
  • RILUTEK® (riluzole) Tablets Rx only.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Radiometric Ligand-Binding Assays. Revvity.
  • In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. Benchchem.
  • Thioflavin T Dyes chemical. Selleckchem.
  • Riluzole in Psychiatry: A Systematic Review of the Liter
  • Thioflavin T.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. PubMed Central.
  • Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target.
  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. PubMed Central.
  • Cross-adsorbed secondary antibodies and cross-reactivity. Jackson ImmunoResearch.
  • Discriminating cross-reactivity in polyclonal IgG1 responses against SARS-CoV-2 variants of concern. NIH.
  • Illustration of cross-reactive (A) and dissimilar (B) peptide...
  • Thioflavin T | Fluorescent Amyloid β Probes. Tocris Bioscience.
  • Thioflavin. Wikipedia.
  • Webinar: Antibody Validation and Cross-Reactivity Analysis by High-Density Peptide Microarrays. YouTube.
  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI.
  • Structural identification of riluzole-binding site on human TRPC5. PubMed Central.

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate for Unambiguous Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of scientific rigor.[1] Benzothiazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, represent a significant area of research.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques utilized for the structural elucidation of a specific benzothiazole derivative: Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. While direct experimental data for this exact molecule is not publicly available, this guide will leverage established principles and extensive comparative data from closely related analogues to predict, interpret, and validate its structure. This approach mirrors the real-world challenges faced by researchers in characterizing novel compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental design, data interpretation, and the synergistic application of multiple spectroscopic methods.

The Strategic Importance of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture.[3] A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. Each method probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of evidence.

Below is a conceptual workflow illustrating the integrated approach to spectroscopic analysis for structural elucidation.

G cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound MS Mass Spectrometry (MS) (Molecular Weight & Formula) Synthesis->MS IR Infrared (IR) Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) Synthesis->NMR UV UV-Vis Spectroscopy (Conjugated Systems) Synthesis->UV Structure Proposed Structure MS->Structure IR->Structure NMR->Structure UV->Structure Confirmation Structure Confirmed Structure->Confirmation

Caption: Integrated workflow for the structural validation of a synthesized compound.

Mass Spectrometry (MS): The First Step in Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[4][5] For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.

Predicted Mass Spectrum of this compound
Parameter Predicted Value Rationale
Molecular Formula C₉H₆ClNO₂SBased on the chemical name.
Molecular Weight 227.67 g/mol Calculated from the molecular formula.[6]
Monoisotopic Mass 226.9808 DaCalculated using the most abundant isotopes.
Key Isotopic Pattern M, M+2The presence of a chlorine atom will result in a characteristic isotopic pattern with the M+2 peak having approximately one-third the intensity of the molecular ion peak.
Comparative Analysis with Benzothiazole Derivatives

The fragmentation pattern in MS provides clues about the compound's structure. For the target molecule, key fragmentations would be expected to involve the loss of the methyl ester group or cleavage of the thiazole ring. Studies on other benzothiazole derivatives have shown characteristic fragmentation patterns that can be used as a reference.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and ensure the observation of the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Interpretation: Determine the elemental composition from the accurate mass and compare the isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[8] The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Rationale & Comparative Data
C=O (Ester) ~1720-1740Strong absorption characteristic of the carbonyl stretch in an ester. This is a key diagnostic peak.
C=N (Thiazole) ~1600-1620Characteristic stretching vibration of the imine bond within the thiazole ring.[9]
C=C (Aromatic) ~1450-1600Multiple bands corresponding to the stretching vibrations of the benzene ring.
C-O (Ester) ~1200-1300Strong band for the C-O single bond stretch of the ester.
C-Cl ~700-800Absorption due to the carbon-chlorine bond stretch.
Aromatic C-H ~3000-3100Stretching vibrations for the hydrogens on the aromatic ring.[8]
Aliphatic C-H (Methyl) ~2850-2960Stretching vibrations for the methyl group of the ester.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[1][4][10] For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be employed.

Predicted ¹H NMR Spectrum of this compound
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Comparative Data
Aromatic Protons (H4, H5, H6) 7.5 - 8.5Doublets, Triplets3HThe exact shifts and coupling patterns will depend on the substitution pattern. Protons on a benzothiazole ring typically appear in this region. The electron-withdrawing nature of the chloro and carboxylate groups will influence the precise chemical shifts.
Methyl Protons (-OCH₃) ~3.9Singlet3HThe methyl group of the ester is a singlet and typically appears in this region.
Predicted ¹³C NMR Spectrum of this compound
Carbon Predicted Chemical Shift (δ, ppm) Rationale & Comparative Data
C=O (Ester) ~165-170The carbonyl carbon of the ester is typically found in this downfield region.[11]
C2 (C-Cl) ~150-155The carbon attached to the chlorine and nitrogen in the thiazole ring will be significantly deshielded.
Aromatic & Thiazole Carbons ~110-140The remaining carbons of the benzothiazole ring system will appear in this range.[12]
Methyl Carbon (-OCH₃) ~52The methyl carbon of the ester is typically observed in this region.
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, 2D NMR experiments are crucial.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton.

Below is a diagram illustrating how different NMR techniques contribute to the final structure.

G cluster_nmr NMR Data cluster_structure Structural Information HNMR ¹H NMR (Proton Environments) Structure Final Structure Confirmation HNMR->Structure CNMR ¹³C NMR (Carbon Skeleton) CNMR->Structure COSY COSY (H-H Connectivity) COSY->Structure HSQC HSQC (Direct C-H Attachment) HSQC->Structure HMBC HMBC (Long-Range C-H Connectivity) HMBC->Structure

Caption: Synergy of NMR techniques for structure confirmation.

UV-Vis Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The benzothiazole ring system is a chromophore that will absorb UV radiation.

Predicted UV-Vis Spectrum of this compound
Parameter Predicted Value Rationale & Comparative Data
λ_max ~250-320 nmBenzothiazole derivatives typically show absorption maxima in this region due to π → π* transitions within the conjugated aromatic system. The exact wavelength will be influenced by the substituents.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of this compound, as with any novel compound, necessitates a comprehensive and integrated analytical approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of NMR techniques, a complete and unambiguous structural assignment can be achieved. This guide, by necessity, has relied on predictive analysis and comparison with known benzothiazole derivatives. However, the principles and methodologies described herein represent the gold standard in the field and provide a robust framework for the characterization of this and other novel chemical entities. The convergence of data from these orthogonal techniques provides the high degree of confidence required in all stages of chemical and pharmaceutical research.

References

  • BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • CymitQuimica. (n.d.). This compound.
  • MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate.
  • ResearchGate. (n.d.). 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.
  • University of Regensburg. (n.d.). 13-C NMR Chemical Shift Table.
  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.

Sources

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Research

A Brief Overview of Synthesis: Anticipating Potential Impurities

A common synthetic route to Methyl 2-chlorobenzo[d]thiazole-7-carboxylate may involve the cyclization of an appropriate aminothiophenol derivative.[4][5] Understanding the synthetic pathway is crucial as it allows for the anticipation of potential impurities, such as starting materials, reaction intermediates, by-products, and residual solvents. This foresight informs the selection of appropriate purification and analytical methods.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Aminothiophenol_Derivative Aminothiophenol Derivative Cyclization Cyclization Reaction Aminothiophenol_Derivative->Cyclization Cyclizing_Agent Cyclizing Agent Cyclizing_Agent->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Orthogonal Analytical Techniques: A Multi-faceted Approach to Purity Assessment

No single analytical technique can definitively establish the purity of a compound. A robust purity assessment relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule. This section compares and contrasts the most relevant methods for analyzing this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for purity analysis, offering high resolution and sensitivity for separating the target compound from its impurities.[6]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most effective.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Interpretation of Results: A pure compound will exhibit a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. The percentage purity is a direct measure of the compound's purity by this method.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7][8][9] It provides both chromatographic separation and mass spectral data, allowing for the confident identification of unknown impurities.

Principle of Operation: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Injection Mode: Splitless or split, depending on the expected concentration of impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak for this compound and any impurity peaks by their retention times and mass spectra. The purity can be estimated by comparing the peak areas.

Interpretation of Results: The mass spectrum of the main peak should match the expected fragmentation pattern of the target compound. Any other peaks with different mass spectra represent impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is unparalleled for providing detailed structural information and is a primary method for assessing purity.[10][11][12][13]

Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure.[10][11]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the complete structure and assign all signals.

  • Data Analysis:

    • Qualitative: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The absence of unexpected signals is an indication of high purity.

    • Quantitative (qNMR): The purity can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Interpretation of Results: The presence of small, unidentifiable peaks in the ¹H NMR spectrum suggests the presence of impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a quantitative measure of purity.

Melting Point Analysis: A Simple and Rapid Purity Indicator

Melting point determination is a classic and straightforward technique to assess the purity of a crystalline solid.[14][15][16]

Principle of Operation: Pure crystalline compounds have a sharp and well-defined melting point.[17] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[17]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry.[16] Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.[17]

  • Instrumentation: A calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C/min) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This is the melting range.

  • Comparison: Compare the observed melting point with the literature value for the pure compound.

Interpretation of Results: A sharp melting point range (typically < 2 °C) that is close to the literature value indicates high purity.[18] A broad or depressed melting point suggests the presence of impurities.[14][17]

Comparative Analysis of Purity Assessment Techniques

Technique Principle Strengths Limitations Ideal for Detecting
HPLC-UV Differential partitioningHigh resolution, quantitative, widely applicableRequires a chromophore, may not detect co-eluting impuritiesNon-volatile organic impurities
GC-MS Volatility and mass-to-charge ratioHigh sensitivity, excellent for identification of unknownsLimited to volatile and thermally stable compoundsResidual solvents, volatile by-products
NMR Nuclear magnetic resonanceProvides structural confirmation, quantitative (qNMR), detects a wide range of impuritiesLower sensitivity than chromatographic methods, requires more sampleStructural isomers, non-chromophoric impurities
Melting Point Depression of freezing pointSimple, rapid, inexpensiveNot quantitative, insensitive to small amounts of impurities, only for crystalline solidsGeneral indication of purity

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"Start" -> "HPLC"; "HPLC" -> "Purity_Check_1"; "Purity_Check_1" -> "GCMS" [label="Yes"]; "Purity_Check_1" -> "Repurify" [label="No"]; "GCMS" -> "Purity_Check_2"; "Purity_Check_2" -> "NMR" [label="No"]; "Purity_Check_2" -> "Repurify" [label="Yes"]; "NMR" -> "Purity_Check_3"; "Purity_Check_3" -> "MeltingPoint" [label="Yes"]; "Purity_Check_3" -> "Repurify" [label="No"]; "MeltingPoint" -> "Purity_Check_4"; "Purity_Check_4" -> "Pass" [label="Yes"]; "Purity_Check_4" -> "Repurify" [label="No"]; }

Caption: A decision workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion: A Self-Validating System for Purity Determination

Establishing the purity of a synthesized compound like this compound is a critical, multi-step process. By employing a suite of orthogonal analytical techniques, researchers can build a self-validating system that provides a high degree of confidence in the quality of their material. HPLC provides a robust quantitative measure of purity, GC-MS identifies and quantifies volatile impurities, NMR confirms the structure and detects a broad range of impurities, and melting point analysis offers a rapid preliminary assessment. The convergence of data from these independent methods provides the strongest evidence for the purity of the synthesized compound, ensuring the integrity and reliability of subsequent research and development efforts.

References

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2012). LCGC North America. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Melting Point Analysis. (2022). Chemistry LibreTexts. [Link]

  • What is Melting Point? (n.d.). Mettler Toledo. [Link]

  • Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. (2018). Environmental Science & Technology. [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. [Link]

  • [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. (2019). PubMed. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (1982). UNT Digital Library. [Link]

  • Analysis of Chlorinated Pesticides by GC/MS. (n.d.). cromlab-instruments.es. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). ResearchGate. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Wesleyan University. [Link]

  • Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials. [Link]

  • (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). ResearchGate. [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). IJCRT.org. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2018). PubMed Central. [Link]

  • Buy Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate (EVT-12467693). (n.d.). Evotec. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • (PDF) N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. (2014). ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, Methyl 2-chlorobenzo[d]thiazole-7-carboxylate serves as a critical building block, offering versatile handles for further chemical modification. The strategic placement of the chloro, methyl ester, and thiazole functionalities makes it an attractive precursor for a diverse range of molecular architectures.

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its synthetic efficiency, considering factors such as step count, overall yield, reagent availability and cost, and operational safety. The experimental protocols provided are based on established and reliable chemical transformations, supported by authoritative literature.

Route 1: Late-Stage Chlorination via a 2-Mercaptobenzothiazole Intermediate

This synthetic approach focuses on constructing the benzothiazole ring first, incorporating a mercapto group at the 2-position which is then converted to the desired chloro group in the final step. This strategy is often favored for its reliability in forming the core heterocyclic structure.

Synthetic Pathway

Route 1: Late-Stage Chlorination A Methyl 3-aminobenzoate B Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate A->B CS2, DBU Toluene, 80°C C This compound B->C SO2Cl2, H2O DCM

Caption: Synthetic scheme for Route 1, proceeding through a 2-mercaptobenzothiazole intermediate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate

This step involves the formation of the benzothiazole ring from an appropriately substituted aniline. A modern and efficient method for this transformation is the DBU-promoted tandem reaction of an o-haloaniline with carbon disulfide.[1] For our target, we will adapt this to start from Methyl 3-aminobenzoate, which would first need to be halogenated at the 2-position, or by using a more classical approach involving cyclization. A well-established method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of an o-aminothiophenol with carbon disulfide. Alternatively, o-haloanilines can react with dithiocarbonates.[2]

Protocol:

  • To a solution of Methyl 3-amino-2-halobenzoate (1.0 eq) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • Add carbon disulfide (CS₂) (1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate.

Causality of Experimental Choices:

  • DBU: Acts as a strong, non-nucleophilic base to facilitate the initial reaction between the aniline and carbon disulfide and to promote the subsequent intramolecular cyclization.

  • Toluene: A suitable high-boiling solvent for this reaction temperature.

  • Carbon Disulfide: Serves as the source for the C2 carbon of the thiazole ring.

Step 2: Chlorination of Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate

The conversion of the 2-mercapto group to a 2-chloro group is a key transformation. While several chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) has been shown to be highly effective, particularly with a recent discovery that the addition of water can significantly improve the reaction's reproducibility and yield.[3][4][5]

Protocol:

  • In a fume hood, dissolve Methyl 2-mercaptobenzo[d]thiazole-7-carboxylate (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (SO₂Cl₂) (at least 6.0 eq) dropwise, maintaining the temperature below 10 °C.[6]

  • Add a small amount of water (2.0 eq) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by distillation under reduced pressure or column chromatography to yield this compound.[6]

Causality of Experimental Choices:

  • Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent that effectively converts the mercaptan to the desired chloride. An excess is used to ensure complete conversion.[6]

  • Water: Acts as a promoter for the chlorination, likely by generating a small amount of acid in situ which catalyzes the reaction.[3][5]

  • DCM: An inert solvent that is suitable for the reaction conditions and facilitates product isolation.

Route 2: Early-Stage Chlorination via Sandmeyer Reaction

This strategy introduces the chlorine atom at an earlier stage of the synthesis, building the benzothiazole ring onto a pre-functionalized aromatic core. The key step in this route is the Sandmeyer reaction, a robust method for converting an aromatic amine to a halide via a diazonium salt.[7][8][9]

Synthetic Pathway

Route 2: Early-Stage Chlorination D Methyl 2,3-diaminobenzoate E Diazonium Salt Intermediate D->E NaNO2, HCl 0-5°C F Methyl 2-amino-3-chlorobenzoate E->F CuCl G This compound F->G KSCN, Br2 AcOH

Caption: Synthetic scheme for Route 2, featuring an early-stage Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-3-chlorobenzoate via Sandmeyer Reaction

This route begins with a commercially available diaminobenzoate derivative, which is then converted to the chloro-amino-benzoate via the Sandmeyer reaction.

Protocol:

  • Dissolve Methyl 2,3-diaminobenzoate (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain crude Methyl 2-amino-3-chlorobenzoate, which can be purified by recrystallization or chromatography.

Causality of Experimental Choices:

  • NaNO₂/HCl: These reagents generate nitrous acid in situ, which is necessary for the diazotization of the primary aromatic amine.

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for a successful reaction.

  • Copper(I) Chloride (CuCl): The catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.[8]

Step 2: Formation of the Benzothiazole Ring

With the chloro and amino functionalities in place, the final step is the construction of the thiazole ring. A common method for this is the reaction with potassium thiocyanate and bromine.

Protocol:

  • Dissolve Methyl 2-amino-3-chlorobenzoate (1.0 eq) and potassium thiocyanate (KSCN) (4.0 eq) in glacial acetic acid.

  • Stir the mixture at room temperature for 30-45 minutes.

  • Cool the mixture to 10 °C.

  • Add a solution of bromine (2.0 eq) in acetic acid dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice water and neutralize with an aqueous ammonia solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize or purify by column chromatography to obtain this compound.

Causality of Experimental Choices:

  • KSCN/Br₂: This combination generates thiocyanogen ((SCN)₂) in situ, which acts as the electrophile that reacts with the aniline to initiate the cyclization to the benzothiazole ring.

  • Acetic Acid: Serves as the solvent and a protic medium that facilitates the reaction.

Comparative Analysis

FeatureRoute 1: Late-Stage ChlorinationRoute 2: Early-Stage Chlorination
Number of Steps 22
Starting Materials Methyl 3-amino-2-halobenzoate, CS₂, SO₂Cl₂Methyl 2,3-diaminobenzoate, NaNO₂, CuCl, KSCN, Br₂
Overall Yield Potentially higher, as the final chlorination step is often high-yielding.May be lower due to the potential for side reactions in the Sandmeyer reaction.
Scalability Good. The chlorination step is generally scalable, though handling SO₂Cl₂ requires care.Moderate. Handling of potentially unstable diazonium salts can be challenging on a large scale.
Safety & Hazards Use of highly corrosive and toxic SO₂Cl₂ and flammable CS₂. Requires a well-ventilated fume hood and careful quenching.Generation of potentially explosive diazonium salts. Requires strict temperature control. Use of toxic KSCN and corrosive Br₂.
Key Advantages Robust and reliable benzothiazole formation. The final chlorination step is well-documented and high-yielding.Utilizes the classic and powerful Sandmeyer reaction. Avoids the use of highly odorous mercaptans.
Key Disadvantages Involves the use of a mercaptan intermediate, which can have an unpleasant odor. The initial synthesis of the substituted aniline may add steps.The Sandmeyer reaction can sometimes give moderate yields and requires careful control of reaction conditions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 (Late-Stage Chlorination) is likely the more robust and higher-yielding option, particularly given the recent improvements in the chlorination of 2-mercaptobenzothiazoles. While it involves the use of a mercaptan intermediate and the highly reactive sulfuryl chloride, the individual steps are generally reliable and well-understood. This route would be recommended for researchers seeking a dependable synthesis with a potentially higher overall yield.

Route 2 (Early-Stage Chlorination) provides an elegant alternative that avoids the use of mercaptans. The Sandmeyer reaction is a powerful tool in aromatic synthesis, and this route may be preferable if the starting Methyl 2,3-diaminobenzoate is readily available and cost-effective. However, the handling of diazonium salts requires careful attention to safety protocols, particularly concerning temperature control, which may make this route less amenable to large-scale synthesis without specialized equipment.

The ultimate choice of synthetic route will depend on the specific priorities of the research team, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.

References

  • ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Available from: [Link]

  • Thieme E-Books & E-Journals. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Available from: [Link]

  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office.
  • Novartis OAK. (2018). Water-promoted chlorination of 2-mercaptobenzothiazoles. Available from: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Available from: [Link]

  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. Available from: [Link]

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) for analogs of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the design and synthesis of novel therapeutic agents. The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Our focus here is to dissect the specific contributions of different functional groups on a promising, yet underexplored, core structure: this compound.

This document moves beyond a simple recitation of facts. It aims to provide a logical framework for understanding why certain structural modifications lead to enhanced or diminished biological activity. We will delve into the causal relationships between chemical structure and biological function, supported by experimental data from the literature. Every protocol and piece of data is presented to be self-validating, grounded in established scientific principles and supported by authoritative references.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is considered a "privileged scaffold". This is due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5] The core structure of this compound presents three key regions for chemical modification, each offering a unique opportunity to modulate the molecule's physicochemical properties and biological activity.

Our analysis will be structured around these three critical modification points:

  • Position C2: The site of the reactive chloro group.

  • The Benzene Ring: Positions C4, C5, and C6.

  • Position C7: The methyl carboxylate group.

Below is a logical diagram illustrating these key regions for SAR analysis.

SAR_Analysis_Points cluster_0 This compound cluster_1 Key Modification Regions mol C2 Position C2 (Chloro Group) mol->C2  Region 1 Benzene Benzene Ring (Positions C4, C5, C6) mol->Benzene Region 2 C7 Position C7 (Ester Group) mol->C7 Region 3

Caption: Key regions for SAR analysis on the core scaffold.

SAR Analysis at Position C2: The Gateway to Diversity

The chlorine atom at the C2 position is an excellent leaving group, making it a synthetic handle for introducing a wide variety of substituents. This position is pivotal for interacting with target proteins, and its modification drastically alters the compound's electronic and steric properties.

Replacement with Amino and Substituted Amino Groups

Replacing the C2-chloro group with an amino group (to form 2-aminobenzothiazoles) is a common strategy that often imparts significant biological activity.[6] Studies on related 2-aminobenzothiazole scaffolds have shown potent antibacterial activity, particularly against Staphylococcus aureus.[7]

  • Key Insight: The introduction of an N,N-disubstituted aminobenzothiazole, especially with an N-propyl imidazole moiety, was found to be critical for potent antibacterial activity.[7] Removal of the chloro group from the benzene ring in these analogs led to a 2- to 3-fold loss in activity, indicating a synergistic effect between the benzene ring substituents and the C2-amino group.[7]

Replacement with Thioether and Sulfonamide Groups

The C2 position can also be functionalized with sulfur-containing moieties. 2-mercaptobenzothiazole (MBT) derivatives are known for their antimicrobial and antitumor activities.[6][8]

  • Key Insight: S-arylation of 2-mercaptobenzothiazole can yield 2-(arylthio)benzothiazoles.[6] Furthermore, the synthesis of benzothiazole-2-sulfonamides has been explored for carbonic anhydrase inhibition, with a 6-chlorobenzothiazole-2-sulfonamide analog showing high activity in reducing intraocular pressure.[8] This suggests that converting the C2-chloro group to a sulfonamide could be a promising avenue for developing analogs with novel activities.

The general synthetic pathway for modifying the C2 position is outlined below.

C2_Modification_Workflow start This compound amine Nucleophilic Substitution (R-NH2) start->amine thiol Nucleophilic Substitution (R-SH) start->thiol product_amino C2-Amino Analogs amine->product_amino product_thio C2-Thioether Analogs thiol->product_thio

Caption: Synthetic workflow for C2 position modification.

SAR Analysis of the Benzene Ring: Fine-Tuning Activity and Selectivity

Substituents on the benzene portion of the benzothiazole ring play a crucial role in modulating lipophilicity, electronic distribution, and steric hindrance, which collectively influence target binding and pharmacokinetic properties.

Halogen Substitutions

Halogens, particularly chlorine, are frequently incorporated into benzothiazole structures.

  • Key Insight: In a series of 2-aminobenzothiazoles, moving a chloro group from the C6 to the C5 position did not significantly affect antibacterial activity.[7] However, its complete removal was detrimental.[7] In another study on benzothiazole acylhydrazones, a 5-chloro substitution was generally found to enhance cytotoxic activity against cancer cell lines.[9] This highlights that the position and presence of halogens are critical for potency.

Electron-Donating and Withdrawing Groups

The introduction of groups like methoxy (-OCH3) or nitro (-NO2) can significantly alter the electronic nature of the ring.

  • Key Insight: In a study of anticancer benzothiazole derivatives, the presence of methoxy and chloro groups on the phenyl ring attached at C2 was found to be important for anticancer activity.[10] While this substitution is not directly on the benzothiazole ring itself, it demonstrates the sensitivity of the overall scaffold to electronic effects. For antifungal derivatives, substitutions on a phenyl ring attached at C2 also dictated potency, with electron-withdrawing groups often being favorable.

SAR Analysis at Position C7: The Role of the Carboxylate Group

The methyl carboxylate group at the C7 position is a polar, hydrogen bond-accepting moiety that can significantly influence solubility and target interaction.

Ester to Amide/Hydrazide Conversion

Converting the ester to an amide or a hydrazide introduces a hydrogen bond donor, which can lead to new interactions with a biological target.

  • Key Insight: The synthesis of hydrazide derivatives from ester-containing benzothiazoles is a common step in creating more complex heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles.[11] These resulting heterocyclic analogs have shown promising antifungal activity.[11] This suggests that the C7-ester is not just a modulator of solubility but a versatile synthetic intermediate for generating analogs with entirely new pharmacophores.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the general SAR trends for benzothiazole analogs based on available literature. Note that direct data for this compound is limited; therefore, these are synthesized insights from closely related structures.

Modification Site Substitution Observed Biological Activity General SAR Conclusion Reference
Position C2 N-propyl imidazolePotent antibacterial (S. aureus)The N-propyl imidazole moiety is critical for antibacterial action.[7]
Position C2 Thio-linkage to heterocyclesAnticancerC2-thioacetohydrazide derivatives showed significant cytotoxicity.[9]
Benzene Ring 5-ChloroEnhanced anticancer activityChloro substitution on the benzene ring generally improves cytotoxic potency.[9]
Benzene Ring 6-ChloroImportant for antibacterial activityRemoval of the 6-chloro group leads to a significant loss of activity.[7]
Position C7 (analogous) Conversion to HydrazideIntermediate for antifungal agentsThe ester is a key synthetic point for creating diverse, active heterocycles.[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of C2-Amino Analogs

This protocol describes a typical nucleophilic aromatic substitution reaction at the C2 position.

Objective: To replace the C2-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (e.g., propylamine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K2CO3)

  • Reaction vessel, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Addition of Reagents: Add the desired amine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-water and stir.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. The base (K2CO3) is necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Protocol 2: MTT Assay for Anticancer Activity Screening

This is a standard colorimetric assay to assess cell viability.

Objective: To determine the cytotoxic potential (IC50 value) of synthesized analogs against a cancer cell line (e.g., MCF-7).

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat cells with various concentrations of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read absorbance at ~570nm G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Standard workflow for the MTT cell viability assay.

Self-Validation: This protocol must include controls:

  • Negative Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic drug (e.g., cisplatin or doxorubicin).[9]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field for discovery. The available evidence strongly suggests that:

  • The C2 position is the primary point for diversification, where substitution with nitrogen or sulfur-containing moieties can introduce potent biological activities.

  • Substitutions on the benzene ring , particularly with halogens, are critical for tuning the potency of the analogs.

  • The C7-ester group serves as a valuable synthetic handle for creating more complex, biologically active heterocyclic systems.

Future research should focus on systematically synthesizing a library of analogs based on these insights. A multiparameter optimization approach, considering not only potency but also ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, will be essential for advancing these promising scaffolds toward clinical development.

References

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Dissertations and Theses Database. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Institutes of Health (NIH). [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]

  • SAR of different substituted benzothiazole derivatives as antibacterial agent. ResearchGate. [Link]

  • The SAR summary of benzothiazole derivatives. ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. National Institutes of Health (NIH). [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate. Evidentic. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

  • Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. MySkinRecipes. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Semantic Scholar. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health (NIH). [Link]

  • Schematic representation of structure-activity relationship for the 27–46 series. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate. As a member of the benzothiazole class of heterocyclic compounds, this chemical is utilized in various research and development settings, particularly in medicinal chemistry and drug discovery.[1][2][3] Given its bioactive potential and chlorinated nature, adherence to rigorous safety and disposal protocols is not merely a matter of regulatory compliance but a fundamental pillar of responsible laboratory practice. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this chemical's waste stream safely and effectively, ensuring the protection of both personnel and the environment.

Part 1: Hazard Characterization and Waste Profile

Inferred Hazards: Based on SDS information for related thiazole compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. Some thiazole derivatives are also known to cause allergic skin reactions.[4]

Regulatory Framework: In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" management system for hazardous waste. A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Given the bioactive nature of benzothiazoles and the presence of a chlorinated functional group, this compound must be treated as hazardous waste under the precautionary principle, likely falling under the toxicity characteristic.

Part 2: Safety Protocols and Spill Management

Safe disposal begins with safe handling. Strict adherence to personal protective equipment (PPE) standards and having a clear spill response plan are non-negotiable.

Personal Protective Equipment (PPE)

All personnel handling this compound, including during disposal procedures, must use appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental eye contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, irritation, and potential allergic reactions. Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation of any dust or vapors, which may cause respiratory irritation.
Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear the full PPE ensemble described in Table 1.

  • Contain & Absorb: For solid spills, gently cover with a dry absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid creating dust.[6] For liquid solutions, absorb with an inert material.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated, chemically resistant container.[6] Do not create dust.

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution, followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate for the surface. All cleaning materials must be disposed of as hazardous waste.

  • Package & Label: Seal the container holding the spill cleanup waste. Label it clearly as "Hazardous Waste - Spill Debris containing this compound."

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach involving segregation, containment, and transfer to a certified disposal facility.

Workflow: Waste Stream Decision & Segregation

The following diagram illustrates the critical decision-making process for segregating chemical waste in the laboratory.

G Diagram 1: Waste Segregation Workflow Start Waste Generated: This compound (solid or in solution) CheckSolid Is the waste a pure solid or contaminated labware (e.g., weigh boats, gloves)? Start->CheckSolid SolidWaste Solid Hazardous Waste CheckSolid->SolidWaste Yes CheckLiquid Is the waste dissolved in a solvent? CheckSolid->CheckLiquid No ContainerSolid Container: Sealable, wide-mouth, chemically resistant plastic. SolidWaste->ContainerSolid Label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Characteristics (Toxic) 4. Accumulation Start Date ContainerSolid->Label CheckSolvent Is the solvent Halogenated or Non-Halogenated? CheckLiquid->CheckSolvent Yes CheckLiquid->Label Aqueous Solution LiquidWaste Liquid Hazardous Waste Halogenated Container: Halogenated Organic Waste CheckSolvent->Halogenated Halogenated (e.g., DCM) NonHalogenated Container: Non-Halogenated Organic Waste CheckSolvent->NonHalogenated Non-Halogenated (e.g., Acetone, Hexanes) Halogenated->Label NonHalogenated->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Dispose Arrange for pickup by licensed hazardous waste disposal vendor. Store->Dispose

Caption: Waste segregation decision tree for this compound.

Protocol Steps:
  • Waste Identification: All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated gloves, weigh paper, and spill cleanup debris, must be classified as hazardous waste.[7]

  • Segregation:

    • Solid Waste: Collect pure solid compound and contaminated disposable labware (e.g., gloves, wipes, pipette tips) in a designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, it must be collected in a designated liquid waste container. Crucially, do not mix halogenated and non-halogenated waste streams . Since this compound is a chlorinated compound, solutions containing it should typically be disposed of in the halogenated waste stream , even if the primary solvent is non-halogenated. Consult your EHS department for specific institutional policies.

  • Containment:

    • Use only chemically compatible containers with secure, vapor-tight lids. For solids, a polyethylene wide-mouth jar is suitable. For liquids, use a designated safety can or solvent waste bottle.

    • Keep containers closed at all times except when actively adding waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and any other components in the waste mixture.

    • Indicate the relevant hazards (e.g., "Toxic").

    • Mark the "Accumulation Start Date"—the date the first drop of waste was added to the container.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure all waste containers are placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.

  • Final Disposal:

    • Disposal must be conducted through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal company.[6]

    • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[8]

    • A hazardous waste manifest will be used to track the waste from the generator to its final disposal facility, ensuring a complete chain of custody as required by RCRA.[7]

Part 4: Decontamination of Reusable Equipment

Properly decontaminating reusable glassware and equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. Collect this initial rinsate and dispose of it as liquid hazardous waste .

  • Wash: Wash the equipment thoroughly with warm water and a laboratory detergent.[9]

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to dry completely before storage or reuse.

By implementing these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to conduct groundbreaking research responsibly.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfto8x43cBBcCpzYNKiGvgsqPNJdp3Geb5SPrd3a3OcwrvgncKEIn3VSIMe91ApvoucJSkfqY8coSFm_7holLqYPf9FmmgJaS70PWs8pT9nDX3Cyy9tn5AzDuMNskdkd7mu5Uswx0bWR9F38asTowsSWXLRRaDSZNkcKPkdGPehdh6t27ubX-1c4QigORZwLeAhWqTI3iTTiBWKCcBzt06KqMXnQ5GgGs=]
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZFWNgPmbYf-nsCNUb1iZyfPwuBPQ151zuHK1hkQjxtkk_xgmtoB3zuS26enzVtX6zsVgPS8FD5c9jufBrWcg0NsSbuApeHkxA-9f07PlsmoC2IO_niqwZIS0rtv6KtGcwk4TGlYqUgIy5hyTmfDv_iYBBoLYwUETpn2uliujCmf2ImEE65ObrX7dj]
  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKJfzAYdOwKpzluUgfPxtSFoTKVTuQUd2jhZj48oXCP-4NsXADEvnBwcf9s6w4e41FLimifFsPCo6u4EKY4u6_HkjkG4EQW-MAC-ntzFjbQooP9I26o3C-VOCKRgQWhaJlUQvDk3g3T36exyDEvoSCCFuMvP4=]
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHip8Wt4Age3jL6lpPj2NCGJCsUyQRE79y-g7bbJ5IcaV_TPjKr4dpuVjizyUfKN70uIh5dwItGD6zJYrMEL28gLzc95_SMD0hQ-RkaIHSgZvQ=]
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJPZWpUQtWjC8p1gEwA2uZiUpHDoQEUfdeSZHcL2rdZc8KxoxpwqDO4e8OsDNCljkRB4-2aYxxP1yHPopyT8vn82eXBt_gCs75WnthnuFejKhuWNYXmVprdOqORea6i9TK_e6QbxpctCJQbQuf3Eog1eafyPR2Wl60sw1FZk-facPonMMU7Q=]
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Thiazole Orange. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzLOxlpJcjPTZJkLmWxc9MYi8zAov1nOuKgaW6GVC2letZQ3fxcazI6ayAYQYBQWAysOzxYqKx1qZQ7Cp5E4Rkn4xYrDC2p5NGSoodaj6oKk7_s1ih09Yi9DjUfoSuBt3ZnD37g2nf]
  • BB FABRICATION. (n.d.). Safety Data Sheet - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. Retrieved from a Safety Data Sheet provider. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDv3USDqKcnUqk75w59DLvmVhMi0JYgVOSx0RXhP8Sq4-5F1R6eu1ovD-Lpy6PFbNMa_KsvuKbIE0AKOQNkgAdjZKgbKOfaua1Gu5gTWZofyMb6BkZe1q-qeaR3yHiq7AAYgwJOYIHhU=]
  • Fisher Scientific. (2023, August 25). Safety Data Sheet - 4-Methylthiazole-5-carboxylic acid. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1fHJVEjbtv1L8fqtYbZH859SLR1EBWDHSwqUHKvYT1z33rWbhwx3sZEnnw_HSC6g2rdrXtSmgf5PvLptz23hzeBvN5BRtto6ZOPsy_D0VTu-Fup8j4hpvnVe3TWIWdBf6VFwFlqOap8RH-vecTu6ya1eyKWlB14MNgN7GcoPPH4Y8Y70y7v9LpIQM0Rw=]
  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAtgS-VfnE4FdXIlf7llcfO6WwDIUdKZU0ajzR76CNT-XJ_WljApbzDqkU7NkS9xN6mLy-xKQR2nLC_EEPJNWJAkjpf2shQJFb3wE59JLWPbvOjma3Eg553LdfEhPvFT9pir_AC78v6R00YEDZifhy-VBFKyQeTO4cmjyKRS8ruan8kCxT_VvQdAy_7Wq-E0Rg0Mc0]
  • Apollo Scientific. (n.d.). methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Retrieved from Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEirnkVOR_IKCnebZsGnp5PFb-436sV-6FSRlMSqWVOayZ1FOd7uDylEJr44UP1ofB7YOOOjO2ZUI2DB0CBeV9i1fPhC1kIrkRhnIIXku3dReH4UcGRJksyfD-Dobv08jRhrtJaJj8rtc5eC8IgnBZ_OgVcX5UwpR3K77G-XSyxebcGJm1jEXTvDbBdaSl6vuuDo0U=]
  • Wikipedia. (n.d.). Benzothiazole. Retrieved from Wikipedia.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV4TdhC0hCCyzNFhXHKAvsvwxL9kEUkiJpTEvVBZN3SNnImqrvq3tGqrxPoSNvW_P-M828qeXMteN1jDpbBO_wCNOQjuNRRgoZZiCYtBQktdf3ahDIkrtWJiMpIQLlrjVnf3bnEmE=]
  • Capot Chemical. (2025, December 24). MSDS of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. Retrieved from Capot Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WucrqZUxdGRJOmBfRAZ4W1M3sok1Nbm5YOQotlHK2labBx5yZQIedX6Fp5f5bSHPMwfWYQ1V94H_5kcOhEaACBROJu5gvf1FrIGVEEE7zDemZ6O2LxFTez93Q4Zql1rNP68D0ktnzm2uDlRTMHJ2K5c=]
  • Infection Prevention Control. (2016, March). Decontamination, cleaning and disinfection. Retrieved from an Infection Prevention Control guidance document. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELUpHmRQvoI3wsuYc_dc2Z6sk05VY9nf0MxYHUU0Q_u-e5TnS1m6bBaXVZaibp1BrvBWbYM49ZOIrem4e5X4RDzvSZyUZFStwvqAcylWP00AGrLnbumWCTlB-1SFB64kX8H3bdFNybR1Q_YnJ9T7hdvDhbSMArylT0ZofdBCAm3O-tI-DEF8Ex2CiZKIjzcP_aBdXvf3dWxhM5Ccohub-DVAkKr_p7sc-cMVRt19ti7MBV3MNRNoPN2PnpoqhoFZPvx86Z4zVoKoXVnA==]
  • BLD Pharm. (n.d.). 1196152-62-1|this compound. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFje-5ZU1OhXaB89sFqqodnTSDyMiaFbMc8Yv_4VFiEOCDw6lIyW3idCjU6qaYXmEHKLiOZfemmhFx9rLd-Qto4UhlciE3Nq76_dSoW28NfZVAiaWYQ0uqcD_Gi611S3k0Af5XArrsfSpza9AESxQ==]
  • LookChem. (n.d.). Methyl 4-chlorobenzo[d]thiazole-2-carboxylate Safety Data Sheets(SDS). Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkLQlFJ5HykyTH6w2zPaVH-tkwwAWxq4HhLBAQwGvp_w3aXUufWNyCbs78xcSPorrGcSMseiOyHfDk6c05kpUUIMelRSn0AnQ09o9X_dmZruYxi0dHjftse2piAot25MwVWMOEE3m6Jg==]
  • National Institutes of Health (NIH). (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from NIH.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_g-13w_1KU9bmhezCxL7roTE6LnpRwo1tn53VYiPDc7pP1VcE3XW6kA4aviUpKW5Ujdv2Lu1MyOcTeofvddxg552cq81EIZ5GsjCBB2ukptlGTO6SmSgYiH8_itFHsvqahgkM2IXlG-gEwpIE]
  • PubMed. (2022, September 1). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Ctcmx7ukBUTKhQhH5UdKsn4W231MWbG5hOI02GkLECgTEhXgkcxadIQp_EmJK-R5cV3e9gk5W6x8tbNfOyFaZaMbXnIVSBGyqq55BPwkmiKFDoEI9cF5qzDM9nV734wVcxcY]
  • Royal Society of Chemistry (RSC). (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi5AMnJ8nPaSapiRzKNxy-g8KORlw-Pu_4RmU-4d3mb1sJkpAjFzzYGrN81-UXP3LXa5le1O9FxcgxS8OYb_Jiqiesa4l_-lBBe1t1DduxC9u1lPoCtwkllWBtjyA0GuDt95moal2OToTHVjXi8lwpgmZnlMAQRBcK4E0W]
  • ResearchGate. (2020, September 13). Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcNFb7QKm_GuCwg-Us7IS_PtQgbOWsUt7RzZcwxcX1ln9HzRsKfEHhAiwNy4V6Yw8R_zUcNMAdCsDBvsT3JDFkpowyI8b1mFj7B9sYAq3N9GKxmdHgKUSQ0TB0naOw2nnMHDDKn8PcAlgXCVttB56xxm1jdnzjS8Vhd8rXR5m4MG1O2Yd_-g8bRoAEwGN6qtCRbQqRokoraIgV_3N38NQZK3Skw0lUBCXLNw==]
  • PubMed. (2024, June 14). Benzothiazole derivatives in the design of antitumor agents. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE5k6fQtMtP3q9xTxIAtuIzt028IEX3s6Btc-B3RzQBgjOYTkqMeQcR1BUieihjiHyNLLv4BVE84eKxcdN-ShkqHBJtP0w9F7NfKG4Kgy5G3Xlih-kMQcDyiGR-jCu2S0cSfIW]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chlorobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Methyl 2-chlorobenzo[d]thiazole-7-carboxylate, a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Given the reactive nature of chlorinated benzothiazole derivatives, a disciplined approach to personal protective equipment (PPE) is not merely a recommendation—it is a critical component of a valid and safe experimental design. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring that researchers, scientists, and drug development professionals can work with confidence and security.

Hazard Assessment: Understanding the Compound's Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its structure—a chlorinated benzothiazole ester—allows us to infer a hazard profile based on analogous compounds. Structurally similar chemicals are known to cause skin, eye, and respiratory irritation. For instance, related benzothiazole derivatives are classified as skin and eye irritants, and some may cause an allergic skin reaction.[2] Furthermore, compounds with a similar hazard classification are noted to be harmful if swallowed (Acute Toxicity, Oral, Category 4).

Therefore, we will operate under the assumption that this compound presents the following primary hazards:

  • Skin Irritation and Potential for Allergic Reaction: Direct contact may cause redness, itching, or dermatitis.[2]

  • Serious Eye Irritation: Splashes or airborne particles can cause significant eye damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Acute Oral Toxicity: Ingestion may be harmful.[4]

During heating or in the event of a fire, hazardous decomposition products such as nitrogen oxides, sulfur oxides, and hydrogen chloride gas may be produced.[3][5]

Core PPE Requirements: The Non-Negotiable Barrier

For all routine laboratory operations involving this compound, the following PPE is mandatory. The rationale is to create a comprehensive barrier against the most likely routes of exposure: dermal contact, ocular exposure, and contamination of personal clothing.

Eye and Face Protection
  • Safety Goggles: At a minimum, ANSI Z87.1 compliant safety goggles are required to protect against splashes and airborne particles.[6] Eyeglasses with side shields are insufficient as they do not provide a seal around the eyes.

  • Face Shield: When handling larger quantities (>25g) or when there is a heightened risk of splashing (e.g., during reactions under positive pressure or quenching), a face shield must be worn in addition to safety goggles.[6][7] This provides a secondary layer of protection for the entire face.

Hand Protection
  • Nitrile Gloves: Disposable, powder-free nitrile gloves are the standard for providing protection against incidental chemical contact.[6] Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures involving significant risk of exposure or when handling the compound for extended periods, it is best practice to wear two pairs of nitrile gloves. This mitigates the risk of exposure from a single compromised glove.

  • Glove Removal: Use the proper technique to remove gloves without touching the outer, contaminated surface with your bare skin. Dispose of used gloves in a designated hazardous waste container immediately after use.[3]

Body Protection
  • Laboratory Coat: A long-sleeved, flame-retardant lab coat is essential to protect the skin and personal clothing from contamination.[6] The coat should be fully buttoned.

  • Chemical-Resistant Apron: When handling significant quantities of the compound in solution, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

Specialized PPE for Specific Operations

Certain procedures increase the risk of exposure and necessitate an elevated level of protection.

Respiratory Protection

The need for respiratory protection is dictated by the physical form of the compound and the procedure being performed.

  • Handling Powders: When weighing or transferring the solid form of this compound, there is a significant risk of generating airborne dust. In these situations, a NIOSH-approved N95 or N100 respirator is required to prevent inhalation.[6] All work with powders should ideally be conducted within a chemical fume hood or a powder containment hood.

  • Generating Aerosols: If a procedure has the potential to generate aerosols (e.g., sonication, vortexing of solutions), work must be conducted in a chemical fume hood. If this is not feasible, a respirator with organic vapor cartridges may be necessary.[3]

The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid (<1g) Safety GogglesSingle Nitrile GlovesLab CoatN95 Respirator (if outside fume hood)
Preparing Solutions Safety GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Running Reactions Safety GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Work-up/Extraction Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required if in fume hood
Handling >25g (Solid or Liquid) Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronN95/N100 (for solid) or as assessed
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesChemical-Resistant CoverallsAir-Purifying Respirator with appropriate cartridges

Procedural Guide: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use.

Donning Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Safety Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Doffing Sequence (to minimize cross-contamination):
  • Gloves: Remove using the glove-in-glove technique.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Lab Coat: Remove by turning it inside out, only touching the inside surfaces.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8][9]

Disposal Plan:
  • Solid Waste: All disposable PPE (gloves, respirators) and contaminated materials (e.g., weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Dispose of all solutions containing the compound in a designated, labeled hazardous liquid waste container. Do not pour down the drain, as similar compounds are very toxic to aquatic life.[10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling Methyl 2-chlorobenzo[d]thiazole-7-carboxylate q_form Is the compound a solid powder? start->q_form handle_powder Work in Fume Hood or Powder Containment Hood. Wear N95/N100 Respirator. q_form->handle_powder Yes handle_liquid Work in Fume Hood. q_form->handle_liquid No (Solution) q_quantity Quantity > 25g or Significant Splash Risk? handle_powder->q_quantity handle_liquid->q_quantity high_risk Add Face Shield over Goggles. Add Chemical-Resistant Apron. Use Double Nitrile Gloves. q_quantity->high_risk Yes core_ppe Core PPE Required: - Safety Goggles - Lab Coat - Nitrile Gloves q_quantity->core_ppe No end_procedure Proceed with Experiment high_risk->end_procedure core_ppe->end_procedure

Caption: PPE selection workflow based on physical form and quantity.

By adhering to these protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • BB FABRICATION. Safety Data Sheet: FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. Retrieved from [Link]

  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment. Retrieved from [Link]

  • Capot Chemical. (2025-12-23). MSDS of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate. Retrieved from [Link]

  • LookChem. Methyl 4-chlorobenzo[d]thiazole-2-carboxylate Safety Data Sheets(SDS). Retrieved from [Link]

  • MySkinRecipes. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.